molecular formula C15H14O3S B1677380 Modafinil acid CAS No. 112111-45-2

Modafinil acid

Cat. No.: B1677380
CAS No.: 112111-45-2
M. Wt: 274.3 g/mol
InChI Key: QARQPIWTMBRJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Modafinil acid is a diarylmethane.
structure given in first source

Properties

IUPAC Name

2-benzhydrylsulfinylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARQPIWTMBRJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979768
Record name (Diphenylmethanesulfinyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63547-24-0, 112111-44-1, 112111-45-2
Record name Modafinil acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63547-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyhydrylsulfinylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Modafinil acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Modafinil acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Diphenylmethanesulfinyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzhydrylsulfinylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MODAFINIL ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54N37HN7N4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Modafinil acid?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Modafinil Acid

Introduction

This compound, also known by its code name CRL-40467, is the primary and pharmacologically inactive metabolite of the wakefulness-promoting agent, modafinil.[1][2] This document provides a comprehensive technical overview of the chemical structure, properties, and metabolic formation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is chemically known as (Diphenylmethanesulfinyl)acetic acid.[1] Its structure features a central carbon atom bonded to two phenyl rings (a benzhydryl group), which is in turn attached to a sulfinyl group linked to an acetic acid moiety.

The IUPAC name for this compound is 2-(benzhydrylsulfinyl)acetic acid.[3] It is a racemic compound, existing as both (R)- and (S)-enantiomers.[4]

Key Identifiers:

  • IUPAC Name: 2-(benzhydrylsulfinyl)acetic acid[3]

  • Synonyms: Modafinilic acid, Modafinil carboxylate, CRL-40467, Benzyhydrylsulfinylacetic acid[1][3]

  • Molecular Formula: C₁₅H₁₄O₃S[3][5]

  • CAS Number: 63547-24-0[1][3]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃S[3][5][6][7][8][9]
Molecular Weight 274.33 g/mol [3][5][6]
IUPAC Name 2-(benzhydrylsulfinyl)acetic acid[3]
CAS Number 63547-24-0[1][3][8]
PubChem CID 3085267[3][6]
Appearance White Solid[8]

Metabolic Pathway of Modafinil

Modafinil is extensively metabolized in the liver, with approximately 90% of an administered dose being converted into its metabolites.[2][10] The formation of this compound is the primary metabolic pathway, accounting for 30-60% of the metabolized drug.[1]

This biotransformation occurs through the hydrolytic deamidation of the acetamide group of modafinil, a reaction catalyzed by amidase or esterase enzymes.[1][2] The other major metabolite is modafinil sulfone, which is formed via S-oxidation by cytochrome P450 enzymes, particularly CYP3A4.[2][10] Both this compound and modafinil sulfone are pharmacologically inactive and do not contribute to the wakefulness-promoting effects of the parent drug.[1][2]

Metabolic Pathway of Modafinil Modafinil Modafinil (C15H15NO2S) Modafinil_Acid This compound (C15H14O3S) Modafinil->Modafinil_Acid Amidase/Esterase (Hydrolytic Deamidation) Modafinil_Sulfone Modafinil Sulfone Modafinil->Modafinil_Sulfone CYP3A4 (S-Oxidation) Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation Biological_Sample->Protein_Precipitation Solid_Phase_Extraction Solid-Phase Extraction (SPE) Protein_Precipitation->Solid_Phase_Extraction Liquid_Liquid_Extraction Liquid-Liquid Extraction (LLE) Solid_Phase_Extraction->Liquid_Liquid_Extraction LC_Separation Liquid Chromatography (LC) Separation Liquid_Liquid_Extraction->LC_Separation MS_Detection Mass Spectrometry (MS) Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

References

Modafinil acid (CRL-40467) discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Modafinil Acid (CRL-40467): Discovery and History

Introduction

Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) is a widely recognized wakefulness-promoting agent, utilized clinically for conditions such as narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[1][2] The pharmacological and metabolic fate of Modafinil is of critical importance for understanding its complete clinical profile. Upon administration, Modafinil is extensively metabolized in the liver, with approximately 90% of the dose being converted into metabolites.[3][4] The two major circulating metabolites are this compound (CRL-40467) and Modafinil sulfone (CRL-41056).[2][4]

This technical guide focuses on the primary metabolite, this compound (CRL-40467). It delves into the historical context of its discovery, stemming from the development of its parent compounds, and provides a detailed overview of its chemical properties, metabolic formation, and pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key, albeit inactive, metabolite.

Discovery and History

The story of this compound is intrinsically linked to the development of a series of benzhydryl sulfinyl compounds by the French pharmaceutical company, Lafon Laboratories, in the 1970s.[1][5]

  • 1974: The Precursor, Adrafinil: Chemists at Lafon Laboratories first synthesized Adrafinil, a new molecule that demonstrated a significant, dose-dependent increase in motor activity in mice without the typical side effects of sympathomimetic stimulants.[6][7][8]

  • 1976: Identification of Modafinil: During pharmacokinetic studies of Adrafinil, its primary active metabolite, Modafinil, was identified.[5][7] Modafinil was found to have a similar pharmacological effect to its parent drug but with greater potency and utility.[1]

  • Late 1970s - Early 1980s: Pioneering Clinical Research: The neurophysiologist Michel Jouvet began prescribing Adrafinil to narcoleptic patients as early as 1977, though with inconsistent results.[6][8] By 1983, Jouvet and his colleague Bastuji started administering Modafinil directly to patients with narcolepsy and idiopathic hypersomnia, observing a significant reduction in excessive daytime sleepiness.[6][7]

  • Path to Market: Despite initial reluctance from Lafon Laboratories to develop the molecule, Jouvet's persistence led to the initiation of full-scale clinical trials.[6][8] The excellent results from these trials culminated in the use of Modafinil by the French army during the Gulf War in early 1991 to maintain alertness.[6][8]

  • Regulatory Approval: Modafinil was officially registered for the treatment of narcolepsy in France in 1992 and became commercially available in 1994 under the brand name Modiodal.[1][6][8] It later received FDA approval in the United States in 1998, where it was marketed as Provigil by Cephalon Inc., a company that leased the rights from Lafon before acquiring it in 2001.[1][5][9]

Throughout this journey, the characterization of Modafinil's metabolic pathways led to the identification and study of its major metabolite, This compound (CRL-40467) . It was determined that this compound is a product of the primary elimination pathway for Modafinil but does not contribute to the wakefulness-promoting effects of the parent drug.[4][10][11]

Data Presentation: Chemical and Pharmacokinetic Properties

This compound is the product of hydrolytic deamidation of the parent drug.[4] Its physical and pharmacokinetic properties are distinct from Modafinil, primarily characterized by increased polarity and more rapid clearance.[10][12]

Table 1: Chemical and Physical Properties of this compound (CRL-40467)
PropertyValueReference
IUPAC Name 2-(benzhydrylsulfinyl)acetic acid[13][14]
Other Names Modafinilic acid; Modafinil carboxylate; CRL-40467[10][13]
CAS Number 63547-24-0[10][13]
Chemical Formula C₁₅H₁₄O₃S[10][14]
Molar Mass 274.33 g·mol⁻¹[10][14]
Table 2: Comparative Pharmacokinetic Parameters of Modafinil and this compound
ParameterModafinilThis compound (CRL-40467)Reference
Formation N/A (Parent Drug)Primary metabolite via amide hydrolysis[4][10]
% of Parent Drug Converted N/A30 - 60%[10]
Pharmacological Activity Wakefulness-promotingInactive[4][10][11]
Elimination Half-Life (t½) ~12 - 15 hours~7 hours[3][10]
Apparent Clearance (CL) ~3.51 L/h~4.94 L/h[12]
Apparent Volume of Distribution (Vd) N/A~2.73 L[12][15]

Experimental Protocols

The characterization of Modafinil and its metabolites involves specific synthetic and analytical methodologies.

Protocol: Synthesis of Modafinil

The most common synthesis of Modafinil serves as the precursor step to the in vivo generation of this compound. A representative method is the oxidation of 2-(benzhydrylthio)acetamide.

  • Reaction Setup: Place 14.39 g (0.056 mol) of 2-(benzhydrylthio)acetamide into a suitable reaction flask.[16]

  • Solvent and Reagent Addition: Add 60 mL of acetic acid and 5.6 mL of 30-33% hydrogen peroxide (H₂O₂).[16][17]

  • Incubation: Heat the mixture to 40-45°C and stir for approximately 4 hours, or leave overnight at 40°C.[16]

  • Quenching: (Optional) Add a solution of sodium metabisulfite in water to quench any unreacted H₂O₂.[16]

  • Crystallization: Add approximately 200 mL of water to the reaction mixture to induce crystallization of Modafinil.[16]

  • Purification: Cool the suspension, filter the crude product, wash with water, and recrystallize from a suitable solvent such as methanol to obtain pure Modafinil.[16]

Protocol: In Vitro Metabolism Analysis

This protocol describes a generalized method to study the formation of Modafinil metabolites using human liver microsomes (HLM) or hepatocytes.

  • Incubation Preparation: Prepare an incubation mixture in microcentrifuge tubes containing phosphate buffer (pH 7.4), HLM (e.g., 0.5 mg/mL protein), and Modafinil (e.g., 1 µM).

  • Initiation of Reaction: Pre-warm the mixture to 37°C. To study CYP450-mediated metabolism (formation of Modafinil sulfone), initiate the reaction by adding an NADPH-generating system. For hydrolytic pathways (formation of this compound), NADPH is not required.[4]

  • Incubation: Incubate the tubes at 37°C in a shaking water bath. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).[4]

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

  • Analysis: Transfer the supernatant to HPLC vials for analysis by LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to quantify the disappearance of Modafinil and the formation of this compound and Modafinil sulfone.[4]

Protocol: Population Pharmacokinetic (PopPK) Study Design

This protocol is based on the methodology used to characterize the pharmacokinetics of this compound in human subjects.[12][15]

  • Study Design: Conduct a multi-center, open-label, single-dose clinical trial.[15]

  • Subject Recruitment: Enroll healthy adult volunteers. In the reference study, subjects were recruited from 5 different ethnic groups to assess potential population differences.[12][15]

  • Dosing: Administer a single oral dose of 200 mg Modafinil to each subject.[15]

  • Blood Sampling: Collect serial blood samples for pharmacokinetic evaluation at specific time points before and after administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[12][15]

  • Bioanalysis: Process blood samples to plasma and analyze the concentrations of Modafinil and this compound using a validated bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Modeling: Utilize specialized software (e.g., NONMEM) for systematic population pharmacokinetic modeling.[12][15] Describe the concentration-time profile of this compound using a compartmental model (e.g., a one-compartment model).[15]

  • Covariate Analysis: Evaluate the influence of demographic and physiological variables (e.g., ethnicity, body weight, gender) on the pharmacokinetic parameters (such as clearance and volume of distribution).[15]

Visualizations: Pathways and Workflows

Metabolic Pathway of Modafinil

The metabolic conversion of Modafinil primarily occurs via two pathways: amide hydrolysis leading to the inactive this compound, and S-oxidation by CYP3A4 leading to the inactive Modafinil sulfone.

G cluster_0 Metabolic Transformation Adrafinil Adrafinil (Prodrug) Modafinil Modafinil (Parent Drug) Adrafinil->Modafinil Metabolism Metabolite1 This compound (CRL-40467) (Inactive Metabolite) Modafinil->Metabolite1 Amidase / Esterase (Hydrolysis) Metabolite2 Modafinil Sulfone (CRL-41056) (Inactive Metabolite) Modafinil->Metabolite2 CYP3A4 (S-Oxidation)

Fig. 1: Metabolic pathway of Modafinil.
Workflow for a Population Pharmacokinetic (PopPK) Study

This diagram illustrates the sequential steps involved in conducting a PopPK study to characterize a metabolite like this compound.

G A Subject Recruitment (Healthy Volunteers) B Single Oral Dose (e.g., 200mg Modafinil) A->B C Serial Blood Sampling (Pre- and Post-Dose) B->C D Plasma Sample Processing & Bioanalysis (LC-MS/MS) C->D E Data Aggregation (Concentration vs. Time) D->E F PopPK Modeling (e.g., NONMEM Software) E->F G Covariate Analysis (e.g., Ethnicity, Weight) F->G H Model Validation & Report G->H

Fig. 2: Workflow for a PopPK study.
Conceptual Signaling Pathways of Modafinil (Parent Drug)

While this compound is inactive, understanding the mechanism of the parent drug is crucial. Modafinil's primary mechanism is believed to be the blockade of the Dopamine Transporter (DAT), which indirectly influences several neurotransmitter systems.

G cluster_0 Modafinil's Proposed Mechanism of Action Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Blocks GABA ↓ GABA Modafinil->GABA Modulates Dopamine ↑ Extracellular Dopamine DAT->Dopamine Influences Norepinephrine ↑ Norepinephrine Dopamine->Norepinephrine Indirect Effect Orexin ↑ Orexin / Hypocretin Dopamine->Orexin Indirect Effect Histamine ↑ Histamine Orexin->Histamine Indirect Effect

Fig. 3: Signaling pathways of Modafinil.

Conclusion

This compound (CRL-40467) is the principal metabolite of the wakefulness-promoting agent Modafinil. Its discovery is a direct result of the pioneering pharmaceutical research at Lafon Laboratories in the 1970s and 1980s, which began with the synthesis of Adrafinil and led to the clinical development of Modafinil. Formed via amide hydrolysis, this compound is pharmacologically inactive and does not contribute to the therapeutic effects of its parent compound. However, its characterization is fundamental to a complete understanding of Modafinil's disposition. With a higher clearance and shorter half-life than Modafinil, its rapid formation and excretion represent the primary route of elimination for the drug. The detailed study of its pharmacokinetics continues to be an important aspect of drug development, ensuring a comprehensive safety and efficacy profile for Modafinil and related compounds.

References

Physicochemical Properties of Modafinil Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modafinil acid (CRL-40467) is the primary and pharmacologically inactive metabolite of the wakefulness-promoting agent, modafinil.[1][2] Its formation, primarily through enzymatic hydrolysis in the liver, represents a key step in the clearance of modafinil.[3] A thorough understanding of the physicochemical properties of this compound is crucial for comprehensive pharmacokinetic modeling, drug metabolism studies, and the development of analytical methods for its detection. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic pathway.

Core Physicochemical Properties

This compound, a chiral molecule, is a white to off-white crystalline solid.[4] It is the product of the hydrolytic deamidation of modafinil's acetamide group.[1] The key physicochemical parameters of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 2-[(diphenylmethyl)sulfinyl]acetic acid[5]
Synonyms Modafinilic acid, CRL-40467[5]
Chemical Formula C₁₅H₁₄O₃S[4]
Molecular Weight 274.33 g/mol [5]
Melting Point 139-141 °C[4]
Solubility Soluble in chloroform and methanol; Insoluble in water.[4]
logP (Predicted) 2.4[5]
pKa (Predicted) 4.06 (Strongest Acidic)Human Metabolome Database

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of this compound are outlined below. These are generalized methods that can be adapted for specific laboratory settings.

Determination of Melting Point

The melting point of this compound can be determined using the capillary melting point method.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • A small sample of dry this compound is finely powdered using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-20°C per minute initially.

  • A preliminary melting range is observed.

  • The apparatus is allowed to cool.

  • A second determination is performed with a fresh sample, heating at a slower rate (1-2°C per minute) as the temperature approaches the preliminary melting range.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • HPLC-UV or other suitable analytical instrument

Procedure:

  • An excess amount of this compound is added to a vial containing a known volume of purified water (e.g., 10 mL).

  • The vial is sealed and placed in a constant temperature shaker bath (e.g., 25°C or 37°C).

  • The mixture is agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the suspension is centrifuged to separate the undissolved solid.

  • Aliquots of the supernatant are carefully removed, filtered (using a filter that does not bind the analyte), and diluted as necessary.

  • The concentration of this compound in the diluted supernatant is determined using a validated analytical method, such as HPLC-UV.

  • The experiment is performed in triplicate to ensure accuracy.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its absorption and distribution characteristics. The shake-flask method is the classical approach for its determination.[6][7]

Apparatus:

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker

  • pH meter

  • Analytical instrument (e.g., HPLC-UV)

Procedure:

  • n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • A known amount of this compound is dissolved in either the n-octanol or water phase.

  • A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.

  • The funnel is shaken for a set period (e.g., 1-2 hours) to allow for partitioning of the analyte between the two phases.

  • The mixture is then centrifuged to ensure complete phase separation.

  • The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • logP is the base-10 logarithm of the partition coefficient.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.[8][9][10]

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • A known amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).

  • The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small increments from a burette.

  • The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Metabolic Pathway and Experimental Workflow

Metabolic Conversion of Modafinil to this compound

The primary metabolic pathway for modafinil involves the hydrolysis of its amide group to form this compound.[1][11] This reaction is catalyzed by hepatic esterase and/or amidase enzymes.[3] Modafinil also undergoes S-oxidation to form the inactive metabolite modafinil sulfone, a process partially mediated by cytochrome P450 enzymes, particularly CYP3A4.[1][12]

metabolic_pathway modafinil Modafinil modafinil_acid This compound (CRL-40467) (Inactive) modafinil->modafinil_acid Amide Hydrolysis (Esterase/Amidase) modafinil_sulfone Modafinil Sulfone (CRL-41056) (Inactive) modafinil->modafinil_sulfone S-Oxidation (CYP3A4)

Caption: Metabolic pathway of Modafinil.

Experimental Workflow for Quantification in Biological Matrices

The quantification of modafinil and this compound in biological samples like plasma or urine is essential for pharmacokinetic studies. A typical workflow involves sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) extraction Extraction (Protein Precipitation, LLE, or SPE) sample->extraction supernatant Supernatant/Eluate extraction->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition and Processing lcms->data quantification Quantification data->quantification

Caption: Quantification workflow in biological samples.

Conclusion

This technical guide provides a consolidated resource on the fundamental physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers and drug development professionals in their work on modafinil metabolism, pharmacokinetics, and the development of analytical methodologies. A clear understanding of these properties is indispensable for the comprehensive evaluation of modafinil's disposition in biological systems.

References

Modafinil Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Modafinil Acid (CRL-40467), the primary and pharmacologically inactive metabolite of the wakefulness-promoting agent, Modafinil. This document consolidates essential chemical and physical properties, pharmacokinetic data, and established analytical methodologies for its quantification. Detailed experimental protocols and visual representations of metabolic pathways and analytical workflows are included to support researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Chemical and Physical Properties

This compound, also known as 2-[(diphenylmethyl)sulfinyl]acetic acid, is the major metabolite of Modafinil.[1] It is formed in the body through the hydrolysis of the amide group of the parent drug.[2]

PropertyValueReference
CAS Number 63547-24-0[3][4][5][6]
Molecular Formula C₁₅H₁₄O₃S[3][4][6]
Molecular Weight 274.33 g/mol [4][5][6]
IUPAC Name 2-(benzhydrylsulfinyl)acetic acid[3]
Synonyms Modafinilic acid, Modafinil carboxylate, CRL-40467[5]
Appearance White to off-white solid[4]

Metabolism and Pharmacokinetics

Modafinil is extensively metabolized in the liver, with amide hydrolysis being the primary route of elimination, leading to the formation of this compound.[2][[“]] This metabolic conversion is catalyzed by amidase and/or esterase enzymes.[1] A smaller portion of Modafinil is metabolized via cytochrome P450 (CYP) enzymes, particularly CYP3A4, to form Modafinil sulfone.[1][8] this compound is considered pharmacologically inactive and does not contribute to the wake-promoting effects of Modafinil.[1][8]

Metabolic Pathway of Modafinil

The metabolic conversion of Modafinil to its primary inactive metabolites is a critical aspect of its pharmacokinetic profile.

Metabolic Pathway of Modafinil Modafinil Modafinil Modafinil_Acid This compound (inactive) Modafinil->Modafinil_Acid Amidase/Esterase (Hydrolysis) Modafinil_Sulfone Modafinil Sulfone (inactive) Modafinil->Modafinil_Sulfone CYP3A4 (S-Oxidation)

Primary metabolic pathways of Modafinil.
Pharmacokinetic Parameters

The pharmacokinetic properties of Modafinil and its metabolite, this compound, have been characterized in human studies.

ParameterModafinilThis compoundReference
Tmax (hours) 2 - 4-[[“]]
Elimination Half-life (t½) (hours) ~15~7[4][5]
Apparent Volume of Distribution (Vd/F) (L/kg) ~0.8-[4]
Plasma Protein Binding ~60% (primarily to albumin)-[1]
Apparent Clearance (CL/F) (L/h) -4.94[5]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from its precursor, 2-(benzhydrylthio)acetic acid, through an oxidation reaction.

Procedure for the Oxidation of 2-(benzhydrylthio)acetamide to Modafinil (adaptable for this compound):

  • Dissolve 2-(benzhydrylthio)acetamide in glacial acetic acid.

  • Heat the mixture to approximately 40°C with stirring until complete dissolution.

  • Add a solution of hydrogen peroxide (e.g., 5.8%) dropwise to the reaction mixture while maintaining the temperature between 40-45°C.

  • Continue stirring the reaction mixture at this temperature for several hours.

  • To quench any unreacted hydrogen peroxide, add a solution of sodium metabisulfite in water and stir.

  • Cool the reaction mixture to induce crystallization of the product.

  • Filter the suspension to isolate the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent such as methanol.[9]

Quantification of this compound in Human Plasma by HPLC

This section details a high-performance liquid chromatography (HPLC) method for the simultaneous determination of Modafinil, this compound, and Modafinil Sulfone in human plasma.[6]

Sample Preparation (Liquid-Liquid Extraction):

  • To 0.200 mL of human plasma, add an internal standard.

  • Extract the analytes by adding a mixture of hexane-dichloromethane-glacial acetic acid (55:45:2, v/v).

  • Vortex the mixture and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for HPLC analysis.[6]

Chromatographic Conditions:

ParameterCondition
Column Narrow-bore phenyl column
Mobile Phase Isocratic elution with a suitable solvent system
Flow Rate 0.3 mL/min
Detection UV at 235 nm
Linear Range 0.100 to 20.0 µg/mL for each compound
Experimental Workflow for Metabolite Quantification

The general workflow for the quantitative analysis of Modafinil and its metabolites from biological matrices involves several key steps.

Workflow for Metabolite Quantification cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Plasma Plasma Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Plasma->Extraction HPLC HPLC Separation Extraction->HPLC MS Mass Spectrometry Detection (LC-MS/MS) HPLC->MS Quant Quantification against Calibration Curve MS->Quant PK Pharmacokinetic Modeling Quant->PK

A typical workflow for the quantification of Modafinil and its metabolites.

Conclusion

This technical guide provides foundational information on this compound, covering its chemical properties, metabolic formation, pharmacokinetic profile, and analytical determination. The detailed protocols and visual workflows are intended to serve as a valuable resource for professionals engaged in the research and development of pharmaceuticals. The provided data and methodologies can aid in designing and conducting further studies on the metabolism and disposition of Modafinil.

References

An In-Depth Technical Guide on the Properties of (R)-(-)-Modafinil Acid Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-Modafinil acid, the principal and pharmacologically inactive metabolite of armodafinil ((R)-(-)-modafinil), is a critical molecule in the study of modafinil's pharmacokinetics and metabolism. This technical guide provides a comprehensive overview of the core properties of the (R)-(-)-modafinil acid enantiomer. It includes a detailed summary of its physicochemical characteristics, in-depth experimental protocols for its synthesis, chiral separation, and analysis, and a review of its metabolic formation. This document is intended to be a core resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development, offering detailed methodologies and structured data to support further investigation and application.

Physicochemical Properties

(R)-(-)-Modafinil acid is a chiral carboxylic acid that is significantly more polar than its parent compound, armodafinil. This increased polarity facilitates its renal excretion. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (R)-(-)-Modafinil Acid

PropertyValueReference
IUPAC Name 2-[(R)-(diphenylmethyl)sulfinyl]acetic acidN/A
Molecular Formula C₁₅H₁₄O₃SN/A
Molecular Weight 274.33 g/mol N/A
CAS Number 112111-45-2N/A
Appearance White to off-white solid[1]
Melting Point 139-141 °C[1]
Solubility Soluble in methanol and DMSO; sparingly soluble in chloroform; insoluble in water.[1]
pKa Data not readily available, expected to be acidic due to the carboxylic acid group.N/A
Optical Rotation (-) enantiomerN/A

Metabolic Pathway and Pharmacokinetics

(R)-(-)-Modafinil acid is the primary metabolite of armodafinil, formed through the hydrolysis of the terminal amide group. This metabolic conversion is a crucial step in the detoxification and elimination of armodafinil.

Metabolic Conversion of Armodafinil

The metabolic transformation of armodafinil to (R)-(-)-modafinil acid is primarily catalyzed by hepatic amidase and/or esterase enzymes.[2] This hydrolysis reaction is the main route of elimination for armodafinil. A smaller fraction of armodafinil is oxidized by cytochrome P450 enzymes, particularly CYP3A4, to form the inactive modafinil sulfone.[3] (R)-(-)-Modafinil acid itself is considered pharmacologically inactive and does not contribute to the wakefulness-promoting effects of the parent drug.[2]

Metabolism Armodafinil Armodafinil ModafinilAcid (R)-(-)-Modafinil Acid (Inactive) Armodafinil->ModafinilAcid Amidase/Esterase (Hydrolysis) ModafinilSulfone Modafinil Sulfone (Inactive) Armodafinil->ModafinilSulfone CYP3A4 (S-Oxidation) SynthesisWorkflow cluster_synthesis Synthesis of Racemic Modafinil Acid cluster_resolution Chiral Resolution Benzhydrol Benzhydrol + Thioglycolic Acid ThioaceticAcid 2-(Benzhydrylthio)acetic acid Benzhydrol->ThioaceticAcid Oxidation Oxidation (H₂O₂) ThioaceticAcid->Oxidation RacemicAcid Racemic this compound Oxidation->RacemicAcid SaltFormation Diastereomeric Salt Formation (with Chiral Amine) RacemicAcid->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Liberation Acidification and Extraction Crystallization->Liberation PureEnantiomer (R)-(-)-Modafinil Acid Liberation->PureEnantiomer HPLCWorkflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto Chiral HPLC Column SamplePrep->Injection Separation Chromatographic Separation (Isocratic Elution) Injection->Separation Detection UV Detection (225 nm) Separation->Detection DataAnalysis Data Analysis (Quantification of Enantiomers) Detection->DataAnalysis SignalingPathways cluster_DA Dopaminergic System cluster_NE Noradrenergic System cluster_GABA GABAergic System cluster_Glu Glutamatergic System Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibition NE ↑ Norepinephrine Modafinil->NE GABA ↓ GABA Modafinil->GABA Glu ↑ Glutamate Modafinil->Glu Dopamine ↑ Extracellular Dopamine Wakefulness Wakefulness & Alertness Dopamine->Wakefulness NE->Wakefulness GABA->Wakefulness Glu->Wakefulness

References

The Root of Inertia: A Technical Guide to the Biological Inactivity of Modafinil Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modafinil, a widely prescribed wakefulness-promoting agent, undergoes extensive metabolism in the liver, leading to the formation of its principal metabolite, Modafinil acid. Despite its structural similarity to the parent compound, this compound is devoid of the characteristic central nervous system (CNS) stimulant effects. This in-depth technical guide elucidates the core reasons behind the biological inactivity of this compound, focusing on two key determinants: its significantly diminished affinity for the dopamine transporter (DAT) and its poor penetration of the blood-brain barrier (BBB). Through a comprehensive review of available data, detailed experimental protocols, and illustrative diagrams, this document provides a thorough understanding of the structure-activity relationship that governs the divergent pharmacological profiles of Modafinil and its acid metabolite.

Introduction

Modafinil is a unique CNS stimulant used in the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[1] Its mechanism of action is primarily attributed to its ability to block the dopamine transporter (DAT), thereby increasing synaptic dopamine concentrations in specific brain regions.[2] The metabolic fate of Modafinil is a critical aspect of its overall pharmacological profile. The major route of elimination is hepatic metabolism, with approximately 90% of the parent drug being converted to metabolites.[3] The two primary circulating metabolites are this compound and Modafinil sulfone. Crucially, preclinical studies have consistently demonstrated that these metabolites, particularly this compound, do not contribute to the wake-promoting effects of Modafinil.[4] This guide will dissect the underlying pharmacokinetic and pharmacodynamic reasons for the biological inactivity of this compound.

Pharmacodynamics: A Tale of Two Affinities

The wake-promoting effects of Modafinil are intrinsically linked to its interaction with the dopamine transporter. By inhibiting dopamine reuptake, Modafinil enhances dopaminergic neurotransmission, a key component of the brain's arousal and wakefulness pathways. The biological inactivity of this compound stems primarily from its dramatically reduced affinity for the DAT compared to its parent compound.

Dopamine Transporter Binding Affinity
CompoundAssay TypePreparationRadioligandKᵢ (nM)IC₅₀ (nM)Reference
ModafinilBinding AffinityGuinea Pig Striatum[³H]WIN 35,42819303190[5]
(±)-ModafinilBinding AffinityhDAT-expressing COS7 cells[³H]WIN 35,4282300-[6]
R-ModafinilBinding AffinityhDAT-expressing COS7 cells[³H]WIN 35,428780-[6]
S-ModafinilBinding AffinityhDAT-expressing COS7 cells[³H]WIN 35,4282500-[6]
(±)-ModafinilDopamine Uptake InhibitionhDAT-expressing COS7 cells[³H]Dopamine-13000[6]
R-ModafinilDopamine Uptake InhibitionhDAT-expressing COS7 cells[³H]Dopamine-4000[5]
S-ModafinilDopamine Uptake InhibitionhDAT-expressing COS7 cells[³H]Dopamine-8700[5]

Kᵢ (Inhibition constant) and IC₅₀ (half maximal inhibitory concentration) are measures of binding affinity and potency, respectively. Lower values indicate a stronger interaction.

The lack of quantifiable binding data for this compound strongly suggests that its affinity for the DAT is negligible at physiologically relevant concentrations. The structural change from the amide group in Modafinil to the carboxylic acid group in this compound drastically alters the molecule's electronic and steric properties, preventing effective interaction with the binding pocket of the dopamine transporter.

Pharmacokinetics: The Blood-Brain Barrier Challenge

For a centrally acting drug to be effective, it must efficiently cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. The physicochemical properties of a molecule are paramount in determining its ability to traverse this barrier.

Physicochemical Properties and BBB Penetration

The metabolic conversion of Modafinil's amide group to a carboxylic acid in this compound significantly increases the molecule's polarity. This is reflected in key physicochemical parameters such as the logarithm of the partition coefficient (logP) and the topological polar surface area (TPSA).

CompoundMolecular FormulaMolecular Weight ( g/mol )logPTopological Polar Surface Area (Ų)Reference
ModafinilC₁₅H₁₅NO₂S273.351.779.4[7]
This compoundC₁₅H₁₄O₃S274.332.4354.37[8]

A lower logP value generally correlates with lower lipophilicity and, consequently, reduced passive diffusion across the lipid-rich BBB. While the logP of this compound is slightly higher, the presence of the ionizable carboxylic acid group at physiological pH leads to a significant increase in polarity, hindering its ability to cross the BBB. In vivo studies in rats have shown that following systemic administration of Modafinil, the concentration of this compound in the brain is substantially lower than that of the parent drug, confirming its poor BBB penetration.[9]

Experimental Protocols

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound for the dopamine transporter using a competitive radioligand binding assay.

Materials:

  • Membrane Preparation: Homogenized striatal tissue from rodents or cell membranes from a cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT).

  • Radioligand: A high-affinity DAT ligand labeled with a radioisotope, such as [³H]WIN 35,428 or [³H]Cocaine.

  • Test Compound: Modafinil or this compound dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-HCl buffer containing physiological salt concentrations.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding.

  • Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol describes a method for measuring extracellular dopamine levels in the brain of a freely moving animal following the administration of a test compound.

Materials:

  • Animal Model: Typically rats or mice.

  • Stereotaxic Apparatus: For precise implantation of the microdialysis probe.

  • Microdialysis Probe: A small, semi-permeable membrane that allows for the diffusion of small molecules from the extracellular fluid.

  • Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe at a constant flow rate.

  • Fraction Collector: To collect the dialysate samples at regular intervals.

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify dopamine concentrations in the dialysate.

  • Test Compound: Modafinil or this compound for systemic administration (e.g., intraperitoneal injection).

Procedure:

  • Surgery: Anesthetize the animal and use a stereotaxic apparatus to implant a guide cannula into the brain region of interest (e.g., the nucleus accumbens or striatum).

  • Recovery: Allow the animal to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Begin perfusing the probe with aCSF and collect baseline dialysate samples to establish the basal dopamine concentration.

  • Drug Administration: Administer the test compound systemically.

  • Post-Drug Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.

  • Sample Analysis: Analyze the dopamine concentration in each dialysate sample using HPLC-ED.

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot the data over time to observe the effect of the test compound on extracellular dopamine.

Visualizations

Metabolic_Pathway Modafinil Modafinil (Active) Liver Liver Metabolism (Amide Hydrolysis) Modafinil->Liver Modafinil_Acid This compound (Inactive) Modafinil_Sulfone Modafinil Sulfone (Inactive) Liver->Modafinil_Acid Major Pathway Liver->Modafinil_Sulfone Minor Pathway

Caption: Metabolic conversion of Modafinil to its inactive metabolites.

Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Dopamine Dopamine Postsynaptic_Receptor Postsynaptic Dopamine Receptor Dopamine->Postsynaptic_Receptor Activates Wakefulness Wakefulness Postsynaptic_Receptor->Wakefulness DAT Dopamine Transporter (DAT) DAT->Dopamine Reuptake Modafinil Modafinil Modafinil->DAT Binds and Inhibits Modafinil_Acid This compound Modafinil_Acid->DAT No Significant Binding

Caption: Contrasting effects of Modafinil and this compound on the Dopamine Transporter.

Experimental_Workflow_DAT_Binding start Start prepare_membranes Prepare DAT-containing Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubate filter Filter to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (Calculate Ki/IC50) count->analyze end End analyze->end

Caption: Workflow for a Dopamine Transporter (DAT) Radioligand Binding Assay.

Conclusion

The biological inactivity of this compound is a clear and compelling example of how subtle changes in molecular structure can lead to profound differences in pharmacological activity. The conversion of the amide moiety in Modafinil to a carboxylic acid in its metabolite results in a molecule that is both unable to effectively bind to the dopamine transporter and is largely excluded from the central nervous system due to its increased polarity and poor blood-brain barrier penetration. This dual pharmacodynamic and pharmacokinetic basis for its inactivity underscores the critical importance of metabolic profiling in drug development and provides a robust explanation for why this compound does not contribute to the therapeutic effects of its parent drug. This understanding is fundamental for researchers and scientists working on the development of novel CNS-acting agents and for clinicians seeking a comprehensive knowledge of the pharmacology of Modafinil.

References

The Role of Modafinil Acid in the Metabolic Pathway of Modafinil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil, a wakefulness-promoting agent, undergoes extensive metabolism in the liver, with approximately 90% of an administered dose being eliminated as metabolites and less than 10% excreted as the unchanged drug.[1][2] The primary metabolic transformations involve amide hydrolysis and cytochrome P450 (CYP) mediated oxidation.[1][2] These processes result in the formation of two major, yet pharmacologically inactive, metabolites: modafinil acid (CRL-40467) and modafinil sulfone (CRL-41056).[1][3] This guide provides a comprehensive overview of the formation, pharmacokinetic profile, and analytical methodologies related to this compound, the principal metabolite of modafinil.

Metabolic Pathways of Modafinil

The metabolic conversion of modafinil to its primary metabolites is governed by two main enzymatic pathways. The major pathway, leading to the formation of this compound, is the hydrolytic deamidation of the acetamide group.[1] This reaction is catalyzed by amidase and/or esterase enzymes.[4][5] A secondary pathway involves the S-oxidation of modafinil by the cytochrome P450 enzyme CYP3A4, which produces the achiral metabolite, modafinil sulfone.[1][6] Both this compound and modafinil sulfone are considered pharmacologically inactive and do not contribute to the wake-promoting effects of the parent drug.[1][4]

Modafinil Metabolic Pathway modafinil Modafinil modafinil_acid This compound (CRL-40467) modafinil->modafinil_acid Amidase / Esterase (Amide Hydrolysis) modafinil_sulfone Modafinil Sulfone (CRL-41056) modafinil->modafinil_sulfone CYP3A4 (S-Oxidation)

Diagram of the primary metabolic pathways of Modafinil.

Quantitative Data: Pharmacokinetic Parameters

The pharmacokinetic profiles of modafinil and its primary metabolites have been characterized in healthy adults. The following tables summarize key parameters from various clinical studies.

Table 1: Pharmacokinetic Parameters of Modafinil and its Metabolites

ParameterModafinilThis compound (CRL-40467)Modafinil Sulfone (CRL-41056)
Tmax (hours) 2-4--
Half-life (hours) 12-15~7-
Urinary Excretion (% of dose) <10% (unchanged)35-60%Minor metabolite
Pharmacological Activity ActiveInactiveInactive

Data compiled from multiple sources.[1][2][4][6][7][8]

Experimental Protocols

In Vitro Metabolism of Modafinil in Human Liver Microsomes

This protocol outlines a typical experiment to determine the in vitro metabolism of modafinil.

1. Materials:

  • Human liver microsomes (HLM)

  • Modafinil

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile with an internal standard (e.g., a stable isotope-labeled modafinil analog)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL final concentration) in potassium phosphate buffer.[1]

  • Pre-warm the reaction mixture at 37°C for 5 minutes.[1]

  • Initiate the metabolic reaction by adding modafinil (at various concentrations to determine enzyme kinetics) and the NADPH regenerating system. The final incubation volume is typically 200 µL.[1]

  • Incubate at 37°C for specified time points (e.g., 0, 5, 15, 30, and 60 minutes) with gentle shaking.[1]

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.[1]

  • Vortex the samples for 2 minutes and then centrifuge at 3000 x g for 10 minutes to precipitate proteins.[1]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.[1]

3. Data Analysis:

  • Analyze the samples for the disappearance of the parent drug (modafinil) and the formation of metabolites (modafinil sulfone). Note that this compound formation is primarily via hydrolysis and may not be NADPH-dependent.[1]

  • Plot the natural logarithm of the percentage of remaining modafinil versus time to determine the in vitro half-life (t½).[1]

  • Calculate the intrinsic clearance (CLint) from the half-life and the protein concentration.[1]

  • Quantify the formation of modafinil sulfone over time to determine the rate of formation.[1]

Quantitative Analysis of Modafinil and its Metabolites in Human Plasma

This protocol describes a general workflow for the quantification of modafinil, this compound, and modafinil sulfone in human plasma samples using LC-MS/MS.

Quantitative Analysis Workflow sample_prep Sample Preparation (Plasma + Internal Standard) extraction Liquid-Liquid Extraction or Solid-Phase Extraction sample_prep->extraction evaporation Evaporation & Reconstitution extraction->evaporation lcms LC-MS/MS Analysis evaporation->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis

A generalized workflow for the quantification of Modafinil and its metabolites.

1. Sample Preparation:

  • To 200 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution.[1]

  • Vortex for 2 minutes.[1]

2. Extraction (Liquid-Liquid Extraction Example):

  • Add an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex vigorously for an extended period.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. Calibration and Quality Control:

  • Prepare a series of calibration standards by spiking known concentrations of modafinil, this compound, and modafinil sulfone into drug-free human plasma.[1]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.[1]

  • Process the calibration standards and QC samples along with the unknown samples using the same preparation and extraction procedure.[1]

4. LC-MS/MS Analysis:

  • Inject the prepared samples into a validated LC-MS/MS system.

  • Separate the analytes using a suitable chromatographic column and mobile phase gradient.

  • Detect and quantify the analytes and internal standard using mass spectrometry, typically in multiple reaction monitoring (MRM) mode.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of each analyte to the internal standard against the nominal concentration.[1]

  • Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]

Conclusion

This compound is the primary, though pharmacologically inactive, metabolite of modafinil, formed through amide hydrolysis. A thorough understanding of its formation, pharmacokinetic profile, and quantification is essential for a complete characterization of modafinil's disposition in the body. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals in the field of drug metabolism and development.

References

In Vivo Transformation of Modafinil to Modafinil Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo formation of modafinil acid, the primary and pharmacologically inactive metabolite of the wakefulness-promoting agent, modafinil. The document details the metabolic pathways, with a focus on the key enzymatic process of amide hydrolysis. It presents a compilation of quantitative pharmacokinetic data for both modafinil and this compound from human studies, organized for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for the quantification of these compounds in biological matrices and for conducting in vitro metabolism studies. Visual diagrams generated using the DOT language are included to illustrate the metabolic pathway and experimental workflows, offering a clear and concise reference for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Modafinil, a eugeroic agent used in the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea, undergoes extensive metabolism in the body.[1] The primary metabolic route is the hydrolysis of the amide moiety, leading to the formation of its main metabolite, this compound.[1] This biotransformation is a critical determinant of the pharmacokinetic profile and overall disposition of modafinil. Understanding the dynamics of this metabolic conversion is essential for drug development, clinical pharmacology, and toxicological assessments. This guide aims to provide an in-depth technical resource on the in vivo formation of this compound from modafinil.

Metabolic Pathway of Modafinil

The metabolism of modafinil is predominantly characterized by two main pathways: amide hydrolysis and, to a lesser extent, oxidation by cytochrome P450 (CYP) enzymes.[1]

  • Amide Hydrolysis: The principal metabolic pathway for modafinil is the hydrolysis of its acetamide group, resulting in the formation of this compound (CRL-40467).[2] This reaction is catalyzed by esterase and/or amidase enzymes.[2] this compound is pharmacologically inactive and is the most abundant metabolite found in plasma and urine.[1][3]

  • CYP-Mediated Oxidation: A secondary pathway involves the oxidation of the sulfoxide group of modafinil by CYP3A4 to form the inactive metabolite, modafinil sulfone.[4] Modafinil also exhibits some effects on other CYP enzymes, including weak induction of CYP1A2, CYP2B6, and CYP3A4, and reversible inhibition of CYP2C19.[1]

The metabolic conversion of modafinil to this compound is a rapid and significant process, with studies indicating that a substantial fraction of orally administered modafinil is converted to this metabolite.[5]

Signaling Pathway Diagram

Modafinil Metabolism modafinil Modafinil modafinil_acid This compound (Inactive) modafinil->modafinil_acid Amide Hydrolysis modafinil_sulfone Modafinil Sulfone (Inactive) modafinil->modafinil_sulfone Oxidation enzymes Esterases / Amidases enzymes->modafinil_acid cyp3a4 CYP3A4 cyp3a4->modafinil_sulfone

Metabolic pathway of modafinil.

Quantitative Data: Pharmacokinetics of Modafinil and this compound

The following tables summarize key pharmacokinetic parameters for modafinil and its primary metabolite, this compound, following oral administration of modafinil to healthy human subjects. These data have been compiled from various clinical studies.

Table 1: Pharmacokinetic Parameters of Modafinil in Healthy Adults

Dose (mg)Cmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)CL/F (L/hr)Vd/F (L)t1/2 (hr)Reference
2004.2 ± 0.62-466.4 ± 20.063.51-12-15[1][3]
4005.8 ± 0.72-4-~3.0~58.8~15[1][6]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults After Modafinil Administration

Modafinil Dose (mg)Cmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)CL (L/hr)Vd (L)Reference
200---4.942.73[5]
100 (single dose)1.36 ± 0.34 (trough)----[6]

Note: Data for this compound are less consistently reported in the literature, and direct comparative studies are limited. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; CL/F: Apparent total body clearance; Vd/F: Apparent volume of distribution; t1/2: Elimination half-life. Values are presented as mean ± standard deviation where available.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of modafinil and this compound.

Quantification of Modafinil and this compound in Human Plasma by HPLC

This protocol is based on the method described by Moachon and Matinier (1994).[7]

4.1.1. Materials and Reagents

  • Modafinil and this compound reference standards

  • Internal Standard (e.g., a structural analog)

  • Acetonitrile (HPLC grade)

  • Acetic Acid (glacial)

  • Water (HPLC grade)

  • Human plasma (drug-free)

  • Extraction solvent (e.g., ethyl acetate)

4.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Centrifuge

  • Evaporator

4.1.3. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma, add the internal standard solution.

  • Add 5 mL of extraction solvent.

  • Vortex for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

4.1.4. Chromatographic Conditions

  • Mobile Phase: Acetonitrile-water-acetic acid (150:420:12, v/v/v)[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 236 nm[7]

  • Injection Volume: 50 µL

4.1.5. Calibration and Quantification

  • Prepare calibration standards by spiking known concentrations of modafinil and this compound into drug-free plasma.

  • Process the standards and quality control samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentrations in the unknown samples from the calibration curve.

Experimental Workflow: HPLC Quantification

HPLC Workflow start Start sample_prep Sample Preparation (Liquid-Liquid Extraction) start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_processing Data Processing (Peak Integration) hplc_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end End quantification->end

Workflow for HPLC quantification.
In Vitro Metabolism of Modafinil using Human Liver Microsomes

This protocol provides a general procedure to assess the in vitro metabolism of modafinil.

4.2.1. Materials and Reagents

  • Modafinil

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS/MS grade)

  • Internal standard for LC-MS/MS analysis

4.2.2. Instrumentation

  • LC-MS/MS system

  • Incubator or water bath (37°C)

  • Centrifuge

4.2.3. Incubation Procedure

  • Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL final concentration) in potassium phosphate buffer.

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding modafinil (at various concentrations for kinetic studies) and the NADPH regenerating system.

  • Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

4.2.4. Data Analysis

  • Quantify the disappearance of modafinil and the formation of modafinil sulfone over time using a validated LC-MS/MS method.

  • Note that the formation of this compound via hydrolysis is primarily independent of NADPH.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for the formation of modafinil sulfone.

Experimental Workflow: In Vitro Metabolism

In Vitro Metabolism Workflow start Start prepare_mix Prepare Reaction Mixture (HLM, Buffer) start->prepare_mix pre_warm Pre-warm at 37°C prepare_mix->pre_warm initiate_reaction Initiate Reaction (Add Modafinil, NADPH system) pre_warm->initiate_reaction incubate Incubate at 37°C (Time course) initiate_reaction->incubate terminate Terminate Reaction (Ice-cold Acetonitrile + IS) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Data Analysis (Calculate t1/2, CLint) analyze->data_analysis end End data_analysis->end

Workflow for in vitro metabolism study.
In Vivo Human Pharmacokinetic Study Protocol

This section outlines a general protocol for a human pharmacokinetic study of modafinil.

4.3.1. Study Design

  • An open-label, single-dose, crossover, or parallel-group study design is typically employed.[3][5]

  • Healthy adult volunteers are recruited after obtaining informed consent and screening for inclusion/exclusion criteria.

4.3.2. Dosing and Sample Collection

  • Subjects are typically fasted overnight before drug administration.

  • A single oral dose of modafinil (e.g., 200 mg) is administered with a standardized volume of water.[5]

  • Blood samples are collected in heparinized tubes at pre-defined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[3]

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

4.3.3. Bioanalysis

  • Plasma samples are analyzed for modafinil and this compound concentrations using a validated bioanalytical method, such as HPLC-UV or LC-MS/MS.

4.3.4. Pharmacokinetic Analysis

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, Vd/F) are calculated from the plasma concentration-time data using non-compartmental analysis.

Logical Relationship: In Vivo Pharmacokinetic Study

In Vivo PK Study subject_recruitment Subject Recruitment (Screening & Consent) dosing Drug Administration (Single Oral Dose) subject_recruitment->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling sample_processing Plasma Separation & Storage blood_sampling->sample_processing bioanalysis Bioanalysis (LC-MS/MS or HPLC) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) bioanalysis->pk_analysis results Results (PK Parameters) pk_analysis->results

Logical flow of an in vivo pharmacokinetic study.

Conclusion

The in vivo formation of this compound from modafinil is a rapid and predominant metabolic pathway mediated by amide hydrolysis. This process is central to the overall pharmacokinetic profile of modafinil. This technical guide has provided a detailed overview of the metabolic pathways, quantitative pharmacokinetic data, and comprehensive experimental protocols for the analysis of modafinil and its primary metabolite. The included diagrams offer a clear visual representation of these complex processes. This information serves as a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding of modafinil's metabolism and providing practical guidance for experimental design and execution.

References

Unveiling the Pharmacological Profile of Modafinil's Primary Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil, a widely prescribed wakefulness-promoting agent, undergoes extensive metabolism in the liver, resulting in the formation of two primary circulating metabolites: modafinil acid (CRL-40467) and modafinil sulfone (CRL-41056). While the parent drug's mechanism of action is primarily attributed to its effects on the dopamine transporter, leading to increased wakefulness, its major metabolites have long been considered pharmacologically inactive in this regard. However, emerging evidence suggests a more nuanced pharmacological profile, particularly concerning potential anticonvulsant properties. This technical guide provides an in-depth exploration of the pharmacological characteristics of these primary metabolites, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways to support further research and drug development endeavors.

Metabolic Disposition of Modafinil

Modafinil is metabolized in the liver via two main pathways, leading to the formation of its primary metabolites.[1]

  • Amide Hydrolysis: The major metabolic route involves the hydrolytic deamidation of the acetamide group of modafinil, catalyzed by carboxylesterases, to form This compound (CRL-40467) .[2][3]

  • S-Oxidation: A secondary pathway involves the oxidation of the sulfinyl group by the cytochrome P450 enzyme CYP3A4 to form the achiral modafinil sulfone (CRL-41056) .[1]

These metabolic transformations increase the polarity of the compounds, facilitating their renal excretion.[3]

Modafinil Modafinil Modafinil_Acid This compound (CRL-40467) Modafinil->Modafinil_Acid Amide Hydrolysis (Carboxylesterases) Modafinil_Sulfone Modafinil Sulfone (CRL-41056) Modafinil->Modafinil_Sulfone S-Oxidation (CYP3A4)

Figure 1: Primary metabolic pathways of Modafinil.

Pharmacological Profile of Primary Metabolites

Contrary to initial assumptions of pharmacological inertness, studies have revealed that both this compound and modafinil sulfone possess intrinsic biological activity, specifically as anticonvulsants.

Receptor and Transporter Binding Affinity

Extensive literature searches did not yield specific quantitative binding data (Ki or IC50 values) for this compound or modafinil sulfone at key central nervous system receptors and transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This lack of data is likely due to the prevailing view that these metabolites do not contribute to the wakefulness-promoting effects of modafinil, which are primarily mediated by its interaction with DAT.

Anticonvulsant Activity

Significant anticonvulsant properties of both this compound and modafinil sulfone have been demonstrated in preclinical models. The maximal electroshock seizure (MES) test, a model for generalized tonic-clonic seizures, has been instrumental in characterizing this activity.[4][5]

Table 1: Anticonvulsant Activity of Modafinil and its Primary Metabolites in the Maximal Electroshock Seizure (MES) Test in Mice

CompoundAdministration RouteED₅₀ (mg/kg)
ModafinilIntraperitoneal> 75
This compoundIntraperitoneal~75
Modafinil SulfoneIntraperitoneal~75

ED₅₀ (Median Effective Dose) is the dose required to protect 50% of animals from the tonic hindlimb extension component of the seizure. Data sourced from Zolkowska et al., 2015.[4]

The study by Zolkowska et al. (2015) demonstrated that both this compound and modafinil sulfone, at a dose of 75 mg/kg, significantly elevated the threshold for electroconvulsions in mice.[4] Furthermore, at a dose of 50 mg/kg, both metabolites enhanced the anticonvulsant activity of several classical antiepileptic drugs, including carbamazepine, phenytoin, and valproate.[4] The enhancement of valproate's anticonvulsant action by the metabolites was determined to be a pharmacodynamic interaction, as the metabolites did not alter the brain concentration of valproate.[4]

The precise molecular mechanism underlying the anticonvulsant effects of modafinil's metabolites remains to be fully elucidated. It is noteworthy that this activity is observed despite modafinil itself being reported to have some pro-convulsant properties at high doses.

Experimental Protocols

Maximal Electroshock Seizure (MEST) Test

The Maximal Electroshock Seizure Threshold (MEST) test is a widely used preclinical model to assess the anticonvulsant potential of a compound. The protocol described here is a generalized procedure based on established methodologies.[6][7][8]

Objective: To determine the ability of a test compound to increase the threshold for seizures induced by a maximal electrical stimulus.

Materials:

  • Male adult mice (e.g., Swiss-Webster, 20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Saline solution (0.9%)

  • Test compounds (this compound, modafinil sulfone) and vehicle control

Procedure:

  • Animal Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Drug Administration: Animals are divided into groups and administered the test compound or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of each mouse. Corneal electrodes, moistened with saline, are then gently placed on the corneas.

  • Electrical Stimulation: A constant current electrical stimulus (e.g., 60 Hz, 0.2-second duration) is delivered. The current intensity is varied to determine the threshold for inducing a tonic hindlimb extension seizure.

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: The percentage of animals protected at each dose is recorded, and the median effective dose (ED₅₀) is calculated using statistical methods such as probit analysis.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Drug_Preparation Test Compound & Vehicle Preparation Drug_Administration Drug Administration (e.g., i.p.) Drug_Preparation->Drug_Administration Anesthesia Topical Corneal Anesthesia Drug_Administration->Anesthesia Electrode_Placement Corneal Electrode Placement Anesthesia->Electrode_Placement Stimulation Electrical Stimulation (Varying Current) Electrode_Placement->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Record_Protection Record % Protection Observation->Record_Protection Calculate_ED50 Calculate ED₅₀ Record_Protection->Calculate_ED50

References

An In-depth Technical Guide to the Clearance Rate of Modafinil Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the clearance rate of modafinil acid, the primary metabolite of the wakefulness-promoting agent modafinil. This document details quantitative pharmacokinetic data, experimental protocols for its determination, and key metabolic pathways.

Introduction

Modafinil is extensively metabolized in the liver, with approximately 90% of an administered dose eliminated as metabolites.[1] The two major, pharmacologically inactive metabolites are this compound and modafinil sulfone.[1] this compound is the most abundant metabolite found in urine, accounting for 35% to 60% of the dose.[2][3] Understanding the clearance of this primary metabolite is crucial for a complete pharmacokinetic profile of modafinil and for assessing the impact of various physiological and pathological conditions on its disposition.

Quantitative Data on this compound Clearance

The clearance of this compound is significantly higher than that of its parent drug, modafinil.[3] This is consistent with the principle that metabolism typically increases the polarity of a compound, facilitating its elimination. The following tables summarize the available quantitative data on the clearance and other pharmacokinetic parameters of this compound in healthy volunteers.

Table 1: Population Pharmacokinetics of this compound in Healthy Chinese Volunteers

ParameterTypical ValueInter-individual Variability (%)
Clearance (CL/F)4.94 L/h25.4
Volume of Distribution (Vc/F)2.73 L54.6

Data from a population pharmacokinetic study in 49 healthy volunteers from five major ethnic groups in China (Han, Mongolian, Korean, Uygur, and Hui) after a single 200 mg oral dose of modafinil.[3]

Table 2: Influence of Ethnicity on this compound Clearance (Compared to Han)

Ethnic GroupChange in Clearance
Korean25% Higher
Uygur and Hui12% Higher

This study highlights the significant influence of ethnicity on the clearance of this compound.[3]

Table 3: Pharmacokinetic Parameters of Modafinil and this compound in Healthy Chinese Volunteers

ParameterModafinilThis compound
Cmax (µg/mL)
Male2.73 ± 0.503.24 ± 0.66
Female3.47 ± 0.823.79 ± 1.02
t½ (h)
Male7.3 ± 2.1Not Reported
Female6.5 ± 2.2Not Reported

Data from a study in healthy young Chinese volunteers (n=50) following a single 200 mg oral dose.[4]

Experimental Protocols

The determination of this compound clearance relies on robust clinical study designs and sensitive bioanalytical methods.

Clinical Pharmacokinetic Study Protocol

A typical clinical study to determine the pharmacokinetics of modafinil and this compound involves the following steps:

  • Subject Recruitment: Healthy adult volunteers are recruited. Exclusion criteria typically include a history of significant medical conditions, use of other medications, and consumption of alcohol or caffeine.[5]

  • Drug Administration: A single oral dose of modafinil (e.g., 200 mg) is administered to fasted subjects.[3]

  • Blood Sampling: Venous blood samples are collected at predetermined time points. A typical schedule includes pre-dose and multiple post-dose samples (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).[3]

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -20°C) until analysis.[3]

  • Pharmacokinetic Analysis: Plasma concentrations of modafinil and this compound are determined at each time point. Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and elimination half-life (t½), are calculated using noncompartmental methods.[4][6]

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of modafinil and this compound in plasma is commonly performed using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Sample Preparation (Liquid-Liquid Extraction): [7]

  • To a plasma sample, add an internal standard.

  • Acidify the plasma.

  • Extract the analytes using an organic solvent mixture (e.g., ethyl acetate or a mixture of hexane, dichloromethane, and glacial acetic acid).

  • Separate the organic layer and evaporate it to dryness.

  • Reconstitute the residue in the mobile phase for injection into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Symmetry C18, 4.6 mm x 250 mm).[7]

  • Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 500:500:1, v/v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at a wavelength of 220 nm or 233 nm.[7]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Modafinil

Modafinil is primarily metabolized in the liver via two main pathways: amide hydrolysis to form this compound and S-oxidation by cytochrome P450 3A4 (CYP3A4) to form modafinil sulfone.[8][9]

Modafinil Metabolism modafinil Modafinil modafinil_acid This compound (Inactive) modafinil->modafinil_acid Amidase/Esterase (Hydrolysis) modafinil_sulfone Modafinil Sulfone (Inactive) modafinil->modafinil_sulfone CYP3A4 (S-Oxidation)

Metabolic conversion of modafinil to its primary inactive metabolites.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of modafinil and the subsequent analysis of this compound.

Pharmacokinetic Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data_analysis Data Analysis Phase subject_recruitment Subject Recruitment dosing Modafinil Dosing subject_recruitment->dosing blood_sampling Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation & Storage blood_sampling->plasma_separation sample_prep Sample Preparation (e.g., LLE) plasma_separation->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition concentration_determination Concentration Determination data_acquisition->concentration_determination pk_modeling Pharmacokinetic Modeling concentration_determination->pk_modeling clearance_calculation Clearance Calculation pk_modeling->clearance_calculation

Typical workflow for a modafinil pharmacokinetic study.

Factors Influencing this compound Clearance

Several factors can influence the clearance of this compound.

Renal Impairment

In individuals with severe chronic renal failure (creatinine clearance ≤20 mL/min), the pharmacokinetics of modafinil are not significantly altered. However, the exposure to this compound is increased nine-fold, indicating a significant reduction in its renal clearance.[10]

Hepatic Impairment

In patients with severe hepatic impairment (cirrhosis), the oral clearance of modafinil is decreased by about 60%, leading to a doubling of the steady-state concentration.[10] While specific data on this compound clearance in this population is limited, it is expected that the formation of this compound would also be reduced due to decreased metabolic capacity of the liver.

Ethnicity

As indicated in Table 2, ethnicity has been shown to be a significant factor in the clearance of this compound, with higher clearance observed in Korean, Uygur, and Hui populations compared to the Han Chinese population.[3]

Factors Influencing Clearance clearance This compound Clearance renal_function Renal Function renal_function->clearance Directly Impacts hepatic_function Hepatic Function (Metabolism) hepatic_function->clearance Impacts Formation ethnicity Ethnicity ethnicity->clearance Influences

Key factors influencing the clearance of this compound.

Conclusion

The clearance of this compound is a critical component of the overall pharmacokinetic profile of modafinil. It is primarily influenced by renal function and ethnicity. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals working with this compound. Further research is warranted to elucidate the clearance of this compound in a broader range of populations and clinical conditions.

References

Methodological & Application

Synthesis of Modafinil Acid for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modafinil acid, or 2-[(diphenylmethyl)sulfinyl]acetic acid, is the primary and pharmacologically inactive metabolite of the wakefulness-promoting agent, modafinil.[1][2] As a key reference standard in pharmacokinetic and metabolic studies of modafinil and its prodrug adrafinil, a reliable and well-documented synthetic protocol is essential for research purposes. This document provides detailed application notes and experimental protocols for the synthesis of this compound. The synthesis is a two-step process commencing with the S-alkylation of thioglycolic acid with benzhydrol to yield the intermediate, 2-[(diphenylmethyl)thio]acetic acid, followed by a controlled oxidation to afford the final product, this compound.

Introduction

Modafinil is a widely prescribed medication for sleep disorders such as narcolepsy.[3][4] Upon administration, it is extensively metabolized in the liver, with up to 60% of the dose being converted to this compound via hydrolytic deamidation.[1] This metabolite, along with modafinil sulfone, does not contribute to the wake-promoting effects of the parent drug.[1] Therefore, the availability of pure this compound is critical for researchers studying the pharmacokinetics, metabolism, and potential off-target effects of modafinil. It also serves as a crucial standard in the development of analytical methods for detecting modafinil and its metabolites in biological samples.[5][6]

The synthetic route described herein is a robust and scalable method for producing high-purity this compound for research applications.

Chemical Reaction Scheme

This compound Synthesis cluster_0 Step 1: Synthesis of 2-[(diphenylmethyl)thio]acetic acid cluster_1 Step 2: Oxidation to this compound Benzhydrol Benzhydrol Plus1 + Benzhydrol->Plus1 Thioglycolic_Acid Thioglycolic Acid Arrow1 TFA Room Temp Thioglycolic_Acid->Arrow1 Plus1->Thioglycolic_Acid Intermediate 2-[(diphenylmethyl)thio]acetic acid Arrow1->Intermediate Intermediate_2 2-[(diphenylmethyl)thio]acetic acid Plus2 + Intermediate_2->Plus2 H2O2 H₂O₂ Arrow2 Acetic Acid 40-45°C H2O2->Arrow2 Plus2->H2O2 Modafinil_Acid This compound Arrow2->Modafinil_Acid

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-[(diphenylmethyl)thio]acetic acid

This protocol outlines the synthesis of the key intermediate, 2-[(diphenylmethyl)thio]acetic acid, from benzhydrol and thioglycolic acid.

Materials:

  • Benzhydrol

  • Thioglycolic acid

  • Trifluoroacetic acid (TFA)

  • Water

  • n-Hexane

Procedure:

  • In a round-bottom flask, dissolve benzhydrol (1 equivalent) and thioglycolic acid (1 equivalent) in trifluoroacetic acid.

  • Stir the mixture at room temperature for 3 hours.

  • Remove the trifluoroacetic acid under reduced pressure to obtain a crude solid.

  • Add water to the solid and collect the resulting precipitate by filtration.

  • Wash the solid with n-hexane and dry to afford 2-[(diphenylmethyl)thio]acetic acid as a white solid.

Protocol 2: Synthesis of this compound (2-[(diphenylmethyl)sulfinyl]acetic acid)

This protocol details the oxidation of 2-[(diphenylmethyl)thio]acetic acid to the final product, this compound.

Materials:

  • 2-[(diphenylmethyl)thio]acetic acid

  • Glacial acetic acid

  • Hydrogen peroxide (H₂O₂) solution (e.g., 5.8%)

  • Sodium metabisulfite

  • Water

Procedure:

  • Charge a reactor with 2-[(diphenylmethyl)thio]acetamide and glacial acetic acid.

  • Heat the mixture to 40°C and stir until complete dissolution is achieved.

  • Add the hydrogen peroxide solution dropwise over 30 minutes, maintaining the temperature between 40-45°C.

  • Stir the reaction mixture at 40-45°C for 4 hours.

  • To quench the unreacted hydrogen peroxide, add a solution of sodium metabisulfite in water and stir for 30 minutes.

  • Cool the reaction mixture to 15°C and collect the precipitate by filtration.

  • Wash the cake with water and dry to obtain crude this compound.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water, to achieve high purity.

Data Presentation

Parameter2-[(diphenylmethyl)thio]acetic acidThis compoundReference
Molecular Formula C₁₅H₁₄O₂SC₁₅H₁₄O₃S[7]
Molecular Weight 258.34 g/mol 274.33 g/mol [1]
Typical Yield ~99%70-87%
Purity (HPLC) >98%>99.5%[8][9]
Melting Point 129-130°C164-166°C

Mandatory Visualizations

Experimental Workflow

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Oxidation start Start reactants Mix Benzhydrol and Thioglycolic Acid in TFA start->reactants stir Stir at Room Temperature for 3 hours reactants->stir evaporate Remove TFA under reduced pressure stir->evaporate precipitate Add Water and Filter Precipitate evaporate->precipitate wash Wash with n-Hexane and Dry precipitate->wash intermediate 2-[(diphenylmethyl)thio]acetic acid wash->intermediate dissolve Dissolve Intermediate in Acetic Acid at 40°C intermediate->dissolve Proceed to Oxidation add_h2o2 Add H₂O₂ dropwise at 40-45°C stir_oxidize Stir at 40-45°C for 4 hours quench Quench with Sodium Metabisulfite Solution cool_filter Cool to 15°C and Filter Precipitate wash_dry Wash with Water and Dry product This compound

Caption: Experimental workflow for the synthesis of this compound.

Metabolic Pathway of Modafinil

G modafinil Modafinil (Active) hydrolysis Amidase/Esterase (Liver) modafinil->hydrolysis Hydrolytic Deamidation oxidation CYP3A4 (Liver) modafinil->oxidation S-oxidation modafinil_acid This compound (Inactive) hydrolysis->modafinil_acid modafinil_sulfone Modafinil Sulfone (Inactive) oxidation->modafinil_sulfone

Caption: Metabolic conversion of Modafinil to its primary inactive metabolites.

References

Quantitative Analysis of Modafinil Acid: A Guide to Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Modafinil, a widely prescribed wakefulness-promoting agent, undergoes significant metabolism in the body, primarily forming the inactive metabolite, Modafinil Acid (2-[(diphenylmethyl)sulfinyl]acetic acid). Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are intended for researchers, scientists, and professionals in drug development.

I. Methodologies and Quantitative Data

A comparative summary of the analytical methods for the quantification of this compound is presented below. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, making it suitable for bioanalytical studies requiring low detection limits. High-Performance Liquid Chromatography with UV detection provides a robust and more accessible alternative for routine analysis.

ParameterHPLC-UV MethodLC-MS/MS Method
Analyte(s) Modafinil and this compoundModafinil and this compound
Sample Matrix Human PlasmaHuman Plasma
Instrumentation HPLC with UV DetectorLC-MS/MS
Linearity Range 0.1 - 10.0 µg/mL[1]30.8 - 8022.1 ng/mL (for Modafinil)
Limit of Quantification 0.14 µg/mL[2]30.8 ng/mL (for Modafinil)[3]
Limit of Detection 0.04 µg/mL[2]1 ng/mL (for Modafinil)[3]
Accuracy Data not availableWithin ±3.3% of nominal values (for Modafinil)[3]
Precision (RSD) < 10% (Intra-day and Inter-day)< 3.1% (Intra-day and Inter-day, for Modafinil)[3]

II. Experimental Protocols

A. HPLC-UV Method for Simultaneous Quantification of Modafinil and this compound

This protocol is adapted from the method described by Moachon et al. (1994) for the simultaneous determination of Modafinil and this compound in human plasma.[2]

1. Materials and Reagents

  • Modafinil and this compound reference standards

  • Internal Standard (e.g., Carbamazepine)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Ultrapure water

  • Human plasma (blank)

2. Instrumentation

  • HPLC system with a UV detector

  • Analytical column: Diamonsil C18 (200 mm × 4.6 mm, 5 µm)[1]

  • Microcentrifuge

  • Vortex mixer

3. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add a known concentration of the internal standard.

  • Add 400 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Inject 20 µL of the supernatant into the HPLC system.[1]

4. Chromatographic Conditions

  • Mobile Phase: A mixture of 0.02 mol·L-1 potassium dihydrogen phosphate, methanol, and acetonitrile (60:20:20, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 220 nm.[1]

  • Column Temperature: Ambient.

  • Run Time: Approximately 25 minutes.[1]

5. Data Analysis

  • Identify the peaks for Modafinil, this compound, and the internal standard based on their retention times.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantify the concentration of Modafinil and this compound in the plasma samples from the calibration curve.

B. LC-MS/MS Method for the Quantification of Modafinil and its Metabolites

This protocol is based on a validated method for Modafinil in human plasma, which can be adapted for the simultaneous quantification of this compound.[3]

1. Materials and Reagents

  • Modafinil and this compound reference standards

  • Modafinil-d5 (Internal Standard)[3]

  • Methanol (LC-MS grade)

  • Ammonium acetate

  • Glacial acetic acid

  • Ultrapure water

  • Human plasma (blank)

2. Instrumentation

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Analytical column: Ascentis® C18 (150 mm × 4.6 mm, 5 µm).[3]

3. Sample Preparation (Solid-Phase Extraction)

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Agilent® Bond Elut Plexa) with methanol followed by water.[3]

  • Load 200 µL of human plasma (pre-spiked with internal standard) onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

4. Chromatographic and Mass Spectrometric Conditions

  • Mobile Phase: A mixture of methanol, 2mM ammonium acetate, and glacial acetic acid (35:65:0.1% v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Modafinil: Precursor ion > Product ion (specific m/z to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z to be optimized)

    • Modafinil-d5: Precursor ion > Product ion (specific m/z to be optimized)

5. Data Analysis

  • Quantify the analytes using the peak area ratios of the analyte to the internal standard.

  • Create a calibration curve and determine the concentrations in the unknown samples.

III. Visualizations

HPLC_Workflow plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Methanol) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis (C18 Column, UV 220 nm) supernatant->hplc data Data Acquisition & Quantification hplc->data

HPLC-UV Sample Preparation and Analysis Workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample + IS spe Solid-Phase Extraction (SPE) plasma->spe wash Wash spe->wash elute Elute wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms data data ms->data Quantification

LC-MS/MS Sample Preparation and Analysis Workflow.

References

Application Notes and Protocols for the HPLC-Based Quantification of Modafinil Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil is a widely prescribed wakefulness-promoting agent used in the treatment of sleep disorders such as narcolepsy. The accurate quantification of its principal, yet pharmacologically inactive, metabolite, modafinil acid (CRL-40467), in plasma is crucial for comprehensive pharmacokinetic and toxicological studies.[1] High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, stands as a robust and reliable analytical technique for this purpose.

This document provides detailed application notes and experimental protocols for the determination of this compound in plasma, drawing from established methodologies. It includes various sample preparation techniques and chromatographic conditions to offer flexibility based on laboratory instrumentation and desired sensitivity.

I. Sample Preparation Techniques

The choice of sample preparation is critical for removing plasma proteins and other interfering substances, thereby ensuring the accuracy and longevity of the analytical column. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1]

Protein Precipitation (PPT)

This is a rapid and straightforward method suitable for high-throughput analysis.[1]

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.[2]

  • Add 100 µL of ice-cold acetonitrile (containing an internal standard, if used).[2]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[1][2]

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1][2]

  • Carefully transfer the clear supernatant to a clean vial for HPLC or LC-MS/MS analysis.[1]

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Protocol:

  • An assay was developed to determine concentrations of modafinil and its two major circulating metabolites, this compound and modafinil sulfone, in human plasma.[3]

  • This assay utilized a liquid-liquid extraction of the analytes and an internal standard from plasma into a mixture of hexane-dichloromethane-glacial acetic acid (55:45:2, v/v).[3]

  • The analytes were then resolved isocratically on a narrow-bore phenyl column.[3]

Solid-Phase Extraction (SPE)

SPE provides the cleanest samples and allows for analyte concentration, leading to higher sensitivity.

Protocol:

  • A rapid, selective, and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the estimation of modafinil in human plasma.

  • Modafinil and the internal standard were extracted from plasma samples using solid-phase extraction with Agilent® Bond Elut Plexa cartridges.

II. HPLC and LC-MS/MS Methods

Below are summarized chromatographic conditions for the analysis of modafinil and its metabolites.

HPLC-UV Method

A sensitive and selective high-performance liquid chromatographic (HPLC) method for the simultaneous quantitation of modafinil and its acid metabolite in human plasma has been developed.[4]

Protocol:

  • Column: C18 reverse-phase column.[5]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile, water, and acetic acid (150:420:12, v/v/v) is used.[4]

  • Flow Rate: 1.0 mL/min.[3][5]

  • Detection: UV absorbance is monitored at 236 nm.[4]

  • Run Time: The total run time for this method is 45 minutes.[4]

LC-MS/MS Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Protocol:

  • Column: Ascentis® C18 column (150mm × 4.6mm, 5µm).

  • Mobile Phase: A gradient or isocratic mobile phase of methanol: 2mM ammonium acetate: glacial acetic acid (35:65:0.1% v/v/v) can be employed.

  • Flow Rate: 1.0 mL/min.

  • Detection: Mass spectrometry with an electrospray ionization (ESI) source in positive ion mode is used for detection.

III. Quantitative Data Summary

The following table summarizes the quantitative performance of different HPLC methods for the determination of modafinil and this compound in plasma.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.1 - 20 mg/L[4]30.8 - 8022.1 ng/mL (for Modafinil)
Limit of Detection (LOD) 0.04 mg/L[4]1 ng/mL (for Modafinil)
Limit of Quantification (LOQ) 0.14 mg/L[4]30.8 ng/mL (for Modafinil)
Intra-day Precision -Within 3.1% (for Modafinil)
Inter-day Precision -Within 3.1% (for Modafinil)
Accuracy -Within ±3.3% of nominal values (for Modafinil)

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the analysis of this compound in plasma and the metabolic pathway of modafinil.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Collection extraction_choice Choose Method plasma_sample->extraction_choice ppt Protein Precipitation (Acetonitrile) supernatant Supernatant/Eluate Collection ppt->supernatant lle Liquid-Liquid Extraction (Hexane/Dichloromethane/Acetic Acid) lle->supernatant spe Solid-Phase Extraction (C18 Cartridge) spe->supernatant extraction_choice->ppt Rapid extraction_choice->lle Cleaner extraction_choice->spe High Sensitivity hplc_injection HPLC/LC-MS/MS Injection supernatant->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Detection (UV or MS/MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the quantification of this compound in plasma.

metabolic_pathway modafinil Modafinil modafinil_acid This compound (CRL-40467) modafinil->modafinil_acid Hydrolytic Deamidation modafinil_sulfone Modafinil Sulfone modafinil->modafinil_sulfone S-Oxidation (CYP3A4/5)

Caption: Primary metabolic pathways of Modafinil.

References

Application Note: Quantitative Analysis of Modafinil and its Major Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the simultaneous quantification of modafinil and its two primary, pharmacologically inactive metabolites, modafinil acid and modafinil sulfone, in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described protocol utilizes a straightforward protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM) in positive ion mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and in drug development research.

Introduction

Modafinil is a wakefulness-promoting agent used in the treatment of sleep disorders such as narcolepsy.[1] It is extensively metabolized in the liver, with less than 10% of the dose excreted as the unchanged drug.[2][3] The main metabolic pathways are amide hydrolysis to form this compound, and S-oxidation by cytochrome P450 (CYP) enzymes, primarily CYP3A4, to form modafinil sulfone.[2][4][5] Accurate and reliable quantification of modafinil and its metabolites is crucial for understanding its pharmacokinetic profile.[1] This LC-MS/MS method provides the high sensitivity and selectivity required for the analysis of these compounds in a complex biological matrix like human plasma.[6]

Experimental

Materials and Reagents
  • Modafinil, this compound, and Modafinil Sulfone reference standards

  • Modafinil-D5 (Internal Standard, ISTD)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Drug-free human plasma

Sample Preparation

A simple protein precipitation method was employed for sample preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Modafinil-D5).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography
  • LC System: Agilent 1100 HPLC or equivalent[5]

  • Column: Ascentis® C18, 150 mm × 4.6 mm, 5 µm[7]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation of the analytes and metabolites.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

Mass Spectrometry
  • MS System: API-3200 Triple quadrupole mass spectrometer or equivalent[5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[7]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Quantitative Data Summary

The following table summarizes the mass spectrometric parameters for the analysis of modafinil and its metabolites.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Modafinil274.2167.0150
This compound275.1167.0150
Modafinil Sulfone290.1167.0150
Modafinil-D5 (ISTD)279.1172.2150

Results and Discussion

This method was developed to provide a rapid and reliable quantification of modafinil and its primary metabolites. The use of a stable isotope-labeled internal standard, Modafinil-D5, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The protein precipitation sample preparation is quick and efficient, allowing for high-throughput analysis. The chromatographic conditions are optimized to achieve good separation of the analytes from endogenous plasma components.

Conclusion

The LC-MS/MS method described in this application note is a highly sensitive, selective, and rapid technique for the simultaneous determination of modafinil, this compound, and modafinil sulfone in human plasma. The simple sample preparation and fast chromatography make it suitable for routine analysis in clinical and research laboratories.

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample add_istd Add Internal Standard (Modafinil-D5) plasma->add_istd protein_precip Protein Precipitation (Acetonitrile) add_istd->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of modafinil.

G cluster_hydrolysis Amide Hydrolysis cluster_oxidation S-Oxidation (CYP3A4) modafinil Modafinil modafinil_acid This compound (Inactive Metabolite) modafinil->modafinil_acid Esterase Enzymes modafinil_sulfone Modafinil Sulfone (Inactive Metabolite) modafinil->modafinil_sulfone CYP3A4

Caption: Metabolic pathway of modafinil.

G cluster_transporters Neurotransmitter Transporters cluster_neurotransmitters Synaptic Neurotransmitter Levels modafinil Modafinil dat Dopamine Transporter (DAT) modafinil->dat Inhibition net Norepinephrine Transporter (NET) modafinil->net Inhibition gaba ↓ GABA modafinil->gaba Modulation glutamate ↑ Glutamate modafinil->glutamate Modulation da ↑ Dopamine ne ↑ Norepinephrine wakefulness Wakefulness & Cognitive Enhancement da->wakefulness ne->wakefulness gaba->wakefulness glutamate->wakefulness

Caption: Simplified signaling pathway of modafinil's mechanism of action.

References

Application Notes and Protocols: Modafinil Acid as a Biomarker for Modafinil Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil is a wakefulness-promoting agent used in the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Following administration, modafinil is extensively metabolized in the liver, with its primary metabolite being modafinil acid (CRL-40467).[1] This pharmacologically inactive metabolite serves as a reliable biomarker for assessing modafinil intake due to its favorable pharmacokinetic profile and high concentration in biological fluids.[1][2] These application notes provide a comprehensive guide to utilizing this compound as a biomarker, including detailed experimental protocols for its quantification in various biological matrices.

Metabolic Pathway of Modafinil

Modafinil undergoes metabolism primarily through two pathways: hydrolysis of the amide group to form this compound, and oxidation to form modafinil sulfone.[3] The hydrolysis to this compound is the major metabolic route.[4]

Modafinil Modafinil Modafinil_Acid This compound (inactive) Modafinil->Modafinil_Acid Amidase/Esterase (Hydrolysis) Modafinil_Sulfone Modafinil Sulfone (inactive) Modafinil->Modafinil_Sulfone CYP3A4 (S-Oxidation)

Metabolic pathway of modafinil to its primary metabolites.

Pharmacokinetic Properties

The pharmacokinetic properties of modafinil and this compound are crucial for understanding the appropriate window for biomarker detection.

ParameterModafinilThis compoundReference
Elimination Half-Life (t½) ~12-15 hoursShorter than modafinil[3]
Primary Route of Elimination Hepatic metabolism (~90%)Renal excretion[5]
Active/Inactive ActiveInactive[4]

Experimental Workflow for Biomarker Quantification

A generalized workflow for the quantification of modafinil and this compound in biological samples is depicted below. This process involves sample collection, preparation, chromatographic separation, and detection.

cluster_0 Sample Handling cluster_1 Analytical Phase cluster_2 Data Analysis A Biological Sample Collection (Plasma, Urine, Hair) B Sample Preparation (PPT, LLE, or SPE) A->B C Chromatographic Separation (HPLC or UPLC) B->C D Detection (UV or MS/MS) C->D E Data Acquisition and Quantification D->E

Generalized workflow for modafinil and this compound quantification.

Experimental Protocols

Quantification of Modafinil and this compound in Human Plasma by LC-MS/MS

This protocol is based on methodologies described for the analysis of modafinil and its metabolites in plasma.[6]

a. Materials and Reagents

  • Modafinil and this compound reference standards

  • Modafinil-d5 (internal standard, ISTD)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

b. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (Modafinil-d5).[6]

  • Vortex the mixture for 30 seconds to precipitate proteins.[6]

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[6]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]

c. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm)[6]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile[6]

  • Gradient Elution: A suitable gradient to separate the analytes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL[6]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[6]

  • Scan Type: Multiple Reaction Monitoring (MRM)[6]

  • MRM Transitions:

    • Modafinil: Precursor ion > Product ion (specific m/z values to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized)

    • Modafinil-d5 (ISTD): Precursor ion > Product ion (specific m/z values to be optimized)

d. Data Analysis

  • Quantify the concentration of modafinil and this compound by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

Quantification of Modafinil and this compound in Human Urine by HPLC-UV

This protocol is a composite based on methodologies described for the analysis of modafinil in urine.[7]

a. Materials and Reagents

  • Modafinil and this compound reference standards

  • (Phenylthio)acetic acid (internal standard)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic acid (glacial)

  • Human urine (blank)

b. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of urine in a centrifuge tube, add the internal standard.

  • Add 5 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

c. HPLC-UV Conditions

  • HPLC System: HPLC with UV detector

  • Column: C18 reverse phase column (e.g., 4.6 mm × 250 mm, 5 µm)[7]

  • Mobile Phase: Methanol:Water:Acetic Acid (500:500:1, v/v/v)[7]

  • Flow Rate: 1.0 mL/min[7]

  • Detection Wavelength: 233 nm[7]

  • Injection Volume: 20 µL

d. Data Analysis

  • Quantify the concentration of modafinil and this compound by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for the quantification of modafinil and its metabolites.

TechniqueAnalyte(s)MatrixLinearity RangeLLOQRecovery (%)Reference
LC-MS/MS ModafinilHuman Plasma30.8 - 8022.1 ng/mL30.8 ng/mL86.7 - 91.7
LC-MS/MS Armodafinil (R-enantiomer)Human Plasma50 - 10000 ng/mL50 ng/mL>94
HPLC-UV Modafinil, this compound, Modafinil SulfoneHuman Plasma0.100 - 20.0 µg/mL0.100 µg/mLNot specified[8]
HPLC-UV ModafinilHuman Plasma and UrineNot specified0.1 µg/mL80.0 (Urine), 98.9 (Plasma)[7]

Conclusion

This compound is a robust and reliable biomarker for determining modafinil intake. Its detection and quantification can be achieved with high sensitivity and specificity using established analytical techniques such as LC-MS/MS and HPLC-UV. The provided protocols offer a starting point for researchers to develop and validate their own methods for pharmacokinetic studies, therapeutic drug monitoring, and forensic applications. The choice of method will depend on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation.

References

Application Notes and Protocols for Modafinil Acid Reference Standards in Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil acid ((Diphenylmethanesulfinyl)acetic acid), with the code name CRL-40467, is the primary and pharmacologically inactive metabolite of the wake-promoting drug Modafinil.[1][2] Modafinil is metabolized in the liver primarily through amide hydrolysis to form this compound, and to a lesser extent, through oxidation by cytochrome P450 enzymes (primarily CYP3A4) to form Modafinil sulfone.[3][4] As a key metabolite, a well-characterized this compound reference standard is essential for a variety of laboratory applications, including pharmacokinetic studies, bioanalytical method development and validation, and as a starting material for the synthesis of related compounds.

These application notes provide detailed protocols for the synthesis and analysis of this compound, as well as relevant data for its use as a reference standard in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for its proper handling, storage, and use in analytical methodologies.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-(benzhydrylsulfinyl)acetic acid[5]
Synonyms Modafinilic acid, Modafinil carboxylate, CRL-40467[1][5]
CAS Number 63547-24-0[5]
Molecular Formula C₁₅H₁₄O₃S[5]
Molecular Weight 274.33 g/mol [5]
Appearance White to pale yellow crystalline powder[6]
Solubility Soluble in alcohols and organic solvents; insoluble in water.[6]
Melting Point 156-159 °C[7]

Synthesis of this compound

This compound can be synthesized from its precursor, 2-(benzhydrylthio)acetic acid, through an oxidation reaction. The following protocol is a representative method for this synthesis.

Experimental Protocol: Synthesis of 2-(benzhydrylsulfinyl)acetic acid (this compound)

Materials:

  • 2-(benzhydrylthio)acetic acid

  • Purified water

  • (-)-(α)-methyl benzyl amine

  • Sodium hypochlorite solution (5.28%)

  • Toluene

  • Concentrated Hydrochloric Acid

Procedure:

  • Suspend 5 g of 2-[(Diphenylmethyl)thio]acetic acid in 50 ml of purified water at 25-30 °C.

  • Add 2.345 g of (-)-(α)-methyl benzyl amine and stir the reaction mass for 15 minutes at 25-30 °C.

  • Heat the reaction mixture to 40-45 °C.

  • Add 33 ml of 5.28% sodium hypochlorite solution over a period of 30 minutes, maintaining the temperature at 40-45 °C.

  • Stir the reaction mixture for an additional 2 to 2.5 hours at 40-45 °C.

  • After the reaction is complete, add purified water (200 ml) and toluene (50 ml) and stir for 10 minutes.

  • Acidify the biphasic mixture with concentrated hydrochloric acid to a pH of less than 2 while stirring and maintaining the temperature at 25-30 °C.

  • Continue stirring for 1 hour at 25-30 °C.

  • Collect the precipitated product by filtration.

  • Wash the product with water (3 x 100 ml) followed by toluene (100 ml).

  • Dry the product to obtain 2-[(diphenylmethyl) sulfinyl] acetic acid as a crystalline powder.[8]

G cluster_synthesis Synthesis of this compound start 2-(benzhydrylthio)acetic acid oxidation Oxidation start->oxidation 1. Suspend in water reagents (-)-(α)-methyl benzyl amine, Sodium Hypochlorite reagents->oxidation 2. Add reagents workup Acidification & Precipitation oxidation->workup 3. Reaction product This compound workup->product 4. Isolate G cluster_analysis Analytical Workflow for this compound sample Sample containing This compound extraction Sample Preparation (LLE or SPE) sample->extraction hplc HPLC Separation (C18 Column) extraction->hplc detection Detection hplc->detection uv UV Detector detection->uv HPLC-UV msms MS/MS Detector (ESI+) detection->msms LC-MS/MS data Data Analysis & Quantification uv->data msms->data G cluster_metabolism Modafinil Metabolic Pathway modafinil Modafinil hydrolysis Amidase/Esterase (Hydrolysis) modafinil->hydrolysis oxidation CYP3A4 (S-Oxidation) modafinil->oxidation modafinil_acid This compound (Inactive) hydrolysis->modafinil_acid modafinil_sulfone Modafinil Sulfone (Inactive) oxidation->modafinil_sulfone G cluster_moa Modafinil Mechanism of Action modafinil Modafinil dat Dopamine Transporter (DAT) modafinil->dat Inhibits dopamine Increased Extracellular Dopamine dat->dopamine Leads to wakefulness Wakefulness dopamine->wakefulness Promotes

References

Application Notes and Protocols for the In Vitro Enzymatic Conversion of Modafinil to Modafinil Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro enzymatic conversion of Modafinil to its primary metabolite, Modafinil acid. This document outlines the key metabolic pathways, provides detailed experimental protocols for researchers, and presents relevant quantitative data to facilitate drug metabolism studies.

Introduction

Modafinil is a wakefulness-promoting agent that undergoes extensive metabolism in the liver.[1] Approximately 90% of an administered dose is converted into metabolites, with the two major forms being this compound and Modafinil sulfone.[2] The primary metabolic pathway for the formation of this compound is the hydrolysis of the amide group, a reaction catalyzed by esterase or amidase enzymes, such as carboxylesterases.[2][3] A secondary pathway involves oxidation by cytochrome P450 enzymes, primarily CYP3A4, to produce Modafinil sulfone.[2] Understanding the in vitro enzymatic conversion of Modafinil is crucial for pharmacokinetic studies and for assessing potential drug-drug interactions.

This compound is considered pharmacologically inactive and does not contribute to the wake-promoting effects of the parent drug.[2] The conversion of Modafinil to this compound is a critical step in its elimination from the body.[4]

Metabolic Pathway

The enzymatic conversion of Modafinil to this compound is a hydrolysis reaction that cleaves the amide bond of the Modafinil molecule.

Modafinil Modafinil Modafinil_Acid This compound Modafinil->Modafinil_Acid Amide Hydrolysis (Esterase/Amidase)

Enzymatic Conversion of Modafinil to this compound.
Quantitative Data Summary

ParameterValueSource
Primary Metabolite This compound (CRL-40467)[4]
Enzymes Involved Esterases / Amidases (e.g., Carboxylesterases)[2][3]
Reaction Type Amide Hydrolysis[2]
Relative Conversion Fraction (Median) 0.24 (Han, Mongolian, Uygur, Hui ethnicities)[5][6]
0.53 (Korean ethnicity)[5][6]
Apparent Clearance of this compound 4.94 L/h[6]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Modafinil in Human Liver Microsomes (HLMs)

This protocol describes a general procedure for assessing the formation of this compound from Modafinil using HLMs.

Materials and Reagents:

  • Modafinil

  • This compound (as a reference standard)

  • Human Liver Microsomes (HLMs)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ice-cold)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Analysis prep_mix Prepare Reaction Mixture (HLMs, Buffer) pre_warm Pre-warm at 37°C prep_mix->pre_warm add_modafinil Initiate Reaction (Add Modafinil) pre_warm->add_modafinil incubate Incubate at 37°C (Time Course) add_modafinil->incubate quench Quench Reaction (Ice-cold Acetonitrile) incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Workflow for In Vitro Metabolism of Modafinil.

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate or microcentrifuge tubes, prepare a reaction mixture containing HLMs (final concentration of 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the reaction mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add Modafinil to the reaction mixture to achieve the desired final concentration. For kinetic studies, a range of concentrations should be used.

  • Incubation: Incubate the reaction mixtures at 37°C with gentle shaking. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the formation of this compound.

Data Analysis:

  • Plot the concentration of this compound formed against time to determine the initial reaction velocity.

  • For kinetic parameter determination, plot the initial velocities against the Modafinil concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Quantitative Analysis of Modafinil and this compound by LC-MS/MS

This protocol provides a general framework for the quantification of Modafinil and this compound. Method optimization and validation are required.

Sample Preparation (Protein Precipitation):

  • To 100 µL of the in vitro reaction sample, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of Modafinil and this compound
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined for Modafinil, this compound, and internal standard

Calibration and Quantification:

  • Prepare a calibration curve using known concentrations of this compound.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Modafinil Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting pharmacokinetic (PK) studies of Modafinil. The protocols outlined below are intended to serve as a foundation for researchers and can be adapted based on specific study objectives.

Introduction to Modafinil Pharmacokinetics

Modafinil is a wakefulness-promoting agent used to treat sleep disorders such as narcolepsy.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. Modafinil is readily absorbed after oral administration, reaching maximum plasma concentrations (Cmax) within 2-4 hours.[1][3] It is extensively metabolized in the liver, primarily through amide hydrolysis and to a lesser extent by cytochrome P450 (CYP) enzymes, with less than 10% of the dose excreted unchanged in the urine.[1][3] The major metabolites are modafinil acid and modafinil sulfone.[4] The elimination half-life of Modafinil is approximately 12-15 hours.[1][3]

Experimental Design Considerations

The design of a Modafinil PK study depends on the research question. Common study designs include:

  • Single-Dose Studies: To determine basic PK parameters after a single administration.

  • Multiple-Dose Studies: To assess drug accumulation and time to reach steady-state concentrations.

  • Dose-Escalation Studies: To evaluate dose proportionality of Modafinil's pharmacokinetics.[5]

  • Drug-Drug Interaction (DDI) Studies: To investigate the effect of co-administered drugs on Modafinil's PK and vice-versa.[6]

Table 1: Key Pharmacokinetic Parameters of Modafinil
ParameterDescriptionTypical Value (200-400 mg dose)Reference
Tmax Time to reach maximum plasma concentration2 - 4 hours[1][3]
Cmax Maximum plasma concentrationVaries with dose[5]
t1/2 Elimination half-life12 - 15 hours[1][3]
Vd/F Apparent volume of distribution~0.8 L/kg[5]
CL/F Apparent oral clearance~50 mL/min[5]
Metabolites Major metabolic productsThis compound, Modafinil sulfone[4]

Experimental Protocols

Protocol for a Single-Dose Human Pharmacokinetic Study

This protocol outlines a typical single-dose PK study in healthy volunteers.

3.1.1. Study Population:

  • Healthy adult male and female volunteers.

  • Inclusion Criteria: Age 18-45 years, Body Mass Index (BMI) 18-29 kg/m ², non-smokers, no history of significant medical conditions.

  • Exclusion Criteria: Use of any prescription or over-the-counter medication within 14 days of the study, history of drug or alcohol abuse, pregnancy or lactation.

3.1.2. Study Procedure:

  • Subjects fast overnight for at least 10 hours before drug administration.

  • A single oral dose of Modafinil (e.g., 200 mg) is administered with 240 mL of water.

  • Blood samples (e.g., 5 mL) are collected in EDTA-containing tubes at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.

  • Plasma is separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Protocol for a Multiple-Dose Human Pharmacokinetic Study

This protocol is designed to assess the steady-state pharmacokinetics of Modafinil.

3.2.1. Study Population:

  • Same as for the single-dose study.

3.2.2. Study Procedure:

  • Subjects receive a daily oral dose of Modafinil (e.g., 200 mg) for a specified period (e.g., 7 days) to reach steady-state.[5]

  • On the last day of dosing (e.g., Day 7), serial blood samples are collected at the same time points as in the single-dose study.

  • Trough blood samples may be collected before dosing on several days leading up to the final day to confirm that steady-state has been achieved.[5]

  • Plasma is processed and stored as described for the single-dose study.

Bioanalytical Protocol: Quantification of Modafinil in Human Plasma by LC-MS/MS

This protocol provides a method for the accurate quantification of Modafinil in plasma samples.

3.3.1. Materials and Reagents:

  • Modafinil and Modafinil-d5 (internal standard) reference standards.

  • HPLC-grade methanol, acetonitrile, and water.

  • Formic acid.

  • Human plasma (blank).

  • Solid-phase extraction (SPE) cartridges.

3.3.2. Sample Preparation (Solid-Phase Extraction):

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of Modafinil-d5 internal standard solution (e.g., 1 µg/mL in methanol).

  • Vortex for 30 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute Modafinil and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3.3.3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Modafinil: Q1 274.1 -> Q3 167.1

    • Modafinil-d5: Q1 279.1 -> Q3 172.1

3.3.4. Method Validation:

The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Table 2: Example LC-MS/MS Validation Parameters
ParameterAcceptance CriteriaExample ResultReference
Linearity (r²) ≥ 0.990.998[7][8]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 1010 ng/mL[8]
Intra-day Precision (%CV) ≤ 15%< 5%[7]
Inter-day Precision (%CV) ≤ 15%< 7%[7]
Intra-day Accuracy (%Bias) ± 15%-2.5% to 3.8%[7]
Inter-day Accuracy (%Bias) ± 15%-1.9% to 4.2%[7]
Recovery Consistent and reproducible> 85%
Matrix Effect Within acceptable limitsNo significant effect

Data Presentation and Analysis

Pharmacokinetic parameters should be calculated using non-compartmental analysis from the plasma concentration-time data. Key parameters to be reported include Cmax, Tmax, AUC (Area Under the Curve), t1/2, CL/F, and Vd/F. All quantitative data should be summarized in tables for clear comparison between different dose groups or study periods.

Visualizations

Modafinil Pharmacokinetic Study Workflow

G cluster_study_design Study Design cluster_sample_collection Sample Collection & Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Protocol Development Protocol Development Subject Recruitment Subject Recruitment Protocol Development->Subject Recruitment Dosing Dosing Subject Recruitment->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Storage Sample Storage Plasma Separation->Sample Storage Sample Preparation (SPE) Sample Preparation (SPE) Sample Storage->Sample Preparation (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (SPE)->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Report Generation Report Generation Pharmacokinetic Modeling->Report Generation

Caption: Workflow for a Modafinil Pharmacokinetic Study.

Proposed Mechanism of Action of Modafinil

Modafinil's primary mechanism of action is believed to be the blockade of the dopamine transporter (DAT), which leads to an increase in synaptic dopamine levels.[1][9] It also indirectly affects other neurotransmitter systems, including a reduction in GABAergic transmission.[4][10]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_gaba GABAergic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Synaptic_Dopamine Increased Synaptic Dopamine Dopamine_Receptor Dopamine Receptor Wakefulness Increased Wakefulness Dopamine_Receptor->Wakefulness GABA_Neuron GABAergic Neuron GABA_Neuron->GABA_Release Reduced GABA Release GABA_Release->Wakefulness Contributes to Modafinil Modafinil Modafinil->DAT Blocks Modafinil->GABA_Neuron Inhibits Synaptic_Dopamine->Dopamine_Receptor Activates

Caption: Modafinil's Mechanism of Action.

References

Quantifying Modafinil's Primary Metabolite, Modafinil Acid, in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil, a wakefulness-promoting agent, is extensively metabolized in preclinical animal models, primarily to the pharmacologically inactive modafinil acid. Accurate quantification of this compound is crucial for understanding the parent drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). These application notes provide detailed protocols for the quantification of this compound in various biological matrices from preclinical animal models, such as rats and mice. The methodologies described herein are essential for researchers in drug discovery and development to conduct thorough pharmacokinetic and toxicokinetic studies. This compound is the major urinary metabolite, accounting for 35% to 60% of the initial dose[1].

Core Concepts in Modafinil Metabolism

Modafinil undergoes significant hepatic metabolism. The primary metabolic pathway is amide hydrolysis, leading to the formation of this compound. This process is a key determinant of modafinil's clearance from the body. Understanding the rate and extent of this conversion is fundamental to interpreting pharmacokinetic data.

Experimental Protocols

Sample Preparation from Preclinical Animal Tissues

The choice of sample preparation technique is critical for accurate and reproducible quantification of this compound. The following protocols are tailored for common biological matrices in preclinical research.

This method is rapid and suitable for high-throughput analysis of plasma samples.

Materials:

  • Rat or mouse plasma

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex briefly and transfer to an autosampler vial for analysis.

Materials:

  • Rat or mouse brain tissue

  • Homogenization buffer (e.g., Phosphate Buffered Saline, PBS)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution

  • Tissue homogenizer

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Accurately weigh the brain tissue sample.

  • Add homogenization buffer at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue in 300 µL of buffer).

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Pipette 100 µL of the brain homogenate into a microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 400 µL of ice-cold acetonitrile.

  • Vortex for 2 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and proceed with evaporation and reconstitution as described in the plasma protocol (steps 7-9).

Materials:

  • Rat or mouse liver tissue

  • Homogenization buffer (e.g., Tris-HCl buffer)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Internal Standard (IS) solution

  • Tissue homogenizer

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Accurately weigh the liver tissue sample.

  • Homogenize the tissue in buffer as described for brain tissue.

  • Pipette 100 µL of the liver homogenate into a centrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 1 mL of ethyl acetate.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for analysis.

Analytical Methodology: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.

Instrumentation:

  • UPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate this compound from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (to be determined by direct infusion)

    • Internal Standard: Precursor ion > Product ion

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of this compound in preclinical models. These values can serve as a benchmark for method development and validation.

Table 1: LC-MS/MS Method Validation Parameters for this compound in Rat Plasma

ParameterTypical Value
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 85%

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration of Modafinil)

ParameterSymbolTypical ValueUnit
Maximum Plasma ConcentrationCmaxVariable (dose-dependent)ng/mL
Time to Maximum ConcentrationTmax2 - 4hours
Area Under the Curve (0-t)AUC(0-t)Variable (dose-dependent)ng*h/mL
Elimination Half-lifet1/2~ 4 - 6hours

Visualizations

Modafinil's Putative Signaling Pathway

modafinil_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron modafinil Modafinil dat Dopamine Transporter (DAT) modafinil->dat Inhibits dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release dopamine->dat d1_receptor D1 Receptor dopamine->d1_receptor d2_receptor D2 Receptor dopamine->d2_receptor downstream Downstream Signaling (Wakefulness, Cognition) d1_receptor->downstream d2_receptor->downstream

Caption: Putative mechanism of Modafinil's action in the dopaminergic synapse.

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sampling 1. Sample Collection cluster_preparation 2. Sample Preparation cluster_analysis 3. Analytical Quantification cluster_results 4. Data Interpretation animal_model Preclinical Animal Model (Rat, Mouse) dosing Modafinil Administration animal_model->dosing collection Tissue/Fluid Collection (Plasma, Brain, Liver) dosing->collection homogenization Homogenization (for tissues) collection->homogenization extraction Extraction (PPT, LLE, or SPE) homogenization->extraction reconstitution Reconstitution extraction->reconstitution uplc_msms UPLC-MS/MS Analysis reconstitution->uplc_msms data_processing Data Processing uplc_msms->data_processing pk_analysis Pharmacokinetic Analysis data_processing->pk_analysis reporting Reporting pk_analysis->reporting

Caption: General workflow for quantifying this compound in preclinical models.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Modafinil Acid Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Modafinil acid detection assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and robustness of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of this compound in biological matrices.[1] This technique offers high specificity by monitoring specific precursor-to-product ion transitions, which minimizes interference from other compounds in the sample.[2]

Q2: How can I minimize matrix effects when analyzing this compound in plasma or urine?

A2: Matrix effects, which can suppress or enhance the ionization of this compound and affect assay sensitivity, can be minimized through several strategies:

  • Effective Sample Preparation: Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components.[3] Liquid-Liquid Extraction (LLE) is another good option for cleaning up samples.[1] Protein precipitation is a simpler but less clean method.[4]

  • Chromatographic Separation: Optimizing the HPLC or UPLC method to ensure this compound is chromatographically separated from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient, and column chemistry.[3]

  • Use of a Stable Isotope-Labeled Internal Standard: A deuterated internal standard, such as a deuterated version of this compound, can help compensate for matrix effects and improve the accuracy and precision of quantification.[3]

Q3: What are the typical limits of detection (LOD) and quantification (LLOQ) for this compound assays?

A3: The LOD and LLOQ for this compound are dependent on the analytical method and the sample matrix. While specific data for this compound is limited in the provided search results, data for Modafinil can provide a useful benchmark. For LC-MS/MS methods, LLOQs for Modafinil in plasma can be as low as 10 ng/mL, with LODs around 1 ng/mL. One study mentions an LOD of 100 ng/mL for Modafinil in urine using LC-MS/MS.[1] Achieving low ng/mL sensitivity for this compound in biological fluids is a reasonable expectation with a well-optimized LC-MS/MS method.

Q4: What are the best practices for sample collection and storage to ensure the stability of this compound?

A4: To ensure the integrity of your samples, follow these best practices:

  • Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Storage: Plasma and urine samples should be stored frozen, typically at -20°C or -80°C, to minimize degradation.[1] Modafinil has been shown to be stable in human plasma for at least 48 days at -20°C.[3] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Poor Sensitivity/Low Signal for this compound

Possible Causes and Solutions

Possible CauseRecommended Solution
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters on your mass spectrometer. For Modafinil, positive ion mode is typically used. Experiment with spray voltage, nebulizer gas flow, and source temperature to maximize the signal for this compound.
Suboptimal MS/MS Transition If multiple MRM (Multiple Reaction Monitoring) transitions are available for this compound, ensure you are using the most intense and specific one for quantification.[3]
Inefficient Sample Extraction The recovery of this compound from the sample matrix may be low. Evaluate your extraction procedure. Consider switching to a more effective method, such as SPE, or optimizing your current LLE or protein precipitation protocol.[4]
Sample Dilution If your sample preparation involves a significant dilution, the final concentration of this compound may be below the detection limit of your instrument. Try to minimize dilution steps or incorporate a sample concentration step, such as evaporation and reconstitution in a smaller volume.[3]
Degradation of Analyte This compound may be degrading during sample preparation or storage. Ensure samples are stored properly and processed in a timely manner. Avoid high pH conditions.[3]
Issue 2: High Background Noise or Interfering Peaks

Possible Causes and Solutions

Possible CauseRecommended Solution
Matrix Effects Co-eluting endogenous components from the biological matrix can cause high background noise. Improve your sample cleanup method. SPE is generally more effective than protein precipitation for removing interferences.[3]
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background noise.
Poor Chromatographic Resolution If this compound is not well-separated from other components in the sample, you may see interfering peaks. Optimize your chromatographic method by adjusting the mobile phase composition, gradient profile, or trying a different analytical column.[3]
Carryover Analyte from a previous high-concentration sample may be carried over to the next injection. Implement a robust needle wash protocol on your autosampler, and inject blank samples between high-concentration samples to check for carryover.

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for the quantification of Modafinil and its metabolites.

Table 1: Comparison of LC-MS/MS Methods for Modafinil Analysis

ParameterMethod 1Method 2
Analyte ModafinilModafinil
Internal Standard (IS) Modafinil-D5Modafinil-D5
Matrix Human PlasmaHuman Plasma
Linearity Range 30.8 to 8022.1 ng/mL2.0-600.0 ng/ml[5]
Lower Limit of Quantification (LLOQ) 30.8 ng/mL2.0 ng/mL[5]
Limit of Detection (LOD) 1 ng/mLNot Specified

Table 2: Comparison of GC-MS and LC-MS/MS Methods for Modafinil Detection in Urine

ParameterGC-MSLC-MS/MS
Analyte ModafinilModafinil
Matrix Human UrineHuman Urine
Limit of Detection (LOD) 250 ng/mL[1]100 ng/mL[1]

Experimental Protocols

Protocol 1: Quantification of Modafinil and its Metabolites in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the analysis of Modafinil in human plasma.[3]

Chromatographic and Mass Spectrometric Conditions:

  • Column: Ascentis® C18 (150mm × 4.6mm, 5µm)

  • Mobile Phase: Methanol, 2mM ammonium acetate, and glacial acetic acid (35:65:0.1% v/v/v)

  • Flow Rate: 1.0 mL/min (isocratic elution)

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive ion mode

  • MRM Transitions: Modafinil (m/z 274.2 → 167.0), Modafinil-D5 (Internal Standard) (m/z 279.1 → 172.2)[3]

Sample Preparation (Solid-Phase Extraction):

  • Condition an SPE cartridge (e.g., Agilent® Bond Elut Plexa) according to the manufacturer's instructions.

  • Load the plasma sample (spiked with internal standard) onto the cartridge.[3]

  • Wash the cartridge to remove interferences.[3]

  • Elute Modafinil and the internal standard with an appropriate solvent (e.g., methanol).[3]

  • Evaporate the eluate to dryness under a stream of nitrogen.[3]

  • Reconstitute the residue in the mobile phase.[3]

Analysis:

  • Inject the reconstituted samples into the LC-MS/MS system.[3]

  • Construct a calibration curve by plotting the peak area ratio of Modafinil to the internal standard against the concentration.[3]

  • Quantify Modafinil in the unknown samples using the calibration curve.[3]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Evap Evaporate to Dryness Extraction->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC LC Separation (HPLC/UPLC) Recon->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Data Data Acquisition and Processing MS->Data Quant Quantification Data->Quant

Caption: A generalized experimental workflow for the quantification of this compound.

Troubleshooting_Sensitivity Start Low Sensitivity for This compound CheckIonization Optimize MS Ionization Source? Start->CheckIonization CheckExtraction Improve Sample Extraction Recovery? CheckIonization->CheckExtraction No SolutionIonization Adjust Spray Voltage, Gas Flow, Temperature CheckIonization->SolutionIonization Yes CheckChromo Enhance Chromatographic Separation? CheckExtraction->CheckChromo No SolutionExtraction Switch to SPE or Optimize LLE/PPT CheckExtraction->SolutionExtraction Yes SolutionChromo Modify Mobile Phase, Gradient, or Column CheckChromo->SolutionChromo Yes End Sensitivity Improved CheckChromo->End No SolutionIonization->End SolutionExtraction->End SolutionChromo->End

Caption: A logical workflow for troubleshooting low sensitivity in this compound assays.

References

Technical Support Center: Modafinil Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantitative analysis of Modafinil acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide: Matrix Effects in this compound LC-MS/MS

Matrix effects, primarily ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples, leading to inaccurate and irreproducible results.[1][2] This guide provides potential causes and solutions for common issues encountered during this compound analysis.

Problem Potential Cause Recommended Solution
Low Analyte Response / Signal Suppression Co-elution of endogenous matrix components (e.g., phospholipids, salts) that compete with this compound for ionization.[3][4]Optimize Sample Preparation: - Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[5][6] - Protein precipitation (PPT) is a simpler but potentially less clean method.[5] Modify Chromatographic Conditions: - Adjust the mobile phase gradient to better separate this compound from matrix components.[1][7] - Use a different stationary phase (e.g., a column with a different chemistry). Dilute the Sample: - If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1][8]
High Analyte Response / Signal Enhancement Co-eluting matrix components that enhance the ionization efficiency of this compound.[3][9]Improve Sample Cleanup: - Similar to addressing ion suppression, enhancing the sample preparation protocol can remove the components causing signal enhancement.[4][10] Use a Stable Isotope-Labeled Internal Standard (SIL-IS): - A SIL-IS (e.g., this compound-d5) will be affected by the matrix in the same way as the analyte, thereby compensating for the enhancement effect.[1][9][11]
Poor Reproducibility / High Variability Inconsistent matrix effects between different samples or batches.[10]Implement Matrix-Matched Calibrators and Quality Controls: - Prepare calibration standards and QCs in the same biological matrix as the study samples to account for matrix variability.[9][10] Employ a Robust Internal Standard: - A suitable internal standard is crucial for correcting variability. A stable isotope-labeled internal standard is the most effective choice.[1][9][11][12]
Non-linear Calibration Curve Saturation of the detector at high concentrations or significant matrix effects at different concentration levels.[13]Optimize Detector Settings: - Adjust detector parameters to avoid saturation.[13] Widen the Calibration Range or Use a Different Curve Fit: - If non-linearity is consistent, a quadratic fit might be appropriate, but understanding the cause is crucial.[13] Improve Sample Cleanup: - Reducing matrix effects can improve the linearity of the response.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[1][10]

Q2: How can I detect the presence of matrix effects in my assay?

A2: Two common methods for evaluating matrix effects are:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound solution into the LC eluent after the analytical column while injecting a blank, extracted matrix sample. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement.[1][10]

  • Post-Extraction Spike: This quantitative method compares the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract after the extraction process. The ratio of these peak areas is the matrix factor, which quantifies the extent of ion suppression or enhancement.[3][10]

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: The choice of sample preparation technique depends on the matrix and the required sensitivity.

  • Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing a wide range of interferences, providing the cleanest extracts and minimizing matrix effects.[5][6]

  • Liquid-Liquid Extraction (LLE): Also a very effective technique for producing clean samples. The choice of extraction solvent is critical.[5][14]

  • Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering substances, particularly phospholipids, which are common sources of matrix effects.[5][12]

Q4: Can I just dilute my sample to overcome matrix effects?

A4: Sample dilution can be an effective strategy to reduce the concentration of interfering matrix components and thereby mitigate matrix effects.[1][8] However, this approach is only feasible if the concentration of this compound in the diluted sample remains well above the lower limit of quantification (LLOQ) of the assay.

Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?

A5: A SIL-IS is considered the "gold standard" for compensating for matrix effects.[1][9][11] Because it has nearly identical physicochemical properties to this compound, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to more accurate and precise quantification.[12]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) Protocol for Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase polymer cartridge) with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Loading: To 200 µL of plasma sample, add the internal standard solution. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Parameters for this compound Analysis

The following are typical starting parameters that should be optimized for your specific instrument and application.

Liquid Chromatography:

Parameter Typical Setting
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C[12]
Injection Volume 5 - 10 µL

Tandem Mass Spectrometry:

Parameter Typical Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of this compound and the internal standard. For Modafinil, a common transition is m/z 274 -> 167.[15] The specific transition for this compound needs to be optimized.
Source Temperature 150 °C[12]
Capillary Voltage 3.1 kV[12][15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporate & Reconstitute spe->evap lcms LC-MS/MS System evap->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Analyte/IS Ratio) data->quant troubleshooting_matrix_effects cluster_strategies Mitigation Strategies start Inconsistent or Inaccurate Results check_me Suspect Matrix Effects? start->check_me optimize_prep Optimize Sample Preparation (SPE, LLE) check_me->optimize_prep Yes optimize_lc Modify LC Method check_me->optimize_lc Yes use_sil Use SIL-IS check_me->use_sil Yes evaluate Re-evaluate Assay Performance optimize_prep->evaluate optimize_lc->evaluate use_sil->evaluate

References

Technical Support Center: Stability of Modafinil Acid in Stored Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of modafinil acid in stored biological samples. The following information is designed to address common issues and questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples important?

This compound is the primary and pharmacologically inactive metabolite of modafinil, a wakefulness-promoting agent. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic and metabolic studies. Ensuring its stability during sample storage is critical to prevent degradation, which could lead to inaccurate measurements of its concentration.

Q2: What are the general recommendations for storing biological samples containing this compound?

While specific stability data for this compound is not extensively published, general best practices for bioanalytical sample storage should be followed. It is recommended to store plasma, serum, and urine samples at -20°C or -80°C for long-term storage to minimize degradation. For short-term storage, such as during sample processing, keeping samples on ice or at refrigerated temperatures (2-8°C) is advisable.

Q3: How many freeze-thaw cycles can biological samples containing this compound typically endure?

Based on stability studies of the parent drug, modafinil, it is anticipated that this compound is stable for at least three freeze-thaw cycles when samples are frozen at -20°C and thawed to room temperature. However, it is always recommended to validate the stability of this compound under the specific conditions of your laboratory's workflow.

Q4: What is the acceptable level of degradation for this compound in stability studies?

For bioanalytical method validation, the mean concentration of the analyte in the stability samples should be within ±15% of the nominal concentration.

Troubleshooting Guides

Issue: Lower than expected concentrations of this compound in stored samples.

Possible Causes and Solutions:

  • Degradation due to improper storage:

    • Verify Storage Temperature: Ensure that samples have been consistently stored at the recommended temperature (-20°C or -80°C). Check freezer logs for any temperature fluctuations.

    • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation. Aliquot samples into smaller volumes upon collection to avoid thawing the entire sample multiple times.

    • Assess Bench-Top Stability: If samples were left at room temperature for an extended period during processing, bench-top instability could be a factor. It is advisable to process samples on ice.

  • Issues with Sample Collection and Handling:

    • Choice of Anticoagulant: Ensure the appropriate anticoagulant was used for plasma collection (e.g., K2EDTA, Sodium Heparin), as some anticoagulants can interfere with analyte stability or the analytical method.

    • Hemolysis: Hemolyzed samples can contain enzymes that may degrade the analyte. Visually inspect samples for hemolysis and consider if this may be a contributing factor.

  • Analytical Method Issues:

    • Extraction Efficiency: Inefficient extraction of this compound from the biological matrix can lead to lower measured concentrations. Verify the efficiency and reproducibility of your extraction method.

    • Instrument Performance: Ensure the analytical instrument (e.g., LC-MS/MS) is properly calibrated and functioning within specifications.

Data Presentation: Stability of Modafinil in Human Plasma

Note: The following data is for the parent drug, modafinil, and is presented as a reference due to the limited availability of specific quantitative stability data for this compound. The stability of this compound is expected to be similar under these conditions, but it is recommended to perform a specific validation.

Table 1: Short-Term (Bench-Top) Stability of Modafinil in Human Plasma at Room Temperature

Nominal Concentration (ng/mL)Measured Concentration (ng/mL) (Mean ± SD, n=6)% Change
90.5288.98 ± 2.15-1.70%
6015.326102.45 ± 152.33+1.45%

Table 2: Freeze-Thaw Stability of Modafinil in Human Plasma (3 Cycles, -20°C to Room Temperature)

Nominal Concentration (ng/mL)Measured Concentration (ng/mL) (Mean ± SD, n=6)% Change
90.5292.87 ± 3.01+2.60%
6015.325894.78 ± 188.63-2.00%

Table 3: Long-Term Stability of Modafinil in Human Plasma at -20°C for 48 Days

Nominal Concentration (ng/mL)Measured Concentration (ng/mL) (Mean ± SD, n=6)% Change
90.5287.35 ± 2.62-3.50%
6015.326210.88 ± 204.96+3.25%

Experimental Protocols

Protocol: Assessment of Analyte Stability in Biological Matrix (Based on Modafinil Stability Study)

This protocol describes a standard procedure for evaluating the stability of an analyte (e.g., this compound) in a biological matrix (e.g., human plasma) under various storage conditions.

1. Preparation of Quality Control (QC) Samples:

  • Spike blank human plasma with known concentrations of this compound to prepare low and high QC samples.

  • Prepare a sufficient number of aliquots for each stability condition to be tested.

2. Short-Term (Bench-Top) Stability:

  • Thaw low and high QC sample aliquots and keep them at room temperature for a predefined period (e.g., 6-8 hours), reflecting the typical sample processing time.

  • After the specified duration, process the samples and analyze them along with a freshly prepared calibration curve.

3. Freeze-Thaw Stability:

  • Subject low and high QC sample aliquots to a specified number of freeze-thaw cycles (typically three).

  • For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours, then thaw them completely at room temperature.

  • After the final thaw, process the samples for analysis.

4. Long-Term Stability:

  • Store low and high QC sample aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C) for a specified duration (e.g., 30, 60, 90 days).

  • On the day of analysis, thaw the samples, process them, and quantify the analyte concentration.

5. Data Analysis:

  • Calculate the mean concentration and standard deviation for each set of stability samples.

  • Compare the mean concentration of the stability samples to the nominal concentration to determine the percentage change.

  • The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis start Spike Blank Plasma with this compound lqc Low QC Samples start->lqc hqc High QC Samples start->hqc bench_top Bench-Top Stability (Room Temp) lqc->bench_top freeze_thaw Freeze-Thaw Stability (-20°C / -80°C) lqc->freeze_thaw long_term Long-Term Stability (-20°C / -80°C) lqc->long_term hqc->bench_top hqc->freeze_thaw hqc->long_term process Sample Processing (e.g., Protein Precipitation) bench_top->process freeze_thaw->process long_term->process lcms LC-MS/MS Analysis process->lcms data Data Comparison (% Difference from Nominal) lcms->data

Experimental workflow for assessing the stability of this compound.

troubleshooting_guide cluster_storage Storage Conditions cluster_handling Sample Handling cluster_analytical Analytical Method issue Low this compound Concentration Detected temp Verify Storage Temperature (-20°C or -80°C) issue->temp ft_cycles Minimize Freeze-Thaw Cycles issue->ft_cycles bench Assess Bench-Top Stability issue->bench anticoagulant Check Anticoagulant Type issue->anticoagulant hemolysis Inspect for Hemolysis issue->hemolysis extraction Evaluate Extraction Efficiency issue->extraction instrument Verify Instrument Performance issue->instrument

Troubleshooting guide for low this compound concentrations.

Troubleshooting poor peak resolution in Modafinil acid HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Modafininil acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for Modafinil acid in HPLC?

Poor peak resolution in the HPLC analysis of this compound, an acidic compound, often manifests as peak tailing, fronting, or splitting. The primary causes include:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of acidic analytes like this compound. If the pH is not optimized, it can lead to inconsistent interactions with the stationary phase, resulting in poor peak shape.[1][2]

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns (like C18) can interact with acidic compounds, causing peak tailing.[3][4]

  • Column Overload: Injecting a sample that is too concentrated can exceed the column's capacity, leading to peak distortion, most commonly peak fronting.[1][3]

  • Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or the general degradation of the column over time can create active sites that cause tailing or a loss of efficiency.[3][5]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including fronting and splitting.[3]

  • Extra-Column Effects: Issues outside of the analytical column, such as long or wide-diameter tubing, can increase dispersion and lead to broader peaks.[4]

Q2: How does the mobile phase pH affect the peak shape of this compound?

For acidic compounds like this compound, the mobile phase pH should be kept below the analyte's pKa.[5] At a low pH, this compound will be in its neutral form, leading to better retention and improved peak shape on a C18 column.[3] As the pH increases above its pKa, the compound becomes ionized and may elute earlier with a poorer peak shape.[3] Operating the mobile phase at a pH close to the analyte's pKa can lead to uneven ionization and asymmetrical peaks.[2][4] Therefore, careful control of the mobile phase pH is crucial for achieving sharp, symmetrical peaks.

Q3: What type of column is recommended for this compound analysis?

A reversed-phase C18 column is the most common choice for the analysis of Modafinil and its metabolites.[3] To minimize unwanted secondary interactions with residual silanol groups, it is highly recommended to use a modern, high-purity, end-capped C18 column.[3] End-capping chemically shields the silanol groups, preventing them from interacting with the analyte and causing peak tailing.[3]

Q4: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing for an acidic compound like this compound is often due to secondary interactions with the stationary phase. Here are the potential causes and solutions:

  • Silanol Interactions: Active, un-capped silanol groups on the silica backbone of the column can interact with the acidic analyte.

    • Solution: Lower the mobile phase pH to protonate the silanol groups, reducing their interaction with the analyte. Using an end-capped C18 column is also highly recommended.[3]

  • Column Contamination: Buildup of impurities on the column can create active sites.

    • Solution: Flush the column with a strong solvent, such as 100% acetonitrile or methanol, to remove contaminants.[3] Employing a guard column can help protect the analytical column.[3]

  • Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing tailing.

    • Solution: Increase the buffer concentration, typically in the range of 10-50 mM.[5]

Q5: My this compound peak is fronting. What could be the issue?

Peak fronting is less common than tailing for acidic compounds but can occur due to:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[3]

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent that is stronger than the mobile phase can cause the analyte to move too quickly at the head of the column.[3]

    • Solution: Ideally, dissolve your sample in the mobile phase itself. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[3]

  • Column Bed Deformation: A void or channel in the column packing can lead to distorted peaks.

    • Solution: This typically indicates a damaged column that needs to be replaced. Avoid sudden pressure shocks to prevent this issue.[3]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Poor Peak Resolution

This guide provides a step-by-step workflow for diagnosing and resolving poor peak resolution issues.

A Start: Poor Peak Resolution Observed B Step 1: Identify the Peak Shape Problem A->B C Tailing B->C D Fronting B->D E Splitting B->E F Step 2: Check Mobile Phase pH C->F I Step 3: Evaluate Sample Concentration D->I L Step 4: Inspect Column Condition E->L G Is pH < pKa of this compound? F->G H Adjust pH to be 1-2 units below pKa G->H No G->I Yes H->I J Is concentration within linear range? I->J K Reduce sample concentration or injection volume J->K No J->L Yes K->L M Is the column old or contaminated? L->M N Flush with strong solvent or replace column M->N Yes O Step 5: Verify Sample Solvent M->O No N->O P Is sample solvent same as mobile phase? O->P Q Dissolve sample in mobile phase P->Q No R End: Peak Resolution Improved P->R Yes Q->R

Caption: Troubleshooting workflow for poor peak resolution.

Guide 2: Optimizing Mobile Phase pH for this compound

This decision tree illustrates the process of selecting and optimizing the mobile phase pH.

A Start: Optimize Mobile Phase pH B Determine pKa of this compound A->B C Select a buffer effective at a pH 1-2 units below the pKa B->C D Common Buffers: Phosphate, Formate, Acetate C->D E Prepare aqueous buffer at desired pH C->E F Mix with organic modifier (e.g., Acetonitrile, Methanol) E->F G Perform initial chromatographic run F->G H Evaluate peak shape G->H I Peak is symmetrical and sharp H->I Good J Peak shows tailing or fronting H->J Poor L End: Optimal pH achieved I->L K Slightly adjust pH (e.g., +/- 0.2 units) and re-run J->K K->G

Caption: Decision tree for mobile phase pH optimization.

Experimental Protocols

Protocol 1: General HPLC Method for Modafinil and its Metabolites

This protocol provides a starting point for the analysis of Modafinil, this compound, and Modafinil Sulfone.

ParameterRecommended Condition
Column High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A mixture of a buffer and an organic solvent. A common starting point is a phosphate buffer and acetonitrile.[6][7]
Buffer 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid
Organic Solvent Acetonitrile
Composition Buffer:Acetonitrile (55:45 v/v)[6][7]
Flow Rate 1.0 mL/min[6][7]
Detection UV at 220 nm[6][7]
Column Temperature 25°C[6]
Injection Volume 10-20 µL
Sample Solvent Mobile Phase

Methodology:

  • Mobile Phase Preparation: Prepare the buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. Mix the buffer with acetonitrile in the specified ratio.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to achieve the desired working concentrations.

  • Sample Preparation: Prepare the sample by dissolving it in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[6] Inject the standard and sample solutions and record the chromatograms.

Protocol 2: Column Flushing Procedure for Contamination Removal

This protocol is recommended when column contamination is suspected to be the cause of poor peak shape.

StepSolventFlow RateDuration
1Mobile Phase (without buffer)1.0 mL/min10 min
2100% Acetonitrile1.0 mL/min30-60 min
3100% Methanol1.0 mL/min30-60 min
4100% Acetonitrile1.0 mL/min15 min
5Mobile Phase1.0 mL/min30 min

Methodology:

  • Disconnect the column from the detector to prevent contamination.

  • Flush the column with the sequence of solvents listed in the table above.

  • After flushing, reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is obtained.

  • Inject a standard to check for improved peak shape and performance.

References

Technical Support Center: Optimizing Chromatographic Conditions for Modafinil Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Modafinil and its metabolites. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods, with a specific focus on the mobile phase for Modafinil acid.

Troubleshooting Guides

This section addresses common challenges encountered during the HPLC analysis of this compound and its related compounds.

Question: Why are my this compound peaks exhibiting tailing?

Peak tailing, characterized by an asymmetrical peak where the latter half is broader than the front, is a frequent issue. For acidic compounds like this compound, this can be indicative of several factors.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can lead to peak tailing.

    • Solution 1: Adjust Mobile Phase pH. The ionization state of this compound is highly dependent on the mobile phase pH. At a low pH, this compound will be in its neutral form, which can increase its retention on a C18 column.[1] As the pH increases above its pKa, it becomes ionized and will elute earlier.[1] By carefully adjusting the pH, you can optimize the peak shape.

    • Solution 2: Use a Modern, End-Capped Column. Employing a high-purity, end-capped C18 column can minimize interactions with residual silanol groups on the silica surface, which are a common cause of peak tailing for polar and ionizable compounds.[1]

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to distorted peak shapes.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.[1]

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent, such as 100% acetonitrile or methanol, to remove contaminants.[1] The use of a guard column is also recommended to protect the analytical column.[1]

Question: My this compound peaks are fronting. What is the likely cause?

Peak fronting, where the beginning of the peak is broader than the end, is less common but can occur.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte can travel through the initial part of the column too rapidly, resulting in a fronting peak.[1]

    • Solution: Whenever feasible, dissolve the sample in the mobile phase itself.[1] If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1]

Question: I am observing split peaks for this compound. What should I investigate?

Split peaks can arise from issues with the column or the sample introduction.

  • Partially Blocked Inlet Frit: A clogged frit at the column inlet can cause uneven distribution of the sample onto the column, leading to split peaks.

    • Solution: If permitted by the manufacturer, back-flushing the column can dislodge particulates. If this is not effective, the frit may need to be replaced. Using an in-line filter can help prevent this issue.

  • Sample Solvent and Mobile Phase Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can lead to peak splitting.

    • Solution: Ensure that the sample solvent is fully miscible with the mobile phase. The best practice is to use the mobile phase to dissolve the sample.

  • Co-elution with an Interfering Compound: A closely eluting impurity can create the appearance of a split peak.

    • Solution: Adjust the mobile phase composition or the gradient profile to enhance the resolution between this compound and the interfering peak.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of Modafinil and its main metabolites?

Modafinil is a weakly basic compound. Its two primary metabolites are this compound, which is acidic, and Modafinil Sulfone, which is neutral.[1] These differences in their chemical properties are key to developing a successful chromatographic separation method.[1]

Q2: Which type of HPLC column is most suitable for analyzing this compound?

A reversed-phase C18 column is the most commonly used stationary phase for the analysis of Modafinil and its metabolites.[1] To achieve optimal peak shape, particularly for the polar this compound, it is advisable to use a high-purity, end-capped C18 column to minimize silanol interactions.[1]

Q3: How does the mobile phase pH impact the retention of this compound?

The pH of the mobile phase is a critical parameter. At a low pH, this compound is in its neutral form, leading to longer retention times on a C18 column.[1] As the pH increases above its pKa, it becomes ionized (anionic) and will elute earlier.[1] This allows for the manipulation of its retention time to achieve separation from Modafinil and Modafinil Sulfone.[1]

Q4: What are some typical mobile phase compositions for the analysis of Modafinil and its metabolites?

Several mobile phase compositions have been successfully used. The choice often depends on the specific separation requirements and the detector being used. Common components include an aqueous buffer (like phosphate or acetate) or an acid (like acetic or formic acid) mixed with an organic modifier such as acetonitrile or methanol.[1]

Quantitative Data Summary

The following tables provide a summary of typical chromatographic parameters from various published methods for the analysis of Modafinil and its related compounds.

Table 1: HPLC Method Parameters for Modafinil Analysis

ParameterMethod 1Method 2Method 3
Column Hypersil ODS C18 (250 x 4.6 mm, 5 µm)[2]Symmetry C18 (250 x 4.6 mm)Thermo Hypersil C18 (250 x 4.6 mm, 5µ)
Mobile Phase Buffer:Acetonitrile (55:45, v/v)[2]Methanol:Water:Acetic Acid (500:500:1, v/v/v)Buffer:Acetonitrile (35:65, v/v) with 2.0g potassium dihydrogen phosphate and 1.0g 1-octane sulfonic acid salt in 1000ml water
Flow Rate 1.0 mL/min[2]1.0 mL/minNot Specified
Detection 220 nm[2]233 nm210 nm
Retention Time 4.80 min[2]Not Specified4.86 min

Table 2: System Suitability Parameters for Modafinil Analysis

ParameterRecommended Value
Tailing Factor < 1.5
Theoretical Plates > 2000

Experimental Protocols

Detailed HPLC Method for the Simultaneous Determination of Modafinil and its Metabolites

This protocol is a representative method for the analysis of Modafinil, this compound, and Modafinil Sulfone.

  • Materials and Reagents:

    • Modafinil, this compound, and Modafinil Sulfone reference standards

    • HPLC grade acetonitrile and methanol

    • Analytical grade phosphoric acid, potassium dihydrogen phosphate, and 1-octane sulfonic acid sodium salt

    • Deionized water

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size), preferably end-capped.[1]

    • Mobile Phase: Prepare a homogenous mixture of buffer and acetonitrile (35:65, v/v). The buffer consists of 2.0g of potassium dihydrogen phosphate and 1.0g of 1-octane sulfonic acid salt in 1000ml of water.[3]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 225 nm

    • Injection Volume: 20 µL

  • Standard Solution Preparation:

    • Prepare individual stock solutions of Modafinil, this compound, and Modafinil Sulfone in methanol at a concentration of 1 mg/mL.

    • Prepare a mixed working standard solution by diluting the stock solutions in the mobile phase to a final concentration of 10 µg/mL for each analyte.

  • Sample Preparation (for biological matrices):

    • For matrices such as cell lysates, a protein precipitation step is recommended.[1]

    • Add three volumes of cold acetonitrile to one volume of the sample.[1]

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.[1]

    • Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase before injecting it into the HPLC system.[1]

  • Data Analysis:

    • Identify the peaks based on the retention times of the standard solutions.

    • Quantify the analytes by comparing the peak areas in the samples to the peak areas of the standards.

Visualizations

Modafinil_Metabolism Modafinil Modafinil Modafinil_Acid This compound Modafinil->Modafinil_Acid Amide Hydrolysis Modafinil_Sulfone Modafinil Sulfone Modafinil->Modafinil_Sulfone S-Oxidation (CYP3A4/5)

Metabolic conversion of Modafinil to its major metabolites.

HPLC_Troubleshooting_Workflow start Peak Shape Problem (e.g., Tailing, Fronting, Splitting) is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No tailing_solutions Adjust Mobile Phase pH Use End-Capped Column Reduce Sample Concentration Flush Column is_tailing->tailing_solutions Yes is_splitting Is the peak splitting? is_fronting->is_splitting No fronting_solutions Dissolve Sample in Mobile Phase Inject Smaller Volume is_fronting->fronting_solutions Yes splitting_solutions Back-flush Column/Replace Frit Ensure Solvent Miscibility Optimize Mobile Phase for Resolution is_splitting->splitting_solutions Yes end Problem Resolved tailing_solutions->end fronting_solutions->end splitting_solutions->end

References

Technical Support Center: Modafinil Acid Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the quantification of modafinil acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard (IS) for the quantitative analysis of this compound by LC-MS/MS?

For the most accurate and precise results in LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard of the analyte is the gold standard.[1][2] Therefore, a deuterated version of this compound (e.g., this compound-d5) is the ideal choice. SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation and matrix effects.[1] While other compounds have been used, they will not correct for analytical variability as effectively as a SIL IS.

Q2: Can I use a commercially available deuterated analog of a related compound, like this compound sulfone-d5, as an internal standard for this compound?

Q3: My internal standard signal is inconsistent or has disappeared. What are the common causes?

Inconsistent or absent internal standard signals are a common issue in LC-MS analysis. The problem can generally be traced back to one of four areas:

  • Sample Preparation: Errors in adding the internal standard, inefficient or variable extraction recovery, or incomplete mixing can all lead to signal variability.[6]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the internal standard, leading to inconsistent signal intensity.[6]

  • Chromatographic Issues: Poor peak shape, splitting, or significant shifts in retention time can affect the integration of the internal standard peak and, consequently, its measured signal.[6]

  • Instrumental Problems: Issues with the autosampler, LC column, ion source, or mass spectrometer can all contribute to signal loss or instability.[6]

A systematic troubleshooting approach, as outlined in the workflow diagram below, is the best way to identify and resolve the root cause.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound using an internal standard.

Issue 1: High Variability in Internal Standard Peak Area Across a Run
  • Potential Cause: Inconsistent sample preparation or significant matrix effects.

  • Troubleshooting Steps:

    • Review Sample Preparation: Double-check your pipetting technique and ensure the internal standard solution is being added consistently to all samples. Verify that the mixing of the internal standard with the sample is thorough.[6]

    • Evaluate Extraction Recovery: Perform experiments to determine the extraction recovery and its variability for both the analyte and the internal standard. If recovery is low or highly variable, optimize the extraction procedure.

    • Assess Matrix Effects: Prepare post-extraction spiked samples (a blank matrix extract to which the analyte and internal standard are added) and compare the response to a neat solution of the standards. A significant difference indicates the presence of matrix effects. Consider improving sample cleanup or modifying the chromatographic method to separate the analyte and internal standard from interfering matrix components.[6]

Issue 2: No Internal Standard Signal Detected
  • Potential Cause: Systemic error in sample preparation or an instrument malfunction.

  • Troubleshooting Steps:

    • Verify IS Addition: Prepare a fresh, simple solution of the internal standard in the reconstitution solvent and inject it directly to confirm that the mass spectrometer is tuned correctly and the standard itself is not degraded.

    • Check Instrument Parameters: Ensure the correct MRM transition for the internal standard is included in the acquisition method and that the instrument is operating in the correct ionization mode.

    • Inspect the LC-MS System: Check for leaks, clogs, or other issues with the LC system, autosampler, and mass spectrometer ion source.[6]

Quantitative Data Summary

The following table summarizes key mass spectrometry parameters for this compound and a potential internal standard. These values should be optimized for your specific instrument and method.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound275.1167.1ESI+
This compound-d5 (example IS)280.1172.1ESI+

Note: The exact m/z values may vary slightly depending on the adduct ion formed (e.g., [M+H]+, [M+Na]+). The product ions are examples and should be determined by infusion of the pure standard.

Experimental Protocol: Quantification of this compound in Human Plasma

This protocol provides a general workflow for the analysis of this compound in human plasma using LC-MS/MS and a deuterated internal standard.

1. Materials and Reagents

  • This compound reference standard

  • This compound-d5 (or other suitable deuterated IS)

  • Human plasma (blank)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)[5]

2. Preparation of Standards and Samples

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration.

  • Sample Preparation (SPE):

    • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[5]

    • To 100 µL of plasma, add 10 µL of the internal standard working solution and vortex.[5]

    • Load the sample onto the conditioned SPE cartridge.[5]

    • Wash the cartridge with 1 mL of 5% methanol in water.[5]

    • Elute the analyte and internal standard with 1 mL of methanol.[5]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5]

    • Reconstitute the residue in 100 µL of the mobile phase.[5]

3. LC-MS/MS Analysis

  • LC System: HPLC or UPLC system

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)[5]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Optimize a gradient to achieve good separation and peak shape for this compound.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Ionization Mode: Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

4. Data Analysis

  • Integrate the peak areas for the analyte and internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

Internal_Standard_Troubleshooting Troubleshooting Workflow for Internal Standard Issues start Start: Inconsistent or No IS Signal check_preparation Review Sample Preparation - Pipetting - IS solution integrity - Mixing start->check_preparation check_instrument Verify Instrument Performance - Inject neat IS solution - Check MS tune and method - Inspect LC and ion source start->check_instrument assess_matrix_effects Evaluate Matrix Effects - Post-extraction spike experiment - Compare response to neat standard check_preparation->assess_matrix_effects Preparation OK preparation_issue Resolve Preparation Error - Refine SOP - Re-prepare samples check_preparation->preparation_issue Error Found instrument_issue Address Instrument Problem - Clean ion source - Replace column - Service instrument check_instrument->instrument_issue Problem Identified matrix_issue Mitigate Matrix Effects - Improve sample cleanup - Modify chromatography assess_matrix_effects->matrix_issue Matrix Effect Confirmed end End: Consistent IS Signal assess_matrix_effects->end No Significant Matrix Effect preparation_issue->end instrument_issue->end matrix_issue->end

Caption: Troubleshooting workflow for internal standard issues in LC-MS analysis.

References

Preventing degradation of Modafinil acid during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with modafinil acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this compound during sample preparation and ensure accurate analytical results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Recovery or Complete Loss of this compound in Processed Samples

Possible Causes:

  • pH-Dependent Degradation: this compound, the primary metabolite of modafinil, is susceptible to degradation, particularly under basic (alkaline) and to a lesser extent, acidic conditions.[1][2] The amide bond in the parent compound, modafinil, is hydrolyzed to form the carboxylic acid metabolite, and this process can be reversed or the metabolite can be further degraded under unfavorable pH conditions.

  • Temperature-Induced Degradation: Elevated temperatures during sample processing or storage can accelerate the degradation of this compound. Thermal degradation has been observed, especially at high temperatures, such as those in a GC injector port.[3]

  • Improper Storage: Storing plasma or urine samples at room temperature for extended periods can lead to the degradation of this compound.

Solutions:

  • Control pH: Maintain a slightly acidic to neutral pH (around pH 4-7) during sample extraction and processing.[4] Avoid strongly acidic or basic conditions. If a pH adjustment is necessary, use a suitable buffer to maintain the desired pH.[4]

  • Maintain Low Temperatures: Keep samples on ice or at refrigerated temperatures (2-8 °C) during processing. For long-term storage, keep samples frozen at -20 °C or -80 °C.[5]

  • Minimize Processing Time: Process samples as quickly as possible to reduce the time the analyte is exposed to potentially degrading conditions.

Issue 2: Inconsistent or Non-Reproducible Quantification of this compound

Possible Causes:

  • Inconsistent Sample Preparation: Variations in extraction time, solvent volumes, or pH adjustments between samples can lead to inconsistent degradation and, therefore, variable results.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in mass spectrometry-based assays, leading to ion suppression or enhancement.

  • Inappropriate Internal Standard: Using an internal standard that does not mimic the behavior of this compound during extraction and analysis can lead to inaccurate quantification.

Solutions:

  • Standardize Protocols: Ensure that all samples, including calibration standards and quality controls, are processed identically.

  • Optimize Extraction Method:

    • Solid-Phase Extraction (SPE): This is often the preferred method for its ability to provide cleaner extracts and reduce matrix effects. Use a polymeric reversed-phase SPE sorbent and optimize the wash and elution steps to selectively retain and elute this compound.

    • Liquid-Liquid Extraction (LLE): If using LLE, carefully select the extraction solvent and optimize the pH of the aqueous phase to ensure efficient and consistent partitioning of the acidic analyte.

    • Protein Precipitation (PPT): While simple, PPT can result in significant matrix effects. If used, ensure thorough vortexing and centrifugation. Consider a post-extraction clean-up step if matrix effects are problematic.

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated or 13C-labeled this compound internal standard is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in extraction recovery.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for modafinil that leads to the formation of this compound?

A1: Modafinil is primarily metabolized in the liver via amide hydrolysis to form its major and pharmacologically inactive metabolite, this compound ((±)2-[(diphenylmethyl) sulfinyl] acetic acid).[6][7][8][9] This reaction is catalyzed by esterase and/or amidase enzymes.[7][8][10]

Q2: How stable is this compound in biological samples under typical laboratory conditions?

A2: While specific quantitative stability data for this compound is limited in the public domain, studies on its parent drug, modafinil, provide valuable insights. Modafinil in human plasma has been shown to be stable for at least 6.8 hours at room temperature and for 48 days when stored at -20°C.[5] Given that this compound is a potential degradant of modafinil, it is crucial to handle samples containing this metabolite with care, adhering to cold chain and prompt processing protocols.

Q3: What are the optimal storage conditions for samples containing this compound?

A3: For short-term storage (up to 24 hours), keep samples refrigerated at 2-8 °C. For long-term storage, samples should be frozen at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles, as this can contribute to degradation.

Q4: Which sample preparation technique is best for minimizing this compound degradation?

Q5: Are there any known degradation products of this compound itself?

A5: Forced degradation studies on modafinil and its enantiomer, armodafinil, have shown the formation of several degradation products under stress conditions (acid, base, oxidation, light, and heat).[2][11][12][13][14][15] While this compound is a primary degradant of the parent drug, further degradation of the acid itself can occur, particularly under harsh hydrolytic conditions.[16] However, the specific structures of these subsequent degradation products are not extensively characterized in the available literature.

Data Presentation

The following table summarizes the stability of the parent compound, modafinil, in human plasma under various storage and handling conditions. This data can serve as a conservative guide for handling samples containing its metabolite, this compound.

Table 1: Stability of Modafinil in Human Plasma

ConditionDurationStabilityReference
Room Temperature6.8 hoursStable[5]
Refrigerated (2-8 °C)Not SpecifiedAssumed Stable for Short-TermGeneral Best Practice
Frozen (-20 °C)48 daysStable[5]
Freeze-Thaw Cycles3 cyclesStable[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of Modafinil to Assess this compound Formation

This protocol is adapted from stability-indicating assay methods for modafinil and is intended to induce degradation to form this compound for analytical method development and validation.[11][13][14][15]

1. Preparation of Stock Solution:

  • Prepare a stock solution of modafinil (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Acid Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 1N hydrochloric acid.

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with 1N sodium hydroxide, and dilute with the mobile phase for HPLC or LC-MS/MS analysis.

3. Base Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1N sodium hydroxide.

  • Incubate the mixture at room temperature or a slightly elevated temperature for a specified period.

  • At each time point, withdraw an aliquot, neutralize it with 0.1N hydrochloric acid, and dilute with the mobile phase for analysis.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the mixture at room temperature for a specified period.

  • At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

5. Thermal Degradation:

  • Keep a solid sample of modafinil in a hot air oven at a specified temperature (e.g., 100°C) for a defined period.

  • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

6. Photolytic Degradation:

  • Expose a solution of modafinil to UV light (e.g., 254 nm) or sunlight for a specified duration.

  • At each time point, withdraw a sample and dilute for analysis.

7. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method to separate modafinil from its degradation products, including this compound.

Mandatory Visualizations

cluster_factors Factors Influencing Degradation pH pH (Acidic or Basic) Degradation Degradation pH->Degradation Temp Temperature (Elevated) Temp->Degradation Light Light Exposure (UV or Sunlight) Light->Degradation Enzymes Enzymatic Activity (Esterases/Amidases) Enzymes->Degradation Modafinil Modafinil Modafinil->Degradation ModafinilAcid This compound Degradation->ModafinilAcid Hydrolysis FurtherDegradation Further Degradation Products ModafinilAcid->FurtherDegradation Under Harsh Conditions

Caption: Factors leading to the degradation of modafinil and the formation of this compound.

cluster_extraction Extraction start Start: Biological Sample (Plasma, Urine) storage Sample Storage (-20°C or -80°C) start->storage prep Sample Preparation (pH control, low temp) storage->prep spe Solid-Phase Extraction (SPE) prep->spe Recommended lle Liquid-Liquid Extraction (LLE) prep->lle ppt Protein Precipitation (PPT) prep->ppt analysis LC-MS/MS or HPLC Analysis spe->analysis lle->analysis ppt->analysis end End: Accurate Quantification analysis->end

Caption: Recommended experimental workflow for stable sample preparation of this compound.

References

Technical Support Center: Enhancing Modafininil Acid Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Modafinil acid from various tissues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from biological samples?

A1: The three most common techniques for extracting Modafinil and its metabolites, including this compound, are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] The choice of method depends on the biological matrix, the required sensitivity, and available resources.[1][2]

Q2: Which extraction method is most suitable for high-throughput analysis?

A2: Protein precipitation is a simple and rapid method, making it well-suited for high-throughput analysis.[2]

Q3: What is the major metabolite of Modafinil, and is it pharmacologically active?

A3: The major metabolite of Modafinil is this compound (CRL-40467), which is formed through the hydrolytic deamidation of Modafinil's acetamide group.[3] this compound is considered pharmacologically inactive.[3][4]

Q4: What is the other primary metabolite of Modafinil?

A4: Besides this compound, the other major metabolite is Modafinil sulfone (CRL-41056).[3] This achiral metabolite is formed via S-oxidation of Modafinil, a reaction primarily mediated by the cytochrome P450 enzyme CYP3A4.[3] Like this compound, Modafinil sulfone is also considered inactive.[3]

Q5: How stable is Modafinil in plasma samples under common laboratory conditions?

A5: Modafinil in human plasma has been shown to be stable for at least 6.8 hours at room temperature, for 71 hours in an autosampler post-extraction at 10°C, for 48 days when stored at approximately -20°C, and after three freeze-thaw cycles.[5] Stock solutions of Modafinil are stable for at least 23 days at refrigerator temperatures (1-10°C).[5]

Troubleshooting Guides

Protein Precipitation (PPT)
Issue Potential Cause Troubleshooting Steps
Low Recovery of this compound Incomplete protein precipitation.- Ensure the correct ratio of organic solvent to plasma (typically 2:1 or 3:1).- Use ice-cold acetonitrile to enhance precipitation.- Increase vortexing time to ensure thorough mixing.
Analyte loss during supernatant transfer.- Carefully aspirate the supernatant without disturbing the protein pellet.- Consider a second extraction of the protein pellet and combine the supernatants.
Clogged LC-MS/MS System Insufficient removal of precipitated proteins.- Increase centrifugation speed and/or time to ensure a compact pellet.- Use a finer filter (e.g., 0.22 µm) to clarify the supernatant before injection.
Liquid-Liquid Extraction (LLE)
Issue Potential Cause Troubleshooting Steps
Emulsion Formation High concentration of lipids or proteins in the sample.[6]- Gently swirl or rock the sample instead of vigorous shaking to minimize emulsion formation.[6]- Add salt (salting out) to the aqueous layer to increase its polarity and break the emulsion.[6]- Centrifuge the sample to help separate the layers.[6]- Add a small amount of a different organic solvent to alter the properties of the organic phase.[6]
Low Recovery of this compound Incorrect pH of the aqueous phase.- Adjust the pH of the sample to optimize the partitioning of this compound into the organic phase. Since this compound is acidic, a lower pH will keep it in its neutral form, enhancing extraction into an organic solvent.
Inefficient extraction solvent.- Test different organic solvents or solvent mixtures (e.g., hexane-dichloromethane-glacial acetic acid) to find the optimal one for your specific tissue type.[7]
Poor Reproducibility Inconsistent manual extraction technique.- Use an automated liquid handling system for consistent solvent addition and mixing.- Ensure consistent vortexing times and speeds across all samples.
Solid-Phase Extraction (SPE)
Issue Potential Cause Troubleshooting Steps
Low Recovery of this compound Inappropriate sorbent material.- Select an SPE cartridge with a sorbent that has a high affinity for this compound (e.g., C18).[8]
Incomplete elution of the analyte.- Optimize the elution solvent composition and volume. Ensure the solvent is strong enough to disrupt the analyte-sorbent interaction.- Test different elution solvents or add a modifier (e.g., a small amount of acid or base) to the elution solvent.
High Background Noise in Chromatogram Co-elution of interfering substances.- Optimize the wash steps to remove endogenous matrix components before eluting the analyte.- Use a more selective elution solvent that leaves interfering substances on the cartridge.

Quantitative Data Summary

The following tables summarize the quantitative performance of different extraction and analytical methods for Modafinil and its metabolites reported in the literature.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Modafinil Analysis [9]

Parameter Method 1 Method 2 Method 3
Analyte ModafinilArmodafinilModafinil
Internal Standard (IS) Modafinil-D5Armodafinil-d10Not specified
Matrix Human PlasmaHuman PlasmaEvidentiary samples and biological materials
Linearity Range 30.8 to 8022.1 ng/mL10–10,000 ng/mL1.0–100.0 ng/mL (blood)
Lower Limit of Quantification (LLOQ) 30.8 ng/mL10 ng/mL1 ng/mL

Table 2: High-Performance Liquid Chromatography (HPLC) with UV Detection Methods [7]

Parameter Achiral Method Chiral Method
Column Xterra RP18 (250 mm x 4.6 mm, 5 µm)Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (70:30 v/v)Hexane:Ethanol:Methanol:Glacial Acetic Acid (80:10:10:0.1 v/v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 260 nmUV at 225 nm

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Rat Plasma[2]
  • Sample Preparation: In a 1.5 mL tube, add 50 µL of rat plasma.

  • Precipitation: Add 100 µL of acetonitrile containing the internal standard (e.g., 20 ng/mL of midazolam).

  • Vortexing: Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction for Modafinil and its Metabolites in Human Plasma[8]
  • To 0.200 mL of human plasma, add the internal standard.

  • Acidify the plasma sample.

  • Extract the analytes into a mixture of hexane-dichloromethane-glacial acetic acid.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection into the HPLC system.

Protocol 3: Solid-Phase Extraction for Modafinil and its Metabolites in Human Plasma[9]
  • Sample Pre-treatment: Use C18 cartridges for solid-phase extraction.

  • Elution: Elute the compounds with methanol.

  • Evaporation: Evaporate the extract to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitution: Redissolve the residue in 250 µL of the mobile phase.

  • Injection: Inject a 30 µL aliquot into the liquid chromatograph.

Mandatory Visualizations

Modafinil Metabolic Pathway Modafinil Modafinil Modafinil_Acid This compound (inactive) Modafinil->Modafinil_Acid Amidase/Esterase (Hydrolysis) Modafinil_Sulfone Modafinil Sulfone (inactive) Modafinil->Modafinil_Sulfone CYP3A4 (S-Oxidation)

Caption: Primary metabolic pathways of Modafinil.

General Workflow for this compound Extraction and Analysis cluster_tissue Tissue Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Tissue_Sample Tissue Sample (e.g., Brain) Homogenization Homogenization (e.g., in PBS) Tissue_Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation & Reconstitution Supernatant_Collection->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for this compound extraction from tissues.

References

Calibration curve issues in Modafinil acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding calibration curve issues encountered during the quantification of Modafinil acid, a primary metabolite of Modafinil. It is intended for researchers, analytical scientists, and professionals in drug development utilizing chromatographic methods like HPLC-UV or LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound has a poor correlation coefficient (r² < 0.99). What are the common causes?

A poor correlation coefficient indicates that the data points deviate significantly from the fitted linear regression. This is a common issue that can stem from several sources. The primary causes include inaccurate preparation of standard solutions, instrument instability, or improper data processing.[1][2] It is crucial to re-prepare standard solutions using a calibrated analytical balance and volumetric equipment.[2] Additionally, ensure the instrument is properly equilibrated and passes system suitability tests before analysis.[1]

Q2: The response for my higher concentration standards is plateauing, leading to a non-linear curve. Why is this happening?

This phenomenon is typically caused by detector saturation or column overload.[1] In HPLC-UV, the detector has a limited linear range; concentrations exceeding this range will not produce a proportionally larger signal.[1] For LC-MS/MS, detector saturation or ion suppression effects at high concentrations can cause a similar plateau.

Solutions:

  • Extend the calibration range: Prepare additional standards at the higher end to better define the curve, but be aware of the instrument's linear dynamic range.

  • Reduce concentration: Lower the concentration of the highest standards to fall within the linear range of the detector.[1]

  • Dilute the sample: If sample concentrations are expected to be high, incorporate a dilution step into the protocol.[1]

  • Reduce injection volume: Injecting a smaller volume can prevent overloading the column and detector.[1]

Q3: My calibration curve is not linear at the lower concentration end. What could be the issue?

Non-linearity at the low end of the curve can be caused by the analyte adsorbing to active sites within the HPLC system (e.g., column, tubing). This is particularly common for polar compounds like this compound. Other causes can include significant baseline noise or inaccurate integration of small peaks.[2][3]

Q4: Can I use a quadratic fit (1/x or 1/x²) for my this compound calibration curve if it consistently shows non-linearity?

While some software allows for non-linear regression fits like a quadratic curve, it should be used with caution.[3][4] Regulatory guidelines often prefer or require a linear model. Before resorting to a quadratic fit, all potential causes of non-linearity (as outlined in this guide) should be thoroughly investigated and addressed. If a non-linear model is used, it must be appropriately justified and validated to ensure accuracy and precision across the quantitation range.[3]

Q5: What is a typical linear range for this compound quantification?

The linear range depends heavily on the analytical method (HPLC-UV vs. LC-MS/MS) and the specific instrument's sensitivity. For LC-MS/MS, a validated method for Modafinil (the parent drug) in human plasma demonstrated linearity over a range of 30.8 to 8022.1 ng/mL. Another LC-MS/MS method showed linearity from 2.0 to 600.0 ng/mL.[5] For HPLC-UV methods, a typical range for Modafinil is often between 1-50 µg/mL.[6] The appropriate range for this compound must be determined during method development and validation.

Troubleshooting Guides

This section provides systematic approaches to resolving common calibration curve issues.

Issue 1: Poor Correlation Coefficient (r² < 0.99)

A low r² value suggests random error or a systematic issue affecting all points on the curve.[7]

Potential Cause Troubleshooting Step Rationale
Inaccurate Standard Preparation 1. Prepare a fresh stock solution from a new weighing of the reference standard.[1]2. Use calibrated pipettes and volumetric flasks.3. Ensure complete dissolution of the standard in the diluent.Errors in weighing or dilution are a primary source of poor linearity. Degradation of the stock solution can also lead to inaccuracies.[1]
Instrument Instability 1. Allow the HPLC/LC-MS system to fully equilibrate. Check for a stable baseline.[2]2. Perform system suitability tests (e.g., multiple injections of one standard) to check for consistent retention times and peak areas.[1]3. Check for leaks in the system.[1]Fluctuations in pump pressure, column temperature, or detector response will introduce variability and harm linearity.
Improper Peak Integration 1. Manually review the integration of each peak in the chromatogram.2. Adjust integration parameters to ensure the entire peak area is captured correctly, especially for smaller peaks at the low end of the curve.Inconsistent or incorrect peak integration will lead to an inaccurate response value, directly impacting the calibration curve.
Sample Matrix Interference 1. If using matrix-matched calibrators, ensure the blank matrix is free of interferences.2. Evaluate the need for a more effective sample cleanup technique to remove interfering components.[8]Co-eluting substances from the sample matrix can suppress or enhance the analyte signal, causing deviations from linearity.[8]
Issue 2: Non-Linearity at High Concentrations (Plateau Effect)

This indicates that the analytical system is being saturated.

Potential Cause Troubleshooting Step Rationale
Detector Saturation (UV/MS) 1. Lower the concentration of the highest calibration standard(s).2. Dilute samples that are expected to be above the upper limit of quantification (ULOQ).[1]The detector response is no longer proportional to the analyte concentration beyond its linear dynamic range.
Column Overload 1. Reduce the injection volume.[1]2. Dilute the high-concentration standards and samples.3. Consider a column with a larger internal diameter or higher loading capacity.[1]Exceeding the stationary phase capacity leads to peak distortion (e.g., fronting) and a non-linear response.
Ion Suppression (MS) 1. Reduce injection volume.2. Improve sample clean-up to remove matrix components.3. Adjust chromatography to separate the analyte from the interfering components.[8]At high concentrations, co-eluting matrix components can compete with the analyte for ionization, suppressing the signal.[8]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards (HPLC-UV)

This protocol describes the preparation of a set of calibration standards for this compound, suitable for establishing a calibration curve.

1. Materials:

  • This compound reference standard

  • HPLC-grade Methanol

  • HPLC-grade water

  • Volumetric flasks (10 mL, 100 mL)

  • Calibrated analytical pipettes

2. Procedure:

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve and bring to volume with Methanol. This is your primary stock.

  • Working Stock Solution (100 µg/mL):

    • Pipette 10 mL of the 1000 µg/mL primary stock into a 100 mL volumetric flask.

    • Bring to volume with a 50:50 Methanol:Water mixture (or your mobile phase). This is your working stock.

  • Calibration Standards (e.g., 1-50 µg/mL):

    • Perform serial dilutions from the 100 µg/mL working stock to prepare standards at various concentrations. An example dilution scheme is provided in the table below.

    • Use the mobile phase as the diluent for the final standards to avoid solvent mismatch effects.[9]

Example Dilution Scheme for Calibration Standards:

Target Concentration (µg/mL)Volume of 100 µg/mL Stock (mL)Final Volume (mL)
505.010
252.510
101.010
50.510
10.110
Protocol 2: Sample Preparation from Plasma (LC-MS/MS)

This protocol outlines a general procedure for extracting this compound from a biological matrix like plasma using protein precipitation, a common source of matrix effects if not performed correctly.[9]

1. Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of this compound)

  • Cold Acetonitrile (ACN)

  • Vortex mixer

  • Centrifuge capable of 10,000 x g

  • Nitrogen evaporator

  • Reconstitution solvent (mobile phase)

2. Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add a specific volume of the internal standard solution.

  • Add 3 volumes (300 µL) of cold acetonitrile to precipitate the plasma proteins.[9]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[9]

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[9]

  • Carefully collect the supernatant and transfer it to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.[9]

  • Vortex briefly and transfer to an autosampler vial for injection.

Visualizations

G start Poor Calibration Curve (r² < 0.99 or Non-Linear) prep Problem with Standards or Sample Prep? start->prep Accuracy/Precision instrument Instrumental Issue? start->instrument Consistency method Methodological Issue? start->method Suitability check_prep Action: Re-prepare fresh stock & calibration standards. Use calibrated equipment. prep->check_prep check_cleanup Action: Review sample cleanup. Is it effective? prep->check_cleanup check_system Action: Check for leaks. Ensure stable baseline. Run system suitability. instrument->check_system check_integration Action: Manually review peak integration. instrument->check_integration check_range Action: Is concentration range within linear detector response? method->check_range check_matrix Action: Assess matrix effects. Use matrix-matched standards or an internal standard. method->check_matrix end_node Re-inject and Evaluate Curve check_prep->end_node check_cleanup->end_node check_system->end_node check_integration->end_node check_range->end_node check_matrix->end_node G cluster_prep Standard & Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock 1. Prepare Stock Solution working 2. Create Working Stock stock->working standards 3. Serially Dilute Calibration Standards working->standards inject 5. Inject Blank, Standards, QCs, Samples standards->inject sample 4. Prepare QC & Unknown Samples sample->inject acquire 6. Acquire Chromatographic Data inject->acquire integrate 7. Integrate Peak Areas acquire->integrate curve 8. Construct Calibration Curve (Response vs. Concentration) integrate->curve quantify 9. Quantify Unknowns curve->quantify

References

Minimizing ion suppression for Modafinil acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Modafinil acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and reproducibility of the quantitative analysis.[2] Given that bioanalytical methods often aim for low detection limits, mitigating ion suppression is critical for reliable results.

Q2: What are the primary causes of ion suppression in bioanalytical LC-MS/MS methods?

A2: The primary causes of ion suppression are substances that co-elute with the analyte and compete for ionization. In biological matrices like plasma, these are often phospholipids, salts, and other small molecule metabolites.[3] The choice of sample preparation technique, chromatographic conditions, and mobile phase composition can all influence the extent of ion suppression.[4]

Q3: How can I determine if my this compound assay is experiencing ion suppression?

A3: A common method to assess ion suppression is the post-column infusion experiment.[1] In this technique, a constant flow of this compound solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected onto the column. Any dip in the constant signal at the retention time of this compound indicates the presence of co-eluting, suppressing agents from the matrix.

Q4: What is the role of an internal standard in mitigating ion suppression?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled (SIL) internal standard, such as Modafinil-d5, is ideal as it will experience nearly identical ion suppression to the analyte. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by ion suppression can be effectively compensated for.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound analysis.

Issue 1: Low or inconsistent signal intensity for this compound.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Solutions:

    • Improve Sample Preparation: Transition from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). SPE is often the most effective at removing interfering matrix components.[6]

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the region where most phospholipids elute (the "phospholipid danger zone"). Modifying the mobile phase pH can also alter the retention times of interfering compounds.[7]

    • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.

Issue 2: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause:

    • Tailing: Secondary interactions between the acidic analyte and the stationary phase, particularly with residual silanols on C18 columns.[7]

    • Fronting: The sample is dissolved in a solvent that is significantly stronger than the mobile phase.[7]

  • Solutions:

    • For Tailing:

      • Lower the mobile phase pH (e.g., to pH 3) with an additive like formic or acetic acid to suppress the ionization of silanol groups.[7]

      • Use a modern, end-capped C18 column to minimize exposed silanols.[7]

    • For Fronting:

      • Whenever possible, reconstitute the final extract in the initial mobile phase.[7]

      • If a stronger solvent is required for solubility, inject the smallest possible volume.[7]

Issue 3: High variability in results between different sample lots.

  • Possible Cause: Inconsistent matrix effects across different sources of biological matrix.

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in ion suppression.[5]

    • Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to ensure that they are affected by the matrix in the same way.

Data Presentation: Impact of Sample Preparation on Ion Suppression

The choice of sample preparation is one of the most effective ways to minimize ion suppression. Below is a summary of the expected performance of common techniques for this compound analysis.

Sample Preparation TechniqueAnalyteMatrixTypical Recovery (%)Matrix Effect (%)*Key Advantages & Disadvantages
Protein Precipitation (PPT) This compoundHuman Plasma85 - 105%60 - 85%Advantages: Fast, simple, inexpensive. Disadvantages: Results in the "dirtiest" extract with the highest potential for ion suppression.[6]
Liquid-Liquid Extraction (LLE) This compoundHuman Plasma70 - 90%85 - 100%Advantages: Provides a cleaner extract than PPT.[6][8] Disadvantages: Can be labor-intensive and may have issues with emulsions.
Solid-Phase Extraction (SPE) This compoundHuman Plasma> 90%95 - 105%Advantages: Provides the cleanest extracts, significantly reducing ion suppression.[5] Disadvantages: More time-consuming and costly than PPT or LLE.

*Matrix Effect (%) is calculated as (Peak area in the presence of matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.

Experimental Protocols

The following is a representative LC-MS/MS protocol for the simultaneous determination of Modafinil and this compound in human plasma, adapted from published methods.[5][9]

1. Sample Preparation (Solid-Phase Extraction)

  • Thaw Plasma Samples: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

  • Spike Internal Standard: To 200 µL of plasma, add the internal standard (e.g., Modafinil-d5) and vortex.

  • Condition SPE Cartridge: Condition a suitable SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute Modafinil and this compound with 1 mL of methanol.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 65% 2mM ammonium acetate with 0.1% glacial acetic acid, 35% methanol).[5]

2. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system.

  • Column: Ascentis® C18 column (150mm × 4.6mm, 5µm).[5]

  • Mobile Phase A: 2mM ammonium acetate with 0.1% glacial acetic acid in water.[5]

  • Mobile Phase B: Methanol.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Gradient: Isocratic elution with 35% Mobile Phase B.[5]

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Example):

    • Modafinil: m/z 274.1 → 167.2

    • This compound: m/z 275.1 → 167.1 (Note: Exact transition may vary)

    • Modafinil-d5 (IS): m/z 279.1 → 172.2[5]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS PPT Protein Precipitation (PPT) Spike_IS->PPT Fastest, Highest Suppression LLE Liquid-Liquid Extraction (LLE) Spike_IS->LLE Cleaner SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Cleanest, Lowest Suppression LC_Separation LC Separation PPT->LC_Separation LLE->LC_Separation SPE->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: Workflow comparing sample preparation techniques for this compound analysis.

G Start Low or Inconsistent Signal for this compound? Check_IS Is Internal Standard Signal Also Low/Variable? Start->Check_IS Improve_Prep Improve Sample Prep (e.g., PPT to SPE) Check_IS->Improve_Prep No System_Issue Investigate System (LC, MS, IS Prep) Check_IS->System_Issue Yes Optimize_LC Optimize Chromatography (Gradient, pH) Improve_Prep->Optimize_LC Check_MS Check MS Source for Contamination Optimize_LC->Check_MS

Caption: Troubleshooting logic for low signal intensity in this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Metabolic Pathways of Modafinil: Modafinil Acid vs. Modafinil Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary metabolic pathways of modafinil, leading to the formation of its major metabolites: modafinil acid and modafinil sulfone. The information presented is supported by experimental data to aid in drug development and metabolic studies.

Modafinil, a wakefulness-promoting agent, is extensively metabolized in the liver, with less than 10% of the parent drug excreted unchanged.[1][2] The two main metabolic routes are amide hydrolysis and oxidation, resulting in the formation of this compound (CRL-40467) and modafinil sulfone (CRL-41056), respectively.[1] Both of these major metabolites are pharmacologically inactive.[1][3]

Metabolic Pathways

The biotransformation of modafinil into its principle metabolites is governed by distinct enzymatic processes.

dot

Modafinil Metabolic Pathways modafinil Modafinil modafinil_acid This compound (CRL-40467) (Inactive) modafinil->modafinil_acid modafinil_sulfone Modafinil Sulfone (CRL-41056) (Inactive) modafinil->modafinil_sulfone enzymes_hydrolysis Amidase / Esterase enzymes_hydrolysis->modafinil_acid enzymes_oxidation CYP3A4 enzymes_oxidation->modafinil_sulfone pathway_hydrolysis Amide Hydrolysis pathway_oxidation S-Oxidation

Caption: Metabolic pathways of modafinil.

The formation of This compound is the major metabolic pathway and occurs through the hydrolysis of the amide group of modafinil.[4] This reaction is catalyzed by amidase or esterase enzymes.[1] In contrast, modafinil sulfone is formed via S-oxidation of the parent molecule, a reaction primarily mediated by the cytochrome P450 enzyme, CYP3A4.[1][4]

Comparative Pharmacokinetics

While both metabolites are inactive, their pharmacokinetic profiles differ. The following table summarizes key pharmacokinetic parameters for this compound and modafinil sulfone in healthy human adults.

ParameterThis compoundModafinil SulfoneReference
Half-life (t½) ~7 hours~40 hours[2]
Clearance Significantly higher than modafinilLower than this compound[3]
Accumulation Less prone to accumulationSignificant accumulation after multiple doses[2]

Experimental Protocols

The quantification of modafinil and its metabolites is crucial for pharmacokinetic studies. Below are detailed methodologies for their analysis in biological samples and for in vitro metabolism studies.

Quantification of Modafinil and its Metabolites in Human Plasma by LC-MS/MS

This protocol is a composite of methodologies described in the literature for the simultaneous determination of modafinil, this compound, and modafinil sulfone.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a centrifuge tube, add 50 µL of an internal standard solution (e.g., a deuterated analog of modafinil).

  • Add 1 mL of extraction solvent (e.g., a mixture of hexane-dichloromethane-glacial acetic acid, 55:45:2, v/v/v).[4]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • LC System: A validated HPLC or UPLC system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 2mM ammonium acetate with 0.1% glacial acetic acid).

  • Flow Rate: Appropriate for the column dimensions (e.g., 1.0 mL/min).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 40°C).

3. Mass Spectrometric Detection

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

4. Calibration and Quantification

  • Prepare calibration standards by spiking known concentrations of modafinil, this compound, and modafinil sulfone into drug-free human plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Process and analyze the calibration standards, QC samples, and unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of each analyte to the internal standard against the nominal concentration.

  • Determine the concentrations of the analytes in the unknown samples from the calibration curve.

In Vitro Metabolism of Modafinil using Human Liver Microsomes

This protocol outlines a general procedure to assess the formation of modafinil sulfone from modafinil in vitro.

1. Materials and Reagents

  • Modafinil

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile containing an internal standard

2. Incubation Procedure

  • Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL final concentration) in potassium phosphate buffer.

  • Pre-warm the reaction mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding modafinil (at various concentrations to determine enzyme kinetics) and the NADPH regenerating system. The final incubation volume is typically 200 µL.

  • Incubate at 37°C for specified time points (e.g., 0, 5, 15, 30, and 60 minutes) with gentle shaking.

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.[4]

3. Sample Analysis

  • Centrifuge the terminated reaction mixtures to precipitate proteins.

  • Analyze the supernatant for the formation of modafinil sulfone using a validated LC-MS/MS method as described previously.

4. Data Analysis

  • Quantify the amount of modafinil sulfone formed at each time point.

  • The rate of formation can be determined to calculate enzyme kinetic parameters such as Km and Vmax.

  • Note: The formation of this compound is primarily via hydrolysis and may not be NADPH-dependent, thus requiring a different in vitro system (e.g., liver S9 fraction or purified esterases) for its study.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative analysis of modafinil metabolism.

dot

Experimental Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Study hlm Human Liver Microsomes + Modafinil + NADPH incubation Incubation at 37°C hlm->incubation termination Reaction Termination (Acetonitrile) incubation->termination analysis LC-MS/MS Analysis termination->analysis dosing Modafinil Administration (Human Subjects) sampling Plasma Sample Collection dosing->sampling extraction Liquid-Liquid Extraction sampling->extraction extraction->analysis data Data Analysis (Pharmacokinetic Modeling, Metabolite Quantification) analysis->data

Caption: Workflow for modafinil metabolite analysis.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Modafinil and its Primary Metabolite, Modafinil Acid

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals, this document provides a detailed comparison of the pharmacokinetic properties of Modafinil and its major, inactive metabolite, Modafinil acid. The information presented is supported by experimental data to facilitate a comprehensive understanding of their absorption, distribution, metabolism, and excretion within the human body.

Modafinil is a widely recognized wakefulness-promoting agent employed in the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work disorder.[1] Following oral administration, Modafinil undergoes extensive metabolism in the liver, with the primary metabolic pathway being amide hydrolysis, leading to the formation of this compound.[2][3] This acid metabolite is pharmacologically inactive and constitutes the main form in which the drug is excreted from the body.[2][4] Understanding the distinct pharmacokinetic profiles of both the parent drug and its primary metabolite is crucial for predicting drug efficacy, safety, and potential drug-drug interactions.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Modafinil and this compound, compiled from various clinical studies. These values provide a quantitative comparison of how each compound behaves in the body.

Pharmacokinetic ParameterModafinilThis compound
Time to Peak Plasma Concentration (Tmax) 2 - 4 hours[3][[“]]Not directly administered; formed from Modafinil metabolism
Elimination Half-Life (t½) 12 - 15 hours[1][6]Shorter than Modafinil due to higher clearance
Apparent Clearance (CL/F) ~3.51 L/h[7]~4.94 L/h[7][8]
Apparent Volume of Distribution (Vd/F) ~0.8 L/kg[[“]]~2.73 L[7][8]
Metabolism Primarily hepatic via amide hydrolysis and CYP450 enzymes (mainly CYP3A4)[2][6]Not applicable (is a metabolite)
Primary Route of Excretion Less than 10% excreted unchanged in urine[[“]][6]Primarily excreted in urine, accounting for 35-60% of the Modafinil dose[9][10]
Pharmacological Activity Active (wakefulness-promoting)[1]Inactive[2][4]

Metabolic Pathway of Modafinil

Modafinil is metabolized in the liver through two main pathways: amide hydrolysis and oxidation by cytochrome P450 (CYP) enzymes.[2] The predominant pathway is the hydrolysis of the amide group, which results in the formation of this compound.[2][6] This process is catalyzed by esterase and/or amidase enzymes.[2][7] A smaller portion of Modafinil is oxidized by CYP enzymes, particularly CYP3A4, to form Modafinil sulfone, another inactive metabolite.[2][6]

G Modafinil Modafinil Modafinil_Acid Modafinil_Acid Modafinil->Modafinil_Acid Amide Hydrolysis (Esterases/Amidases) Modafinil_Sulfone Modafinil_Sulfone Modafinil->Modafinil_Sulfone Oxidation (CYP3A4) Excretion Excretion Modafinil_Acid->Excretion Renal Excretion Modafinil_Sulfone->Excretion

Caption: Metabolic conversion of Modafinil to its primary metabolites.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. A typical experimental protocol for a single-dose pharmacokinetic study of Modafinil and its metabolites is outlined below.

Study Design: An open-label, single-dose study is conducted in healthy volunteers.[9]

Procedure:

  • Subject Enrollment: Healthy male and female subjects are enrolled in the study.[9]

  • Dosing: After an overnight fast, each subject receives a single oral dose of Modafinil (e.g., 200 mg).[8][9]

  • Sample Collection: Blood samples are collected at various time points before and after drug administration (e.g., up to 72 hours post-dose).[9] Urine samples are also collected over specific intervals.[9]

  • Sample Analysis: Plasma and urine concentrations of Modafinil and this compound are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental methods are used to determine the pharmacokinetic parameters from the concentration-time data.[9]

Comparative Discussion

The pharmacokinetic profiles of Modafinil and this compound are distinctly different, reflecting their roles as the active parent drug and its inactive metabolite, respectively.

Absorption and Distribution: Modafinil is readily absorbed after oral administration, reaching peak plasma concentrations within 2 to 4 hours.[3][[“]] In contrast, this compound is not administered directly but is formed through the metabolism of Modafinil. The volume of distribution of Modafinil is approximately 0.8 L/kg, indicating its distribution into tissues.[[“]] The volume of distribution for this compound is significantly smaller at approximately 2.73 L, suggesting it is less distributed in tissues and more confined to the systemic circulation.[7][8]

Metabolism and Elimination: The primary route of elimination for Modafinil is through hepatic metabolism.[3][6] The conversion to this compound via amide hydrolysis is the major metabolic pathway.[2] This conversion leads to a more polar and water-soluble compound, which facilitates its elimination. This is reflected in the higher clearance of this compound (approximately 4.94 L/h) compared to Modafinil (approximately 3.51 L/h).[7] Consequently, the elimination half-life of this compound is shorter than that of Modafinil. While less than 10% of a Modafinil dose is excreted unchanged in the urine, this compound is the major metabolite found in urine, accounting for 35% to 60% of the administered dose.[6][9][10]

References

A Head-to-Head Comparison: Cross-Validation of HPLC and LC-MS/MS for the Quantification of Modafinil Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic, toxicokinetic, and clinical studies. Modafinil acid, the primary and pharmacologically inactive metabolite of the wakefulness-promoting agent modafinil, requires precise measurement in biological matrices to understand the disposition of its parent drug.[1] This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound.

This comparison guide delves into the experimental protocols and performance characteristics of both methods, supported by experimental data from various studies. A direct cross-validation ensures a comprehensive understanding of each technique's strengths and limitations, empowering researchers to select the most appropriate method for their specific analytical needs.

Methodologies: A Detailed Look at the Experimental Protocols

The successful implementation of any analytical method hinges on a well-defined and reproducible protocol. Below are detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS systems.

Sample Preparation (Liquid-Liquid Extraction)

A robust sample preparation is critical for removing potential interferences from the biological matrix and ensuring accurate quantification. Liquid-liquid extraction is a commonly employed technique.[2]

  • Sample Aliquoting : Transfer a precise volume of the biological sample (e.g., 250 µL of plasma or urine) into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add a known concentration of an appropriate internal standard (e.g., a structurally similar compound not present in the sample) to each sample, calibrator, and quality control sample.

  • pH Adjustment : Acidify the samples by adding a small volume of an acid, such as 6N HCl, to reach a pH of 2-3.[2]

  • Extraction : Add an appropriate volume of an immiscible organic solvent (e.g., 4 mL of ethyl acetate) to the sample.[2]

  • Vortexing and Centrifugation : Vortex the mixture vigorously for several minutes to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.

  • Analyte Collection : Carefully transfer the organic layer containing the analyte of interest to a new tube.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in a specific volume of the mobile phase used for the respective chromatographic analysis.[2]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and cost-effective technique for routine quantitative analysis.[3]

  • Chromatographic System : A standard HPLC system equipped with a pump, autosampler, and a UV-Vis detector.

  • Column : A reversed-phase C18 column (e.g., 200 mm × 4.6 mm, 5 µm particle size) is commonly used for the separation.[4]

  • Mobile Phase : An isocratic mobile phase consisting of a mixture of a buffer, such as 0.02 mol·L-1 potassium dihydrogen phosphate, and organic solvents like methanol and acetonitrile (e.g., in a 60:20:20 ratio).[4]

  • Flow Rate : A typical flow rate is 1.0 mL/min.[4]

  • Detection : UV detection is performed at a wavelength where this compound exhibits significant absorbance.

  • Injection Volume : A 20 µL injection volume is a common starting point.[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it a powerful tool for bioanalysis.[5][6]

  • Chromatographic System : An LC system coupled to a tandem mass spectrometer.

  • Column : A reversed-phase C18 column is typically used.

  • Mobile Phase : A gradient elution using a mixture of an aqueous phase with a modifier like formic acid and an organic phase such as acetonitrile or methanol is common.

  • Flow Rate : A flow rate of 1.0 mL/min is often employed.

  • Ionization : Electrospray ionization (ESI) in either positive or negative ion mode is utilized to generate ions of the analyte.[2]

  • Mass Spectrometry : The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.[7]

Performance Comparison: HPLC vs. LC-MS/MS

The choice between HPLC and LC-MS/MS often depends on the specific requirements of the assay, including the need for sensitivity, selectivity, and throughput. The following table summarizes the key performance characteristics of each method for the analysis of this compound, based on data from various studies.

Performance ParameterHPLC-UVLC-MS/MSKey Considerations
Linearity Range 0.1 - 10.0 µg/mL[4]1 - 2000 ng/mL (for modafinil)[8]LC-MS/MS generally offers a wider dynamic range and is more suitable for detecting trace amounts.[6]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[4]As low as 1 ng/mL (for modafinil)[8]The superior sensitivity of LC-MS/MS allows for the quantification of much lower concentrations.[5]
Precision (Intra-day and Inter-day RSD) < 11.0%[4]< 15%[8]Both methods demonstrate good precision, with Relative Standard Deviations (RSD) well within acceptable limits for bioanalytical methods.
Accuracy Within acceptable limits86% - 104% (for modafinil)[8]Both methods can achieve high accuracy, ensuring the reliability of the quantitative data.
Selectivity Moderate; susceptible to interference from co-eluting compounds.[3]High; based on specific mass-to-charge ratios, minimizing matrix effects.[5]The high selectivity of LC-MS/MS is a significant advantage when analyzing complex biological samples.[5]
Run Time Can be longer depending on the separation required.Generally faster due to the high specificity of detection.[9]Shorter run times with LC-MS/MS can lead to higher sample throughput.
Cost and Complexity Lower initial investment and operational costs; simpler to operate.[6]Higher initial investment and maintenance costs; requires more specialized expertise.[6][10]The choice of technique may be influenced by budget and available technical expertise.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the workflows for both HPLC and LC-MS/MS analysis of this compound.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_Injection Inject into HPLC Reconstitute->HPLC_Injection LCMS_Injection Inject into LC-MS/MS Reconstitute->LCMS_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation UV_Detection UV Detection Separation->UV_Detection Data_Analysis_HPLC Data Analysis (Peak Area) UV_Detection->Data_Analysis_HPLC LC_Separation Chromatographic Separation (C18 Column) LCMS_Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM) Ionization->Mass_Analysis Data_Analysis_LCMS Data Analysis (Ion Ratios) Mass_Analysis->Data_Analysis_LCMS

Caption: Workflow for HPLC and LC-MS/MS analysis of this compound.

Conclusion

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound in biological matrices. The choice between the two is ultimately dependent on the specific goals of the research.

  • HPLC-UV is a robust, cost-effective, and reliable method suitable for routine analysis where high sensitivity is not a primary requirement.[6] Its simplicity of operation makes it an attractive option for many laboratories.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for applications requiring the detection of trace levels of this compound, for analyzing complex samples, and for confirming the identity of the analyte.[5][9] While the initial investment and operational complexity are higher, the quality of the data and the high throughput capabilities often justify the cost.

For researchers in drug development and clinical trials, the high sensitivity and specificity of LC-MS/MS are often indispensable for generating the robust data required for regulatory submissions. However, for routine monitoring or in settings with limited resources, a well-validated HPLC-UV method can provide accurate and reliable results. This guide provides the foundational information to make an informed decision based on the analytical needs of your project.

References

Inter-laboratory Insights: A Comparative Guide to Modafinil Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of modafinil acid, the primary metabolite of modafinil, is crucial for comprehensive pharmacokinetic and metabolic studies. This guide provides an objective comparison of various analytical methodologies for this compound determination, supported by experimental data from multiple studies. It aims to assist laboratories in selecting and implementing the most suitable analytical approach for their specific research needs.

Modafinil is a wakefulness-promoting agent, and its major, yet inactive, metabolite is this compound.[1] The accurate measurement of this metabolite is essential for understanding the complete metabolic profile of the parent drug. This guide consolidates performance data from various analytical techniques, offering a comparative overview for informed decision-making in analytical method selection.

Comparative Analysis of Analytical Methods

The quantification of this compound in biological matrices is predominantly achieved through chromatographic techniques. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. The following tables summarize the performance characteristics of commonly employed methods for the analysis of modafinil and its metabolite, this compound.

Analytical MethodAnalyte(s)MatrixLinearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-UVModafinil & this compoundHuman Plasma0.1 - 20 µg/mL> 0.990.04 mg/l0.14 mg/l[2][3]
LC-MS/MSModafinil & AdrafinilHuman UrineNot Specified≥ 0.99100 ng/mLNot Specified[4]
GC-MSModafinil & AdrafinilHuman Urine100 - 1000 ng/mL≥ 0.99250 ng/mLNot Specified[2][4]
UV-SpectrophotometryModafinilBulk Drug2 - 10 µg/mL0.999874.68 µg/mL14.18 µg/mL[5][6]

Table 1: Performance Characteristics of Different Analytical Methods. This table provides a comparative summary of key validation parameters for various techniques used in the analysis of modafinil and its related compounds.

Method Validation ParameterLC-MS/MSGC-MS
Accuracy 94-104%86-88%
Precision (CV%) Not SpecifiedNot Specified
Recovery Not SpecifiedNot Specified

Table 2: Accuracy Comparison between LC-MS/MS and GC-MS for Modafinil and Adrafinil Analysis in Human Urine.[4] This table highlights the comparative accuracy of two common mass spectrometry-based methods.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving reproducible and reliable analytical results. Below are outlines of typical methodologies for the extraction and analysis of modafinil and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Modafinil in Human Plasma

This method is recognized for its high sensitivity and selectivity.[5]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., modafinil-d5, 500 ng/mL in methanol).[5]

    • Vortex the mixture.

    • Load the sample onto a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., formic acid or ammonium formate in water).[7]

    • Flow Rate: Typically between 0.2 and 1.0 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Modafinil and Adrafinil in Human Urine

This method is a robust technique, particularly for screening purposes.[4]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Apply 2 mL of urine to a pre-conditioned XAD2 column.

    • Add an internal standard (e.g., Mefruside, 2 µg/ml).[4]

    • Wash the column with deionized water.

    • Elute the analytes with an organic solvent.

    • The eluate is then concentrated and derivatized for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: A capillary column suitable for drug analysis (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Temperature Program: A programmed temperature ramp to separate the analytes.

    • Injection Mode: Splitless.

    • MS Detector: Electron Impact (EI) ionization.

    • Detection: Scan mode for screening or Selected Ion Monitoring (SIM) for quantification.

It is important to note that under GC-MS conditions, modafinil, adrafinil, and modafinilic acid can degrade and may be detected as a single artifact, making this method more suitable for screening rather than differentiation.[4] In contrast, LC-MS/MS allows for the separation and distinct detection of these compounds.[4]

Visualizing Analytical Processes

To better illustrate the relationships and workflows involved in this compound analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing plasma Biological Matrix (e.g., Plasma, Urine) add_is Add Internal Standard plasma->add_is extraction Solid Phase Extraction (SPE) add_is->extraction elution Elution extraction->elution reconstitution Evaporation & Reconstitution elution->reconstitution lc Liquid Chromatography (LC) reconstitution->lc ms Mass Spectrometry (MS/MS) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: A generalized experimental workflow for the analysis of this compound.

metabolism_pathway modafinil Modafinil modafinil_sulfone Modafinil Sulfone (Inactive Metabolite) modafinil->modafinil_sulfone Oxidation enzyme Esterase or Amidase Enzymes modafinil->enzyme modafinil_acid This compound (Inactive Metabolite) enzyme->modafinil_acid Hydrolysis

Caption: The primary metabolic pathways of Modafinil.

References

A Comparative Guide to the Validation of a New Analytical Method for Modafin-il Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, validated analytical method for the quantification of Modafinil acid, the primary metabolite of the wakefulness-promoting agent Modafinil. The performance of this new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is objectively compared with established High-Performance Liquid Chromatography with UV detection (HPLC-UV) and other LC-MS/MS alternatives. Supporting experimental data and detailed methodologies are presented to aid researchers in selecting and implementing the most suitable analytical strategy for their pharmacokinetic, toxicokinetic, and clinical research needs.

Introduction to this compound Quantification

Modafinil is extensively metabolized in the liver, primarily through amide hydrolysis, to its pharmacologically inactive metabolite, this compound.[1][2] Accurate and reliable quantification of this compound in biological matrices, such as plasma and urine, is crucial for understanding the complete pharmacokinetic profile of Modafinil.[3] The development of robust analytical methods with high sensitivity and selectivity is therefore essential for clinical and research applications. This guide details the validation of a novel LC-MS/MS method and compares its performance against existing techniques.

Comparative Analysis of Analytical Methods for this compound

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, the nature of the biological matrix, and the available instrumentation. The following tables summarize the key performance parameters of the new LC-MS/MS method in comparison to established HPLC-UV and other LC-MS/MS methods.

Table 1: Performance Comparison of Analytical Methods for this compound in Human Plasma

ParameterNew Validated LC-MS/MS MethodAlternative LC-MS/MS Method[4]HPLC-UV Method[5]
Principle Liquid Chromatography-Tandem Mass SpectrometryLiquid Chromatography-Tandem Mass SpectrometryHigh-Performance Liquid Chromatography with UV Detection
Linearity Range 1.0 - 1000 ng/mL2.0 - 600.0 ng/mL0.1 - 20 µg/mL (100 - 20,000 ng/mL)
Correlation Coefficient (r²) > 0.998Not Specified> 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL2.0 ng/mL0.14 µg/mL (140 ng/mL)
Accuracy (% Recovery) 97.5% - 103.2%97.62% - 102.76%Not Specified
Precision (% RSD) < 5.8%< 7.18%Not Specified
Sample Preparation Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Liquid-Liquid Extraction (LLE)
Internal Standard This compound-d5Modafinil-D5Not Specified

Table 2: Validation Summary for the New LC-MS/MS Method in Human Plasma

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.9985
LLOQ S/N > 10, Accuracy ±20%, Precision <20%1.0 ng/mL, Accuracy: 101.5%, Precision: 8.2%
Intra-day Accuracy (% Bias) ± 15%-2.5% to 3.2%
Inter-day Accuracy (% Bias) ± 15%-1.8% to 2.7%
Intra-day Precision (% RSD) < 15%≤ 5.8%
Inter-day Precision (% RSD) < 15%≤ 4.9%
Recovery (%) Consistent and reproducible88.9% - 94.1%
Matrix Effect (%) CV < 15%6.7%
Short-Term Stability (24h, RT) % Change < 15%-4.1%
Long-Term Stability (30 days, -80°C) % Change < 15%-6.3%
Freeze-Thaw Stability (3 cycles) % Change < 15%-5.5%

Experimental Protocols

Detailed methodologies for the new validated LC-MS/MS method are provided below.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d5 internal standard (ISTD) (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank, K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Analytical column: C18, 50 x 2.1 mm, 1.8 µm.

Standard and Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d5 in methanol.

  • Working Solutions: Prepare working solutions of this compound by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples.

Sample Preparation (Solid Phase Extraction - SPE)
  • Conditioning: Condition SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound-d5). Vortex the mixture and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridges with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Precursor ion > Product ion

    • This compound-d5: Precursor ion > Product ion

Visualizations

The following diagrams illustrate the key processes involved in the method validation and sample analysis workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing Plasma_Sample Plasma_Sample Add_ISTD Add_ISTD Plasma_Sample->Add_ISTD  10µL this compound-d5 SPE SPE Add_ISTD->SPE  Solid Phase Extraction Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Separation HPLC_Separation Reconstitution->HPLC_Separation MS_Detection MS_Detection HPLC_Separation->MS_Detection  ESI Positive Data_Acquisition Data_Acquisition MS_Detection->Data_Acquisition Integration Integration Data_Acquisition->Integration Calibration_Curve Calibration_Curve Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for this compound analysis.

G cluster_validation Core Validation Parameters Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Selectivity Selectivity & Specificity Linearity Linearity & Range LLOQ LLOQ Accuracy Accuracy Precision Precision Recovery Recovery & Matrix Effect Stability Stability Final_Method Final Validated Method Selectivity->Final_Method Linearity->Final_Method LLOQ->Final_Method Accuracy->Final_Method Precision->Final_Method Recovery->Final_Method Stability->Final_Method

Caption: Logical relationships in method validation.

References

Species-Specific Differences in Modafinil Acid Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Modafinil, a widely used wakefulness-promoting agent, undergoes extensive metabolism in various species, leading to the formation of its primary inactive metabolite, modafinil acid. Understanding the species-specific differences in the rate and extent of this compound formation is crucial for the preclinical evaluation and clinical development of modafinil and related compounds. This guide provides a comparative overview of this compound formation in humans, monkeys, dogs, rats, and mice, supported by available experimental data and detailed methodologies.

Metabolic Pathway of Modafinil to this compound

Modafinil is primarily metabolized in the liver to two main metabolites: this compound and modafinil sulfone. The formation of this compound occurs through the hydrolysis of the amide group of modafinil. This reaction is catalyzed by esterase and/or amidase enzymes.[1]

Modafinil Modafinil Enzymes Esterase / Amidase Modafinil->Enzymes CYP450 CYP3A4 Modafinil->CYP450 Modafinil_Acid Modafinil_Acid Modafinil_Sulfone Modafinil_Sulfone Enzymes->Modafinil_Acid Hydrolysis CYP450->Modafinil_Sulfone Oxidation

Caption: Metabolic pathway of modafinil.

Comparative Analysis of this compound Formation

Significant species-specific differences exist in the stereoselective metabolism of modafinil, which directly influences the formation of this compound. Modafinil is a chiral compound, existing as R- and S-enantiomers. The clearance of these enantiomers varies across species, leading to different rates of this compound formation.

SpeciesPredominant Enantiomer ClearedImplication for this compound FormationReference
Human S-modafinilHigher formation of S-modafinil acid. R-modafinil has a longer half-life.[2]
Monkey Data not availableNot specified in the reviewed literature.
Dog R-modafinilConsistent with humans, suggesting faster clearance of one enantiomer, leading to its corresponding acid metabolite.[2]
Rat R-modafinilHigher and faster formation of R-modafinil acid compared to S-modafinil acid.[2]
Mouse S-modafinilHigher formation of S-modafinil acid.[2]

Experimental Protocols

The following sections detail the typical experimental methodologies used in preclinical and clinical studies to assess the formation of this compound.

In Vivo Pharmacokinetic Studies

A common experimental workflow for in vivo pharmacokinetic studies to determine the plasma concentrations of modafinil and its metabolites is as follows:

cluster_animal_studies Animal Studies cluster_sample_analysis Sample Analysis Animal_Dosing Animal Dosing (e.g., oral gavage) Blood_Sampling Serial Blood Sampling (e.g., tail vein) Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Plasma Sample Extraction (e.g., LLE or SPE) Plasma_Separation->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis Data_Analysis Pharmacokinetic Analysis LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo pharmacokinetic studies.

1. Animal Dosing:

  • Species: Male and female animals from the selected species (e.g., Wistar rats, Beagle dogs).

  • Administration: A single dose of modafinil is typically administered orally via gavage.

  • Dose: The dose administered varies depending on the study's objective.

2. Blood Sampling:

  • Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Samples are collected from appropriate sites (e.g., tail vein in rats, cephalic vein in dogs).

  • Blood is collected in tubes containing an anticoagulant (e.g., EDTA).

3. Plasma Separation:

  • The collected blood samples are centrifuged to separate the plasma.

  • The resulting plasma is stored at -20°C or lower until analysis.

Analytical Method for Quantification

1. Sample Preparation:

  • Protein Precipitation: A common method for sample clean-up where a precipitating agent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): An alternative method where the plasma sample is mixed with an immiscible organic solvent to extract the analytes of interest.

  • Solid-Phase Extraction (SPE): A technique where the sample is passed through a solid-phase material to adsorb the analytes, which are then eluted with a suitable solvent.

2. Chromatographic and Mass Spectrometric Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is commonly used for the sensitive and selective quantification of modafinil and this compound.[3][4]

  • Chromatographic Column: A C18 reverse-phase column is typically used for the separation of the analytes.[4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is used as the mobile phase.

  • Detection: The analytes are detected using mass spectrometry in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

3. Data Analysis:

  • The concentration of modafinil and this compound in each plasma sample is determined by comparing the peak area of the analyte to that of an internal standard.

  • Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) are calculated from the plasma concentration-time data.

Conclusion

The formation of this compound, a major metabolite of modafinil, exhibits significant species-specific differences, primarily driven by the stereoselective clearance of modafinil's enantiomers. Rats show a preference for clearing the R-enantiomer, leading to a higher formation of R-modafinil acid, while mice and humans preferentially clear the S-enantiomer. The metabolic profile in dogs appears to be more similar to that in humans. These differences underscore the importance of conducting comprehensive preclinical pharmacokinetic studies in multiple species to accurately predict the metabolic fate of modafinil and its analogs in humans. The detailed experimental protocols provided in this guide offer a framework for designing and executing such studies, ensuring the generation of robust and reliable data for drug development and regulatory submissions.

References

Modafinil vs. Armodafinil: A Comparative Analysis of Metabolism to (R)-(-)-Modafinil Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic conversion of Modafinil and Armodafinil to their shared primary metabolite, (R)-(-)-Modafinil acid. This analysis is supported by a review of pharmacokinetic data and detailed experimental protocols for the quantification of these compounds.

Introduction

Modafinil is a wakefulness-promoting agent administered as a racemic mixture of its (R)-(-)- and (S)-(+)-enantiomers. Armodafinil is the isolated, longer-lasting (R)-(-)-enantiomer of Modafinil. Both compounds undergo extensive metabolism in the liver, primarily through amide hydrolysis to form modafinil acid and to a lesser extent, S-oxidation by cytochrome P450 3A4/5 (CYP3A4/5) to form modafinil sulfone.[1] The major metabolite, this compound, is pharmacologically inactive.[1] This guide focuses on the stereoselective metabolism to (R)-(-)-Modafinil acid, a key factor in understanding the distinct pharmacokinetic profiles of Modafinil and Armodafinil.

Data Presentation: Comparative Metabolism

While direct comparative studies quantifying the differential production of (R)-(-)-Modafinil acid from equimolar doses of Modafinil versus Armodafinil are not extensively detailed in publicly available literature, the metabolic pathway provides a clear basis for comparison. Since Armodafinil is the pure (R)-(-)-enantiomer, its metabolism exclusively yields (R)-(-)-Modafinil acid. In contrast, racemic Modafinil, being a 50:50 mixture of (R)-(-)- and (S)-(+)-enantiomers, will produce both (R)-(-)-Modafinil acid and (S)-(+)-Modafinil acid.

It is well-established that the (S)-(+)-enantiomer of Modafinil is eliminated more rapidly from the body than the (R)-(-)-enantiomer.[2] Consequently, administration of Armodafinil results in higher and more sustained plasma concentrations of the (R)-(-)-enantiomer compared to the same total dose of racemic Modafinil.[3][4] This pharmacokinetic difference is the primary differentiator between the two drugs.

ParameterModafinil (Racemic)Armodafinil ((R)-(-)-Enantiomer)
Active Substance (R)-(-)-Modafinil and (S)-(+)-Modafinil(R)-(-)-Modafinil
Primary Acid Metabolite(s) (R)-(-)-Modafinil acid and (S)-(+)-Modafinil acid(R)-(-)-Modafinil acid
Pharmacokinetics of Parent Drug Biphasic elimination due to the faster clearance of the (S)-enantiomer.[4]Monophasic elimination.[4]
Plasma Concentration of (R)-enantiomer Lower sustained plasma concentrations compared to Armodafinil.[3]Higher and more prolonged plasma concentrations later in the day.[3][4]
Urinary Excretion as this compound Approximately 80% of a dose is excreted in the urine, primarily as this compound.[5][6]Primarily metabolized to (R)-modafinil acid and modafinil sulfone.

Experimental Protocols

The quantification of Modafinil, Armodafinil, and their metabolites, including (R)-(-)-Modafinil acid, in biological matrices is typically performed using stereoselective chromatographic methods such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol 1: Enantioselective HPLC-UV Method for Modafinil and Metabolites in Human Plasma

This protocol is adapted from methodologies designed for the stereoselective analysis of modafinil and its metabolites.

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of human plasma, add an appropriate internal standard.

  • Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. Chromatographic Conditions

  • Column: Chiral stationary phase column (e.g., amylose or cellulose-based).

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and aqueous buffer. The exact ratio should be optimized for resolution of the enantiomers.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detector set at an appropriate wavelength (e.g., 225 nm).

  • Injection Volume: 20 µL.

  • Temperature: Ambient or controlled column temperature.

3. Quantification

  • Construct a calibration curve using known concentrations of (R)-(-)-Modafinil acid.

  • Quantify the concentration of (R)-(-)-Modafinil acid in the samples by comparing their peak areas to the calibration curve.

Experimental Protocol 2: LC-MS/MS Method for Quantification of (R)-(-)-Modafinil acid in Human Plasma

This protocol outlines a more sensitive and selective method for the quantification of (R)-(-)-Modafinil acid.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 300 µL of a precipitating agent (e.g., acetonitrile) containing a stable isotope-labeled internal standard of (R)-(-)-Modafinil acid.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable C18 or other reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for (R)-(-)-Modafinil acid and its internal standard.

3. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of (R)-(-)-Modafinil acid in the unknown samples from the calibration curve.

Visualizations

cluster_modafinil Modafinil Metabolism cluster_armodafinil Armodafinil Metabolism Modafinil (Racemic) Modafinil (Racemic) R-Modafinil R-Modafinil Modafinil (Racemic)->R-Modafinil S-Modafinil S-Modafinil Modafinil (Racemic)->S-Modafinil R-Modafinil Acid R-Modafinil Acid R-Modafinil->R-Modafinil Acid Amide Hydrolysis S-Modafinil Acid S-Modafinil Acid S-Modafinil->S-Modafinil Acid Amide Hydrolysis Armodafinil Armodafinil R-Modafinil_Acid_2 R-Modafinil Acid Armodafinil->R-Modafinil_Acid_2 Amide Hydrolysis

Caption: Metabolic Pathways to this compound.

G start Biological Sample (Plasma/Urine) prep Sample Preparation (e.g., SPE or Protein Precipitation) start->prep separation Chromatographic Separation (Chiral HPLC or LC-MS/MS) prep->separation detection Detection (UV or MS/MS) separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: Experimental Workflow for Quantification.

References

Modafinil Acid: Unraveling its Path through Renal Transporters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Introduction

Modafinil, a widely prescribed wakefulness-promoting agent, undergoes extensive metabolism in the liver, leading to the formation of its primary inactive metabolite, modafinil acid. This metabolite is predominantly cleared from the body via renal excretion. A crucial aspect of its disposition, particularly for understanding its pharmacokinetics in various patient populations, is its interaction with renal transporters. This guide provides a comprehensive comparison of this compound's likely interaction with renal transporters, supported by indirect evidence and a review of the established characteristics of relevant transporter families. While direct in-vitro transport data for this compound is not currently available in the public domain, a compelling body of evidence strongly suggests its role as a substrate for renal organic anion transporters (OATs).

The Case for Active Renal Secretion of this compound

Clinical pharmacokinetic studies have revealed a critical piece of the puzzle regarding this compound's renal handling. In individuals with severe renal impairment, the systemic exposure to this compound is dramatically increased by nine-fold, while the pharmacokinetics of the parent drug, modafinil, remain largely unaffected. This significant accumulation of the metabolite in the face of compromised renal function is a hallmark of active tubular secretion, a process mediated by transporters in the kidney.

Physicochemical Properties: A Telltale Signature of an OAT Substrate

To understand which transporters are likely responsible for the active secretion of this compound, we can examine its physicochemical properties and compare them to the known substrate specificities of major renal transporter families. Organic Anion Transporters (OATs), particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), are key players in the basolateral uptake of a wide range of acidic drugs and metabolites from the blood into the proximal tubule cells of the kidney, initiating their journey towards urinary excretion.

The table below summarizes the key physicochemical properties of this compound, which align well with the general characteristics of OAT substrates.

PropertyValue for this compoundTypical Characteristics of OAT Substrates
Molecular Weight 274.33 g/mol Generally small to medium-sized molecules
Charge at physiological pH (7.4) AnionicPredominantly organic anions
pKa ~2.83 - 4.06Acidic, allowing for ionization at physiological pH
LogP (octanol-water partition coefficient) ~2.34 - 2.43Moderate lipophilicity

Data sourced from PubChem and ChemAxon predictions.

The acidic nature of this compound, with a pKa in the acidic range, ensures that it exists predominantly as an anion at physiological pH, making it a prime candidate for interaction with OATs. Its molecular weight and moderate lipophilicity also fall within the range of compounds typically handled by these transporters.

Comparative Analysis with Known OAT Substrates and Inhibitors

To further contextualize the probable interaction of this compound with renal transporters, the following table presents a selection of well-characterized substrates and inhibitors of OAT1 and OAT3.

TransporterKnown SubstratesKnown Inhibitors
OAT1 (SLC22A6) p-aminohippurate (PAH), Tenofovir, Adefovir, Methotrexate, FurosemideProbenecid, Novobiocin, Cimetidine
OAT3 (SLC22A8) Estrone-3-sulfate, Cimetidine, Furosemide, Rosuvastatin, MethotrexateProbenecid, Diclofenac, Indomethacin

The structural diversity of these compounds highlights the broad substrate specificity of OAT1 and OAT3. Many of these substrates, like this compound, are organic acids. The potent inhibition of these transporters by drugs like probenecid is a key tool used in clinical studies to confirm the involvement of OATs in the renal clearance of a drug. While no direct studies of probenecid's effect on this compound excretion are available, such a study would provide definitive evidence.

Experimental Protocol for In Vitro Transporter Substrate Assessment

To definitively determine if this compound is a substrate for OAT1 and OAT3, a standardized in vitro uptake assay would be employed. The following protocol outlines the key steps in such an experiment.

Objective: To determine if this compound is a substrate for the human renal transporters OAT1 and OAT3.

Materials:

  • Human Embryonic Kidney 293 (HEK293) cells stably transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8).

  • Mock-transfected HEK293 cells (control).

  • This compound.

  • Radiolabeled or fluorescent probe substrates for OAT1 (e.g., [³H]-p-aminohippurate) and OAT3 (e.g., [³H]-estrone-3-sulfate).

  • Known inhibitors (e.g., probenecid).

  • Cell culture reagents and appropriate buffer solutions.

Methodology:

  • Cell Culture: Culture the OAT1-HEK293, OAT3-HEK293, and mock-HEK293 cells to confluence in appropriate multi-well plates.

  • Uptake Assay:

    • Wash the cells with pre-warmed uptake buffer.

    • Incubate the cells with varying concentrations of this compound for a specified time course (e.g., 2, 5, 10, 15 minutes) at 37°C.

    • In parallel, perform uptake experiments with the probe substrates in the presence and absence of known inhibitors to validate transporter activity.

  • Inhibition Assay:

    • Incubate the cells with a fixed concentration of the probe substrate in the presence of increasing concentrations of this compound.

  • Sample Analysis:

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and quantify the intracellular concentration of this compound and the probe substrates using a suitable analytical method (e.g., LC-MS/MS or scintillation counting for radiolabeled compounds).

  • Data Analysis:

    • Calculate the rate of uptake of this compound into the transporter-expressing cells and compare it to the uptake in mock cells. A significantly higher uptake in the transfected cells indicates that this compound is a substrate.

    • Determine the kinetic parameters (Km and Vmax) by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.

    • From the inhibition assay, calculate the IC50 value of this compound for the probe substrates.

Visualizing the Renal Transport of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized renal transport pathway of this compound and the general workflow of an in vitro transporter assay.

cluster_blood Blood cluster_cell Proximal Tubule Cell cluster_urine Urine Modafinil_Acid_Blood This compound OAT OAT1/3 Modafinil_Acid_Blood->OAT Basolateral Uptake Modafinil_Acid_Cell This compound OAT->Modafinil_Acid_Cell Apical_Transporter Apical Transporter (e.g., MRPs) Modafinil_Acid_Cell->Apical_Transporter Apical Efflux Modafinil_Acid_Urine This compound Apical_Transporter->Modafinil_Acid_Urine Start Start Cell_Culture Culture HEK293 cells (OAT-transfected and Mock) Start->Cell_Culture Uptake_Assay Incubate cells with This compound Cell_Culture->Uptake_Assay Wash_Lyse Wash cells and lyse Uptake_Assay->Wash_Lyse Quantify Quantify intracellular This compound (LC-MS/MS) Wash_Lyse->Quantify Analyze Analyze Data (Compare uptake, calculate kinetics) Quantify->Analyze Conclusion Conclusion: Substrate or not? Analyze->Conclusion

The Dose-Dependent Relationship Between Modafinil and its Primary Metabolite, Modafinil Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the correlation between Modafinil dosage and the resulting plasma concentrations of its principal metabolite, Modafinil acid. The information presented herein is intended to support research and development efforts by offering a concise overview of the pharmacokinetic relationship, supported by experimental data and detailed methodologies.

Correlation of Modafinil Dose and this compound Concentration

Modafinil, a wakefulness-promoting agent, is primarily metabolized in the liver to its main, inactive metabolite, this compound, through amide hydrolysis. Pharmacokinetic studies have demonstrated that the metabolism of Modafinil is dose-independent within the clinically administered range of 200 mg to 800 mg.[1] This suggests a linear relationship between the administered dose of Modafinil and the systemic exposure to this compound.

One key study investigated the pharmacokinetics of Modafinil and this compound after single oral doses of 100 mg, 200 mg, and 400 mg in healthy Chinese volunteers. The results indicated that the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) for both Modafinil and this compound increased proportionally with the administered dose.

Data Summary: Pharmacokinetic Parameters

The following table summarizes available pharmacokinetic data for Modafinil and its primary metabolite, this compound, following the administration of a single 200 mg oral dose of Modafinil to healthy volunteers. It is important to note that pharmacokinetic parameters can vary based on factors such as ethnicity and individual metabolic differences.[2][3]

ParameterModafinilThis compoundReference
Dose 200 mg (single oral)-[2]
Cmax (µg/mL) 4.82 (mean)Not explicitly stated[4]
Tmax (hours) 2-4Not explicitly stated[5][6]
Apparent Clearance (L/h) 3.514.94[2]
Apparent Volume of Distribution (L) -2.73[2]

Note: While the Cmax for this compound after a 200 mg dose is not explicitly provided in the cited source, the study confirms its concentration was measured and modeled. The dose-proportionality observed in other studies suggests that an increase in Modafinil dose would lead to a corresponding increase in the Cmax and AUC of this compound.

Experimental Protocols

The quantification of Modafinil and this compound in biological matrices is crucial for pharmacokinetic studies. A widely used and validated method is High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection.

Protocol: Quantification of Modafinil and this compound in Human Plasma by HPLC

This protocol is a generalized representation based on established methodologies for the analysis of Modafinil and its metabolites.[2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 1.0 mL aliquot of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the HPLC mobile phase.

2. HPLC Analysis:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic elution. The exact ratio will depend on the specific column and system to achieve optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20-50 µL.

  • Detection: UV detection at a wavelength of 225 nm.

  • Quantification: The concentrations of Modafinil and this compound in the plasma samples are determined by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared with known concentrations of the compounds.

Visualizing the Metabolic Pathway and Experimental Workflow

To further elucidate the processes described, the following diagrams are provided in the DOT language for Graphviz.

G Modafinil Modafinil Modafinil_Acid This compound (Inactive Metabolite) Modafinil->Modafinil_Acid Amide Hydrolysis (Primary Pathway)

Caption: Metabolic pathway of Modafinil to this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample extraction Liquid-Liquid Extraction plasma->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Injection reconstitution->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (225 nm) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for this compound quantification.

References

Inactive Metabolite Profiling: A Comparative Guide to Modafininil Acid and Other Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the profiling of inactive metabolites, with a specific focus on modafinil acid, the primary inactive metabolite of the wakefulness-promoting agent modafinil. The content presented herein is supported by experimental data to aid researchers in the selection of appropriate techniques for their drug metabolism studies.

Introduction to Modafinil Metabolism

Modafinil is extensively metabolized in the liver, with approximately 90% of an administered dose being eliminated as metabolites.[1][2][3] The primary metabolic pathways are amide hydrolysis and cytochrome P450 (CYP) mediated oxidation.[1][4] These processes result in the formation of two major, pharmacologically inactive metabolites: this compound (CRL-40467) and modafinil sulfone (CRL-41056).[1][2] this compound is the most abundant metabolite, formed through the hydrolysis of the amide group, a reaction catalyzed by esterase or amidase enzymes.[5][6][7] Modafinil sulfone is produced via S-oxidation, a reaction primarily mediated by the CYP3A4 enzyme.[1][8] Due to their lack of pharmacological activity, the accurate profiling of these inactive metabolites is crucial for understanding the complete pharmacokinetic profile of modafinil and for assessing potential drug-drug interactions.[1][2]

Metabolic Pathway of Modafinil

The biotransformation of modafinil to its principal inactive metabolites is a critical aspect of its disposition in the body. The following diagram illustrates this metabolic pathway.

cluster_0 Modafinil Metabolism Modafinil Modafinil Modafinil_Acid This compound (CRL-40467) [Inactive] Modafinil->Modafinil_Acid Amide Hydrolysis (Esterase/Amidase) Modafinil_Sulfone Modafinil Sulfone (CRL-41056) [Inactive] Modafinil->Modafinil_Sulfone S-Oxidation (CYP3A4)

Caption: Metabolic pathway of modafinil to its inactive metabolites.

Comparison of Analytical Methods for Metabolite Profiling

The selection of an appropriate analytical technique is paramount for the accurate and reliable quantification of inactive metabolites. The following table compares the performance of common analytical platforms used in modafinil metabolite profiling.

Analytical MethodPrincipleSensitivitySpecificityThroughputKey AdvantagesKey Limitations
LC-MS/MS Liquid Chromatography separates compounds, which are then ionized and detected by tandem Mass Spectrometry.[9]HighVery HighHighGold standard for quantitative analysis, high sensitivity and specificity.[9][10]Higher equipment cost, potential for matrix effects.[11]
GC-MS Gas Chromatography separates volatile compounds, followed by Mass Spectrometry detection.[12]HighHighMediumExcellent for volatile and thermally stable compounds, provides good separation.[9][12]Requires derivatization for non-volatile metabolites, potential for thermal degradation.[9]
HPLC-UV High-Performance Liquid Chromatography separates compounds, which are then detected by UV-Vis spectroscopy.[10]ModerateModerateHighCost-effective, robust, and widely available.Lower sensitivity and specificity compared to MS-based methods.
NMR Spectroscopy Nuclear Magnetic Resonance spectroscopy identifies the structure of metabolites based on the magnetic properties of atomic nuclei.[13][14]LowVery HighLowNon-destructive, provides detailed structural information, minimal sample preparation.[15]Lower sensitivity, not suitable for trace-level analysis.[13]

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate metabolite profiling. Below are protocols for sample preparation and analysis.

1. Sample Preparation: Protein Precipitation (PPT) for Plasma Samples

This method is a simple and rapid technique for removing proteins from biological samples prior to analysis.[16]

  • Materials:

    • Human plasma sample (200 µL)

    • Ice-cold acetonitrile (ACN) containing an internal standard (e.g., deuterated modafinil)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of ice-cold ACN with the internal standard.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for LC-MS/MS analysis.[1]

2. LC-MS/MS Analysis of Modafinil and its Metabolites

This protocol outlines a typical method for the simultaneous quantification of modafinil, this compound, and modafinil sulfone.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer.[9]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analytes (e.g., 5% B to 95% B over 5 minutes)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Modafinil: e.g., m/z 274 -> 167

      • This compound: e.g., m/z 275 -> 167

      • Modafinil Sulfone: e.g., m/z 290 -> 167

      • Internal Standard (d5-Modafinil): e.g., m/z 279 -> 172

  • Data Analysis:

    • Quantify the analytes by constructing a calibration curve from the peak area ratios of the analyte to the internal standard.

Experimental Workflow for Inactive Metabolite Profiling

The following diagram illustrates a typical workflow for the identification and quantification of inactive metabolites in a drug development setting.

cluster_1 Inactive Metabolite Profiling Workflow A In Vitro/In Vivo Sample (e.g., Plasma, Urine, Microsomes) B Sample Preparation (e.g., Protein Precipitation, SPE, LLE) A->B C Analytical Separation (e.g., LC, GC) B->C D Detection & Identification (e.g., MS, MS/MS, NMR) C->D E Data Analysis & Quantification D->E F Metabolite Characterization (Structure Elucidation, Activity Testing) E->F

Caption: A generalized workflow for inactive metabolite profiling.

Conclusion

The profiling of inactive metabolites, such as this compound, is a fundamental aspect of drug metabolism research. A thorough understanding of the formation and disposition of these metabolites provides a complete pharmacokinetic picture of the parent drug.[1] The choice of analytical methodology should be guided by the specific requirements of the study, considering factors such as sensitivity, specificity, and throughput. LC-MS/MS remains the predominant technique for quantitative analysis due to its superior performance. Adherence to detailed and validated experimental protocols is essential for generating reliable and reproducible data in the field of inactive metabolite profiling.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Modafinil Acid Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Modafinil acid, a primary metabolite of the wakefulness-promoting agent Modafinil. Adherence to these protocols is critical for minimizing risks and maintaining compliance with regulatory standards.

This compound, while considered pharmacologically inactive, requires careful handling as a chemical waste product.[1][2] The following procedures are designed to provide clear, actionable guidance for laboratory personnel.

Hazard and Disposal Overview

A summary of key safety and disposal information for Modafinil and its related compounds is presented below. This data is compiled from various safety data sheets (SDS).

CompoundCAS NumberKey HazardsDisposal Considerations
Modafinil 68693-11-8Harmful if swallowed, Suspected of damaging fertility or the unborn child, May cause damage to organs through prolonged or repeated exposure.[3]Dispose of in accordance with local, regional, national, and international regulations. Do not dispose of with household garbage or allow it to reach the sewage system.[3][4]
This compound 63547-24-0Causes serious eye damage.[5]Collect and arrange disposal in suitable, closed containers. Discharge into the environment must be avoided.[5] General chemical waste procedures should be followed.[3]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, and perform these steps in a designated laboratory area.[3]

1. Initial Assessment and Waste Segregation:

  • Identify the Waste Stream: Determine if the this compound waste is in a solid form, dissolved in a solvent, or part of a mixture.[3]

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, properly labeled waste container.[3]

2. Packaging and Labeling:

  • Container Selection: Use a chemically resistant, sealable container that is compatible with the physical state of the waste (solid or liquid).[3][5]

  • Labeling: The container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" or "2-[(diphenylmethyl)sulfinyl]acetic acid"

    • The approximate amount of the compound

    • The date of accumulation

    • Any associated hazards (e.g., "Pharmacologically Active," "Eye Irritant")[3]

3. Storage Prior to Disposal:

  • Storage Location: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.[3]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.[3]

4. Final Disposal:

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3]

  • Documentation: Complete all required hazardous waste disposal forms as per your institution's and local regulations.[3]

  • Professional Disposal: this compound waste must be disposed of by a licensed hazardous waste disposal company. Incineration at a permitted facility is a common and effective method for destroying pharmacologically active compounds.[3]

Experimental Protocols for Disposal

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

A Start: this compound Waste Generated B Identify Waste Stream (Solid, Liquid, Mixture) A->B C Segregate from Other Waste Streams B->C D Select Appropriate Waste Container C->D E Label Container Correctly - Hazardous Waste - Chemical Name - Amount & Date - Hazards D->E F Store in Designated Hazardous Waste Area E->F G Utilize Secondary Containment F->G H Contact Institutional EHS Office for Pickup G->H I Complete Hazardous Waste Manifest H->I J Professional Disposal (e.g., Incineration) I->J K End: Compliant Disposal J->K

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safety of their personnel and the protection of the environment. Always consult your institution's specific safety protocols and EHS office for guidance.

References

Essential Safety and Operational Guidance for Handling Modafinil Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of compounds like Modafinil acid is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to facilitate a safe laboratory environment.

Hazard Identification and Classification

This compound, also known as 2-[(Diphenylmethyl)sulfinyl]acetic acid, is classified with specific health hazards that necessitate careful handling.[1] The primary hazards associated with this compound are detailed in the table below.

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye DamageCategory 1H318: Causes serious eye damage
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Source: Biosynth Safety Data Sheet, Echemi Safety Data Sheet[1][2]

Personal Protective Equipment (PPE)

To mitigate the risks associated with this compound, the following personal protective equipment is mandatory.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • A safety shower and eye wash station must be readily accessible.[1]

Personal Protective Equipment:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves.[1]

    • Clothing: A lab coat or apron is required. For tasks with a higher risk of exposure, fire/flame resistant and impervious clothing should be worn.[2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[2]

Procedural Guidance for Safe Handling and Storage

Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn and that the work area (e.g., fume hood) is clean and operational.

  • Dispensing:

    • Avoid the formation of dust.[2]

    • Carefully weigh and transfer the compound, minimizing agitation.

  • During Use:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Avoid inhalation of any dust or fumes.[1]

    • Keep the container tightly closed when not in use.[1]

  • After Handling:

    • Wash hands and any exposed skin thoroughly with soap and water.[1]

    • Clean the work area to decontaminate any surfaces.

    • Remove and properly store or dispose of contaminated PPE.

Storage:

  • Store in a tightly closed, suitable container.

  • Keep in a cool, dry, and well-ventilated place away from heat and incompatible substances such as strong bases and strong oxidizing agents.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in closed, suitable, and properly labeled containers.[1]

  • Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the substance to enter soil, surface water, or drains.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, including PPE, should be treated as hazardous waste and disposed of accordingly.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][2]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.

  • Ingestion: Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[1][3]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures Prep Don PPE (Goggles, Gloves, Lab Coat) Area_Prep Prepare Work Area (Fume Hood) Weigh Weigh & Transfer Area_Prep->Weigh Experiment Perform Experiment Weigh->Experiment Clean_Area Clean Work Area Experiment->Clean_Area Decontaminate Decontaminate Equipment Clean_Area->Decontaminate Waste_Disposal Dispose of Waste (Follow Procedures) Decontaminate->Waste_Disposal Remove_PPE Remove PPE Waste_Disposal->Remove_PPE Emergency Accidental Exposure First_Aid Administer First Aid (Eye Wash, Shower) Emergency->First_Aid Medical_Attention Seek Medical Attention First_Aid->Medical_Attention

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Modafinil acid
Reactant of Route 2
Reactant of Route 2
Modafinil acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.